Product packaging for O-Coumaric Acid(Cat. No.:CAS No. 583-17-5)

O-Coumaric Acid

カタログ番号: B1221214
CAS番号: 583-17-5
分子量: 164.16 g/mol
InChIキー: PMOWTIHVNWZYFI-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-coumaric acid is a monohydroxycinnamic acid in which the hydroxy substituent is located at C-2 of the phenyl ring. It has a role as a plant metabolite. It is a conjugate acid of a 2-coumarate.
2-Hydroxycinnamic acid has been reported in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B1221214 O-Coumaric Acid CAS No. 583-17-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOWTIHVNWZYFI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Record name o-coumaric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/O-coumaric_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883240
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white or beige powder; [Acros Organics MSDS], Solid
Record name trans-2-Hydroxycinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18122
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Hydroxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

614-60-8
Record name trans-2-Hydroxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Hydroxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-hydroxycinnamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-2-Hydroxycinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-hydroxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYCINNAMIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of O-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found across the plant kingdom. As a secondary metabolite, it plays a crucial role in plant defense mechanisms and signaling pathways. In recent years, this compound has garnered significant interest from the scientific community for its diverse biological activities, including anticarcinogenic, antioxidant, and allelopathic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and its effects on key signaling pathways. The content herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in various fruits, vegetables, cereals, and beverages. The tables below summarize the quantitative data available for this compound in a range of natural sources. It is important to note that the concentration of phenolic compounds in plants can be influenced by factors such as cultivar, growing conditions, and post-harvest processing.

Quantitative Data of this compound in Cereals
CerealPlant PartConcentration (mg/100g FW)Reference(s)
Maize (Zea mays)Whole Grain27.65 (average); range: 10.88 - 49.52[1]
PopcornWhole Grain89 µg/g dm[2]
CornWhole Grain71 µg/g dm[2]
Hard Wheat (Triticum durum)Whole Grain Flour17.71 (average); range: 14.55 - 22.91[1]
Winter WheatGrain3.10 mg/100g DW[3]

FW: Fresh Weight, DW: Dry Weight, dm: dry matter

Quantitative Data of this compound in Fruits and Vegetables
Fruit/VegetablePlant PartConcentration (mg/100g FW)Reference(s)
Date, freshWhole0.50 (average); range: 0.00 - 1.46
Date, driedWhole2.88 (average); range: 0.00 - 6.71
Olive, greenRaw10.00 (average); range: 0.00 - 20.00
Olive, blackRaw0.50 (average); range: 0.00 - 1.00
American CranberryFruit8.90
FennelFresh Leaves4.18
Quantitative Data of this compound in Beverages
BeverageConcentration (mg/100mL)Reference(s)
Beer (Regular)0.15 (average); range: 0.01 - 0.17
Red Wine0.03 (average); range: 0.02 - 0.04
Rosé Wine0.02 (average); range: 0.00 - 0.08
White Wine0.03 (average); range: 0.00 - 0.07
Apple Juice2.20 (average); range: 1.08 - 3.33
Pomegranate Juice0.01 (average); range: 0.007 - 0.03
Quantitative Data of this compound in Other Plants
PlantPlant PartConcentrationReference(s)
Mikania laevigataFluid Extract0.38 mg/mL
Mikania glomerataFluid Extract1.69 mg/mL
Mikania glomerataLyophilised Aqueous Extract0.11 mg/mL
Hairy Vetch (Vicia villosa)Stems and LeavesPresent
Passiflora edulis (Passion Fruit)Not specifiedPresent
Medicago sativa (Alfalfa)Not specifiedPresent
Caucalis platycarposNot specifiedPresent
Urtica urens (Stinging Nettle)Not specifiedPresent
Bamboo speciesLeaves and SoilPresent

Biosynthesis of this compound: The Phenylpropanoid Pathway

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL O_Coumaric_Acid This compound Cinnamic_Acid->O_Coumaric_Acid C2H

Figure 1: Biosynthesis of this compound.

The key enzymatic steps are:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamic Acid to this compound: Cinnamic acid is then hydroxylated at the ortho position by Cinnamate 2-hydroxylase (C2H) to yield this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate various cellular signaling pathways.

Anticancer Activity

This compound has demonstrated anticarcinogenic effects in several cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: this compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) by modulating the expression of key regulatory proteins. It increases the levels of pro-apoptotic proteins such as Caspase-3 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade and subsequent cell death. Furthermore, this compound upregulates the tumor suppressor proteins p53 and PTEN, which are critical for inducing apoptosis in response to cellular stress.

Apoptosis_Pathway O_Coumaric_Acid This compound p53 p53 O_Coumaric_Acid->p53 Upregulates PTEN PTEN O_Coumaric_Acid->PTEN Upregulates Bax Bax O_Coumaric_Acid->Bax Upregulates Bcl2 Bcl-2 O_Coumaric_Acid->Bcl2 Downregulates p53->Bax Apoptosis Apoptosis PTEN->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Caspase3->Apoptosis

Figure 2: this compound Induced Apoptosis.

Cell Cycle Arrest: In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. It has been observed to significantly decrease the protein and mRNA levels of Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2) in MCF-7 cells. These proteins are essential for the progression of the cell cycle through the G1/S phase transition. By downregulating their expression, this compound effectively blocks cell cycle progression and inhibits tumor growth.

Cell_Cycle_Arrest O_Coumaric_Acid This compound CyclinD1 Cyclin D1 O_Coumaric_Acid->CyclinD1 Downregulates CDK2 CDK2 O_Coumaric_Acid->CDK2 Downregulates G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition CDK2->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Figure 3: this compound and Cell Cycle Arrest.

Allelopathic Activity

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. This compound is a known allelochemical that can inhibit the growth of neighboring plants. Its phytotoxic effects are mediated through various mechanisms, including:

  • Inhibition of Photosynthesis and Respiration: this compound can reduce chlorophyll content and the photosynthetic rate in susceptible plants. It can also weaken oxygen absorption capacity, thereby affecting cellular respiration.

  • Alteration of Membrane Permeability: This phenolic acid can increase cell membrane permeability, leading to the leakage of cellular contents and increased lipid peroxidation, ultimately causing tissue damage.

  • Inhibition of Nutrient Uptake: this compound can interfere with the ability of plants to absorb essential nutrients from the soil.

  • Modulation of Endogenous Hormones: It can affect the synthesis and activity of plant hormones, such as indoleacetic acid and gibberellins, which are crucial for plant growth and development.

  • Enzyme Inhibition: this compound can inhibit the activity of various enzymes, including phosphorylase and ATPase, disrupting key metabolic processes.

Allelopathy_Mechanism O_Coumaric_Acid This compound Photosynthesis Photosynthesis & Respiration O_Coumaric_Acid->Photosynthesis Membrane Membrane Permeability O_Coumaric_Acid->Membrane Nutrient_Uptake Nutrient Uptake O_Coumaric_Acid->Nutrient_Uptake Hormones Endogenous Hormones O_Coumaric_Acid->Hormones Enzymes Enzyme Activity O_Coumaric_Acid->Enzymes Plant_Growth_Inhibition Plant Growth Inhibition Photosynthesis->Plant_Growth_Inhibition Membrane->Plant_Growth_Inhibition Nutrient_Uptake->Plant_Growth_Inhibition Hormones->Plant_Growth_Inhibition Enzymes->Plant_Growth_Inhibition

Figure 4: Allelopathic Mechanisms of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

The following is a general protocol for the extraction of this compound from plant material, which can be adapted based on the specific plant matrix.

Extraction_Workflow Start Start: Dried Plant Material Grinding Grind to a fine powder Start->Grinding Extraction Soxhlet extraction with methanol Grinding->Extraction Filtration Filter the extract Extraction->Filtration Evaporation Evaporate solvent under vacuum Filtration->Evaporation Hydrolysis Alkaline hydrolysis (optional, for bound forms) Evaporation->Hydrolysis Acidification Acidify to pH 2-3 Hydrolysis->Acidification LLE Liquid-liquid extraction with ethyl acetate Acidification->LLE Drying Dry organic phase over anhydrous Na2SO4 LLE->Drying Final_Evaporation Evaporate ethyl acetate Drying->Final_Evaporation Reconstitution Reconstitute in mobile phase for HPLC Final_Evaporation->Reconstitution End End: Sample for HPLC analysis Reconstitution->End

Figure 5: Extraction of this compound from Plants.

Methodology:

  • Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: Soxhlet extraction is a common method for the exhaustive extraction of phenolics. Methanol is a suitable solvent for this purpose. Maceration with sonication using an ethanol:water mixture (1:1 v/v) has also been shown to be effective.

  • Hydrolysis (Optional): To release this compound from its esterified or glycosidic forms, alkaline hydrolysis (e.g., with NaOH) can be performed, followed by acidification.

  • Purification: Liquid-liquid extraction with a solvent like ethyl acetate is used to partition the phenolic acids from the aqueous phase. The organic phase is then dried and evaporated.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent, typically the mobile phase used for HPLC analysis.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acidified water (e.g., with acetic or formic acid) and an organic solvent such as acetonitrile or methanol. For example, an isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v/v) has been used for the separation of coumaric acid isomers.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (around 275-280 nm and 310-320 nm).

  • Quantification: Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Conclusion

This compound is a naturally occurring phenolic compound with a diverse range of biological activities that warrant further investigation for its potential applications in medicine and agriculture. This technical guide has provided a comprehensive overview of its natural sources, biosynthesis, and the signaling pathways it modulates. The presented data and protocols offer a solid foundation for researchers and professionals to advance our understanding and utilization of this promising natural product. Further research is encouraged to expand the quantitative database of this compound in a wider variety of plant species and to elucidate the intricate molecular mechanisms underlying its biological effects.

References

The Biosynthesis of p-Coumaric Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid, is a pivotal secondary metabolite in plants, serving as a fundamental precursor for a vast array of phenolic compounds, including flavonoids, lignans, and stilbenes. These compounds are integral to plant defense mechanisms, structural integrity, and signaling pathways. From a pharmacological and industrial perspective, p-coumaric acid and its derivatives exhibit a wide range of bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial activities, making them attractive targets for drug development and nutraceutical applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of p-coumaric acid in plants, tailored for researchers, scientists, and professionals in drug development.

Core Biosynthesis Pathway of p-Coumaric Acid

The primary and most well-characterized pathway for p-coumaric acid biosynthesis in plants originates from the aromatic amino acid L-phenylalanine. This pathway involves two key enzymatic steps catalyzed by Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H). An alternative, though less ubiquitous, pathway can also produce p-coumaric acid directly from L-tyrosine.

The Phenylalanine Pathway
  • Deamination of L-Phenylalanine by Phenylalanine Ammonia-Lyase (PAL): The biosynthesis of p-coumaric acid is initiated by the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1][2] This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which is a crucial entry-point enzyme for the phenylpropanoid pathway.[3] PAL is a tetrameric enzyme that utilizes a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group to facilitate the elimination of ammonia.

  • Hydroxylation of Cinnamic Acid by Cinnamate-4-Hydroxylase (C4H): The subsequent step involves the hydroxylation of trans-cinnamic acid at the para position of the phenyl ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase.[4][5] C4H is typically anchored to the cytoplasmic face of the endoplasmic reticulum and requires a partnering NADPH-cytochrome P450 reductase to transfer electrons from NADPH for the catalytic cycle.

The Tyrosine Pathway

In some plants and microorganisms, an alternative pathway exists for the direct conversion of L-tyrosine to p-coumaric acid. This reaction is catalyzed by Tyrosine Ammonia-Lyase (TAL; EC 4.3.1.23), which shares mechanistic similarities with PAL. While PAL exhibits some promiscuity and can occasionally use L-tyrosine as a substrate, dedicated TAL enzymes are more efficient in this conversion.

A Note on o-Coumaric Acid Biosynthesis

While p-coumaric acid is the most abundant isomer in nature, this compound is also found in some plants, albeit typically at lower concentrations. The biosynthetic pathway for this compound is less clearly defined. It is proposed that the ortho-hydroxylation of cinnamic acid is a key step, potentially catalyzed by a specific, yet to be fully characterized, cinnamate 2-hydroxylase. Some studies suggest that microsomal fractions from certain plants, like potato, can convert L-phenylalanine to both o- and p-coumaric acid, indicating the presence of membrane-bound enzyme complexes.

Quantitative Data on the p-Coumaric Acid Biosynthesis Pathway

The efficiency of p-coumaric acid biosynthesis is influenced by the kinetic properties of the involved enzymes and the concentration of precursors. The following tables summarize key quantitative data from studies on PAL and C4H.

EnzymePlant SpeciesSubstrateKm (µM)kcat (s-1)Reference
AtPAL1Arabidopsis thalianaL-Phenylalanine64-
AtPAL2Arabidopsis thalianaL-Phenylalanine71-
AtPAL4Arabidopsis thalianaL-Phenylalanine68-
PALAnnona cherimolaL-PhenylalanineTwo Km values (negative cooperativity)-
PALBananaL-Phenylalanine1.45 mM0.15 U/mg
TALBananaL-Tyrosine0.618 mM0.101 U/mg

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL) from Various Plant Species.

Plant/MicroorganismGenetic ModificationCulture ConditionsTiter of p-Coumaric AcidReference
Escherichia coliExpression of LauC4H and AthPAL1Shake flask, with NADPH regulation156.09 µM
Saccharomyces cerevisiaeEngineered with PAL-C4H pathway--

Table 2: Production of p-Coumaric Acid in Engineered Microorganisms.

Experimental Protocols

Extraction of Phenolic Acids from Plant Tissues

A general protocol for the extraction of phenolic acids, including p-coumaric acid, from plant material is as follows:

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 80% (v/v) methanol or ethanol

  • Centrifuge

  • Rotary evaporator

  • 2 M NaOH

  • Concentrated HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC-grade methanol

Procedure:

  • Grind the plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Extract the powder with 80% methanol at a 1:10 (w/v) ratio with constant stirring for 24 hours at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant.

  • Repeat the extraction of the pellet twice more and pool the supernatants.

  • Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.

  • To release ester-bound phenolic acids, resuspend the aqueous extract in 2 M NaOH and stir for 4 hours at room temperature under a nitrogen atmosphere.

  • Acidify the mixture to pH 2 with concentrated HCl.

  • Partition the acidified extract three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of HPLC-grade methanol for analysis.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Materials:

  • Plant protein extract

  • 100 mM Tris-HCl buffer, pH 8.8

  • 40 mM L-phenylalanine solution

  • 4 M HCl

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

  • Initiate the reaction by adding an aliquot of the plant protein extract to the reaction mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 4 M HCl.

  • Measure the formation of trans-cinnamic acid by monitoring the increase in absorbance at 290 nm using a spectrophotometer.

  • Calculate the PAL activity based on a standard curve of trans-cinnamic acid. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions. A commercially available PAL activity assay kit can also be used.

Cinnamate-4-Hydroxylase (C4H) Enzyme Assay

Materials:

  • Microsomal fraction from plant tissue

  • 0.05 M Tris-HCl buffer, pH 8.9

  • 2 mM trans-cinnamic acid

  • 2 mM NADPH

  • 5 mM Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase

  • 6 M HCl

  • HPLC system

Procedure:

  • Isolate the microsomal fraction from the plant tissue by differential centrifugation.

  • Prepare the reaction mixture containing 0.05 M Tris-HCl buffer (pH 8.9), 2 mM trans-cinnamic acid, 2 mM NADPH, and a NADPH regenerating system (5 mM Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase).

  • Initiate the reaction by adding the microsomal preparation.

  • Incubate the reaction at 30°C for 30 minutes with shaking.

  • Stop the reaction by adding 100 µL of 6 M HCl.

  • Quantify the formation of p-coumaric acid using HPLC analysis by comparing the peak area to a standard curve of authentic p-coumaric acid.

Quantification of p-Coumaric Acid by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

  • Gradient elution is typically used, for example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.

Procedure:

  • Inject the extracted and redissolved sample onto the HPLC column.

  • Monitor the elution of compounds at a wavelength of 310 nm.

  • Identify p-coumaric acid by comparing its retention time with that of an authentic standard.

  • Quantify the amount of p-coumaric acid by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the standard.

Mandatory Visualizations

p-Coumaric_Acid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_alternative Alternative Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid L-Phenylalanine->trans-Cinnamic_Acid PAL (EC 4.3.1.24) p-Coumaric_Acid p-Coumaric_Acid trans-Cinnamic_Acid->p-Coumaric_Acid C4H (EC 1.14.14.91) Further_Metabolites Further_Metabolites p-Coumaric_Acid->Further_Metabolites Flavonoids, Lignans, etc. L-Tyrosine L-Tyrosine L-Tyrosine->p-Coumaric_Acid TAL (EC 4.3.1.23)

Caption: Core biosynthetic pathways of p-coumaric acid in plants.

Experimental_Workflow Plant_Material Plant Tissue (Fresh or Freeze-Dried) Extraction Extraction with 80% Methanol Plant_Material->Extraction Hydrolysis Alkaline Hydrolysis (2M NaOH) Extraction->Hydrolysis Purification Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Purification Analysis HPLC-DAD Analysis Purification->Analysis Quantification Quantification of p-Coumaric Acid Analysis->Quantification

Caption: Workflow for extraction and quantification of p-coumaric acid.

References

A Technical Guide to the Natural Abundance of O-Coumaric vs. P-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumaric acid, a hydroxycinnamic acid, exists as three isomers: ortho-, meta-, and para-coumaric acid. This guide focuses on the ortho (o-) and para (p-) isomers, providing a detailed comparison of their natural abundance, biosynthesis, and analytical methodologies. Notably, p-coumaric acid is the most abundant and widely distributed isomer in the plant kingdom, serving as a key precursor to a vast array of secondary metabolites. In contrast, o-coumaric acid is found in significantly lower concentrations and in a more limited range of plant species. This document synthesizes quantitative data, outlines detailed experimental protocols for their quantification, and presents visual diagrams of relevant biochemical and experimental workflows to support research and development activities.

Introduction to Coumaric Acid Isomers

Coumaric acids are phenolic compounds derived from cinnamic acid and play crucial roles in plant physiology and defense.[1] The isomers are distinguished by the position of the hydroxyl group on the phenyl ring.

  • p-Coumaric Acid (4-hydroxycinnamic acid): This isomer is a central intermediate in the phenylpropanoid pathway.[2] It is a precursor to lignin, flavonoids, and numerous other phenolic compounds essential for plant structure and protection.[2][3] Its widespread presence in fruits, vegetables, cereals, and fungi makes it a common component of the human diet.[4]

  • This compound (2-hydroxycinnamic acid): This isomer is far less common in nature. It is often found as a glucoside, which can be enzymatically converted to coumarin upon tissue damage, a compound known for its sweet smell.

Biosynthesis via the Phenylpropanoid Pathway

The primary route for the synthesis of coumaric acids in plants is the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. p-Coumaric acid is a key intermediate in this pathway.

The biosynthesis proceeds as follows:

  • Deamination: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.

  • Hydroxylation: The cytochrome P450 enzyme, Cinnamate-4-Hydroxylase (C4H), then hydroxylates trans-cinnamic acid at the para position (C4) to form p-coumaric acid.

In some plants, particularly grasses, an alternative route exists where Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid. The biosynthesis of this compound is less clearly defined but is understood to be a less frequent enzymatic hydroxylation product.

Phenylpropanoid_Pathway cluster_main Core Phenylpropanoid Pathway cluster_alt Alternative Pathway (Grasses) Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H CoA p-Coumaroyl-CoA pCou->CoA 4CL Products Lignin, Flavonoids, Stilbenes, etc. CoA->Products Tyr L-Tyrosine Tyr->pCou TAL

Biosynthesis of p-Coumaric Acid via the Phenylpropanoid Pathway.

Comparative Natural Abundance

There is a stark contrast in the natural abundance of p-coumaric and this compound.

p-Coumaric Acid

As the most common isomer, p-coumaric acid is found ubiquitously throughout the plant kingdom. It exists in both free and bound forms, conjugated to molecules like sugars, organic acids, and cell wall components such as lignin. This bound form is particularly prevalent in the cell walls of grasses. Cereals like corn, barley, and wheat are significant dietary sources, with the highest concentrations found in the outer layers (pericarp) of the kernels.

This compound

The natural occurrence of this compound is much more restricted. It has been identified in specific plant families, often as a precursor to coumarin. For instance, it is found as a glucoside in sweet clover (Melilotus species), where tissue damage leads to its enzymatic conversion to coumarin. Quantitative data for this compound is less common in the literature, reflecting its lower abundance.

Quantitative Analysis in Natural Sources

The following tables summarize the concentrations of p-coumaric and this compound found in various natural sources. It is important to note that concentrations can vary significantly based on the plant cultivar, growing conditions, part of the plant analyzed, and the analytical method used (e.g., analysis of free acids vs. total acids after hydrolysis).

Table 1: Concentration of p-Coumaric Acid in Selected Natural Sources

SourcePlant PartConcentration RangeReference(s)
Corn (Zea mays)PericarpHigh
Barley (Hordeum vulgare)PericarpHigh
Wheat (Tivum aestivum)PericarpModerate
Oat (Avena sativa)PericarpModerate
Tomato (Lycopersicon esculentum)FruitVaries by cultivar
Carrot (Daucus carota)RootPresent
Peanut (Arachis hypogaea)SeedPresent
Garlic (Allium sativum)BulbPresent
Honey-Varies

Table 2: Concentration of this compound in Selected Natural Sources

SourcePlant PartConcentration RangeReference(s)
White Sweet Clover (Melilotus albus)Dried Flowers0.17 - 0.21 mg/g
Yellow Sweet Clover (Melilotus officinalis)Dried Flowers0.42 - 0.50 mg/g

Experimental Methodologies for Quantification

Accurate quantification of coumaric acid isomers requires robust sample preparation and analytical techniques. Since a significant portion of these acids exists in bound forms (esters or glycosides), a hydrolysis step is often necessary to measure the total acid content.

Experimental_Workflow Sample 1. Plant Material (Dried & Powdered) Extraction 2. Solvent Extraction (e.g., 50% Methanol) Sample->Extraction Hydrolysis 3. Hydrolysis (Optional) (Alkaline or Acidic) For Total Phenolic Acids Extraction->Hydrolysis Filtration 4. Centrifugation & Filtration (0.45 µm) Hydrolysis->Filtration Analysis 5. HPLC-DAD/UV Analysis Filtration->Analysis Quantification 6. Quantification (vs. Standard Curve) Analysis->Quantification

General Experimental Workflow for Coumaric Acid Quantification.
Sample Preparation and Extraction

  • Sample Collection and Preparation : Plant material is collected, washed, and typically dried (e.g., shade-dried or freeze-dried) to a constant weight. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered sample is extracted with a suitable solvent. Methanol, often in an aqueous mixture (e.g., 50-70%), is a common choice due to its effectiveness in extracting phenolic compounds. Techniques like ultrasonication can be used to improve extraction efficiency.

  • Hydrolysis (for Total Acid Measurement) : To release coumaric acids from their ester and glycosidic linkages, alkaline hydrolysis is frequently employed. This typically involves treating the extract with sodium hydroxide (e.g., 2M NaOH) at room temperature for several hours, followed by acidification to precipitate the phenolic acids.

High-Performance Liquid Chromatography (HPLC) Protocol

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV-Vis detector is the most common technique for the separation and quantification of phenolic acids.

  • System : A standard HPLC system with a binary pump, autosampler, column oven, and DAD/UV detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.

  • Mobile Phase : A gradient elution is commonly used, involving two solvents:

    • Solvent A : Acidified water (e.g., with 0.02% trifluoroacetic acid, 1% formic acid, or 2% acetic acid).

    • Solvent B : An organic solvent like methanol or acetonitrile.

  • Elution Program : A typical gradient might start with a low percentage of Solvent B, gradually increasing over 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate : Commonly set at 1.0 mL/min.

  • Detection : Detection is monitored at a wavelength where coumaric acids show strong absorbance, typically around 254 nm, 300 nm, or 310 nm.

  • Quantification : The concentration of each isomer in the sample is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.

Conclusion

The natural abundances of o-coumaric and p-coumaric acid are markedly different. p-Coumaric acid is a central and abundant metabolite in the plant kingdom, integral to the phenylpropanoid pathway and found widely in the human diet. In contrast, this compound is a minor isomer with a limited distribution, primarily recognized as a precursor to coumarin in certain plant species. This disparity is a direct reflection of their respective roles and biosynthetic efficiencies in plant metabolism. The analytical protocols detailed herein provide a robust framework for researchers to accurately quantify these compounds, enabling further investigation into their biological activities and potential applications in drug development and other scientific fields.

References

O-Coumaric Acid: An In-Depth Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid class, is a naturally occurring isomer with potential antioxidant properties. While its therapeutic potential is under investigation, it is often overshadowed by its more extensively studied isomer, p-coumaric acid. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capabilities. It delves into its core mechanisms of action, including direct radical scavenging and potential modulation of cellular signaling pathways. This document summarizes the available quantitative data from various antioxidant assays, outlines detailed experimental protocols for these assays, and presents visual representations of relevant signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the antioxidant potential of this compound.

Introduction

Phenolic acids are a significant class of secondary plant metabolites renowned for their antioxidant properties. Among these, the hydroxycinnamic acids, including the isomers of coumaric acid (ortho, meta, and para), have garnered considerable interest for their potential health benefits.[1] this compound (2-hydroxycinnamic acid) possesses a unique structural arrangement that influences its biochemical activity. Its antioxidant effects are primarily attributed to its ability to donate a hydrogen atom from its hydroxyl group, thereby neutralizing free radicals.[1] However, the therapeutic application of this compound is an area that requires more in-depth research, especially when compared to the wealth of data available for p-coumaric acid.[2][3] This guide aims to consolidate the existing scientific knowledge on the antioxidant properties of this compound to facilitate further research and development.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound, like other phenolic compounds, is multifaceted. The primary mechanisms include:

  • Direct Radical Scavenging: this compound can directly interact with and neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group, which stabilizes the free radical. The resulting this compound radical is relatively stable due to resonance delocalization, which prevents it from initiating further oxidative reactions.[4]

  • Metal Ion Chelating Activity: Although less documented for this compound specifically, some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, phenolic acids can inhibit this process. Further research is needed to fully elucidate the metal chelating capacity of this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative and comparative data. It is important to note that data for this compound is limited compared to its para isomer.

Table 1: Radical Scavenging Activity of Coumaric Acid Isomers

CompoundDPPH Radical Scavenging Activity (Order of Activity)ABTS Radical Scavenging Activity (Qualitative)Reference
This compound Less active than p-coumaric acidPoor activity
m-Coumaric AcidLeast active among the isomersNegligible activity
p-Coumaric AcidMost active among the isomersActive

Modulation of Cellular Signaling Pathways

While the direct antioxidant effects of this compound are important, its potential to modulate intracellular signaling pathways involved in the oxidative stress response is a critical area of investigation. Research in this specific area for this compound is currently lacking. However, studies on the closely related isomer, p-coumaric acid, provide insights into potential mechanisms that may be shared or similar. It is crucial to emphasize that the following information is based on studies of p-coumaric acid and has not been directly demonstrated for this compound.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Studies on p-coumaric acid have shown that it can induce the Nrf2 pathway, enhancing the expression of downstream antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation pCA Phenolic Compound (e.g., p-Coumaric Acid) pCA->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes Antioxidant_Response Cellular Antioxidant Response Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to Antioxidant_Genes_n Antioxidant & Cytoprotective Genes ARE_n->Antioxidant_Genes_n activates transcription of Antioxidant_Genes_n->Antioxidant_Response leads to

Caption: Nrf2 signaling pathway potentially modulated by phenolic compounds.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress. Key MAPK pathways include ERK, JNK, and p38. Oxidative stress can lead to the activation of these pathways, which can have both pro-survival and pro-apoptotic effects depending on the context. P-coumaric acid has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of p38, ERK, and JNK induced by oxidative stressors.

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 activates MEK1_2 MEK1/2 Oxidative_Stress->MEK1_2 activates pCA Phenolic Compound (e.g., p-Coumaric Acid) pCA->ASK1 inhibits (potential) MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) p38->Cellular_Response JNK->Cellular_Response ERK->Cellular_Response

Caption: MAPK signaling pathways and potential points of modulation.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. P-coumaric acid has been demonstrated to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Inflammatory Stimuli IKK IKK Complex Oxidative_Stress->IKK activates pCA Phenolic Compound (e.g., p-Coumaric Acid) pCA->IKK inhibits (potential) IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades & releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes Inflammation Inflammation NFkB_n NF-κB Inflammatory_Genes_n Pro-inflammatory Genes NFkB_n->Inflammatory_Genes_n activates transcription of Inflammatory_Genes_n->Inflammation leads to

Caption: NF-κB signaling pathway in inflammation and oxidative stress.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • This compound stock solution (in a suitable solvent like methanol or ethanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution and the positive control.

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well (e.g., 20 µL).

    • Add the DPPH solution to each well (e.g., 180 µL).

    • For the blank, add the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • This compound stock solution

    • Positive control (e.g., Trolox)

    • Phosphate buffered saline (PBS) or ethanol

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 ± 0.02 at 734 nm to prepare the working solution.

    • Prepare serial dilutions of the this compound stock solution and the positive control.

    • In a 96-well microplate, add a small volume of the sample or standard solution to each well (e.g., 10 µL).

    • Add the ABTS•+ working solution to each well (e.g., 190 µL).

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at an acidic pH.

  • Reagents:

    • Acetate buffer (e.g., 300 mM, pH 3.6)

    • TPTZ solution (e.g., 10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (e.g., 20 mM in water)

    • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • This compound stock solution

    • Standard (e.g., FeSO₄ or Trolox)

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Prepare serial dilutions of the this compound stock solution and the standard.

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well (e.g., 20 µL).

    • Add the FRAP reagent to each well (e.g., 180 µL).

    • Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within cultured cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by peroxyl radicals to the highly fluorescent dichlorofluorescein (DCF).

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium

    • DCFH-DA solution

    • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator

    • This compound stock solution

    • Positive control (e.g., Quercetin)

    • 96-well black microplate with a clear bottom

  • Procedure:

    • Seed HepG2 cells in the 96-well plate and grow to confluence.

    • Remove the growth medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound or the positive control along with the DCFH-DA solution for a specified incubation period (e.g., 1 hour).

    • Wash the cells to remove the compounds and excess probe.

    • Add the AAPH solution to induce oxidative stress.

    • Measure the fluorescence intensity at regular intervals over a specific period (e.g., 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission).

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as a percentage of inhibition of fluorescence compared to the control (cells treated with AAPH alone). Results can also be expressed as quercetin equivalents.

Conclusion and Future Directions

This compound demonstrates antioxidant potential, primarily through its ability to scavenge free radicals. However, the existing body of research is significantly smaller than that for its isomer, p-coumaric acid. The comparative data available suggests that this compound may be a less potent antioxidant than p-coumaric acid in certain in vitro assays.

A significant gap in the literature exists regarding the effects of this compound on key cellular signaling pathways related to oxidative stress, such as the Nrf2, MAPK, and NF-κB pathways. Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of this compound in a wider range of antioxidant assays (ABTS, FRAP, ORAC) to provide a more complete quantitative profile.

  • Cellular studies: Investigating the ability of this compound to modulate the Nrf2, MAPK, and NF-κB signaling pathways in various cell models of oxidative stress.

  • Structure-activity relationship studies: Further exploring how the ortho-position of the hydroxyl group influences the antioxidant and biological activities compared to the meta and para isomers.

  • In vivo studies: Evaluating the bioavailability, metabolism, and in vivo antioxidant efficacy of this compound in animal models.

A deeper understanding of the antioxidant properties of this compound will be instrumental in unlocking its potential for applications in drug development, functional foods, and cosmetics. This guide serves as a starting point for researchers to build upon and address the existing knowledge gaps in this promising area of study.

References

Spectroscopic and Biological Signaling Insights into O-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a member of the hydroxycinnamic acid family, is a phenolic compound found in various plant species. Its biological activities, including antioxidant and anticarcinogenic properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, alongside an exploration of its influence on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound are critically dependent on various spectroscopic techniques. This section summarizes the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for trans-O-Coumaric acid.

Table 1: ¹H NMR Spectroscopic Data for trans-O-Coumaric Acid

ProtonChemical Shift (δ) in ppm
H36.90
H47.21
H56.82
H67.56
H7 (α-vinylic)6.51
H8 (β-vinylic)7.82
OH10.17
COOHNot explicitly stated

Note: Data obtained in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for trans-O-Coumaric Acid [1]

Carbon AtomChemical Shift (δ) in ppm
C1120.97
C2156.64
C3118.30
C4131.47
C5116.18
C6128.72
C7 (α-vinylic)116.31
C8 (β-vinylic)141.22
C9 (Carboxyl)171.30

Note: Data obtained in DMSO-d₆ and CD₃OD. Chemical shifts may vary slightly depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (phenolic)
~3000C-H stretching (aromatic and vinylic)
~1680C=O stretching (carboxylic acid)
~1630C=C stretching (vinylic)
~1600, ~1450C=C stretching (aromatic)
~1250C-O stretching (phenol)
~980=C-H bending (out-of-plane, trans olefin)

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits characteristic absorption maxima in the UV region.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Methanol~275, ~330

Note: The position and intensity of absorption bands can be affected by the solvent polarity and pH.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on commonly cited methodologies.

NMR Spectroscopy
  • Sample Preparation : A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or methanol-d₄, to a concentration suitable for NMR analysis (e.g., 5-10 mg/mL).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker DMX-500MHz instrument.

  • Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.

  • Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

FT-IR Spectroscopy
  • Sample Preparation : The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation : The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The stock solution is then diluted to an appropriate concentration (e.g., 0.5 mM) to ensure the absorbance is within the linear range of the instrument.[2]

  • Instrumentation : The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer.

  • Data Acquisition : The spectrum is scanned over a range of wavelengths, typically from 200 to 400 nm. A baseline correction is performed using the solvent as a blank.

Biological Signaling of this compound

This compound has been shown to exert biological effects by modulating various cellular signaling pathways, particularly in the context of cancer. Studies on human breast cancer cells (MCF-7) have revealed that this compound can induce apoptosis and affect cell cycle regulation.[3][4]

The diagram below illustrates the putative signaling effects of this compound in cancer cells based on observed changes in protein and mRNA levels.

O_Coumaric_Acid_Signaling cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Regulation OCA This compound Bax Bax (Pro-apoptotic) OCA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) OCA->Bcl2 Downregulates p53 p53 (Tumor Suppressor) OCA->p53 Upregulates PTEN PTEN (Tumor Suppressor) OCA->PTEN Upregulates CyclinD1 Cyclin D1 OCA->CyclinD1 Downregulates CDK2 CDK2 OCA->CDK2 Downregulates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits

Caption: Putative signaling effects of this compound in cancer cells.

Furthermore, this compound has been identified as a potential early signaling molecule in the symbiotic relationship between Pinus pinea and the ectomycorrhizal fungus Pisolithus arhizus. This suggests a role for this compound in inter-organismal communication, a promising area for future research.

Conclusion

This technical guide has provided a consolidated overview of the spectroscopic data of this compound, including NMR, IR, and UV-Vis analyses, along with generalized experimental protocols. The presented data and methodologies offer a foundational resource for the identification and characterization of this compound. Additionally, the exploration of its impact on cellular signaling pathways highlights its potential as a bioactive molecule for further investigation in drug discovery and development. The diverse biological activities of this compound underscore the importance of continued research into its mechanisms of action and potential therapeutic applications.

References

A Technical Guide to the Chemical Synthesis of O-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis methods for producing o-coumaric acid, a valuable phenolic compound with applications in various fields of chemical and pharmaceutical research. This document details established synthetic routes, provides step-by-step experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.

Synthesis of this compound via Hydrolysis of Coumarin

The most direct and high-yielding chemical synthesis of this compound involves the basic hydrolysis of its lactone, coumarin. This method proceeds through the opening of the lactone ring to form the cis-isomer, coumarinic acid, which then undergoes isomerization to the more stable trans-isomer, this compound.[1][2] Several variations of this method exist, utilizing different bases and reaction conditions.

Optimized Sodium Hydroxide-Mediated Hydrolysis

Recent studies have focused on optimizing the reaction conditions for the hydrolysis of coumarin to maximize the yield of this compound. The key parameters influencing this conversion are temperature, reaction time, sodium hydroxide concentration, and the reaction atmosphere.[1][3]

Quantitative Data Summary

ParameterOptimal ConditionYield (%)Reference
Temperature160°C71.7[4]
Reaction Time1 hour71.7
NaOH Concentration20% aqueous solution71.7
Reaction AtmosphereInert (Helium or Nitrogen)71.7 (Helium)

Experimental Protocol

This protocol is based on the optimized conditions reported for the basic hydrolysis of coumarin.

Materials:

  • Coumarin (0.137 mol)

  • 20% Sodium Hydroxide (NaOH) aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Chloroform

  • PARR Reactor or a suitable high-pressure reaction vessel

  • Inert gas source (Helium or Nitrogen)

  • Ice bath

  • Filtration apparatus

  • Soxhlet extractor

Procedure:

  • In a PARR reactor, dissolve coumarin (0.137 mol) in a 20% aqueous solution of sodium hydroxide.

  • Seal the reactor and purge the vessel with an inert gas (e.g., helium) for 15-20 minutes to remove air and establish an inert atmosphere.

  • Heat the reaction mixture to 160°C and maintain this temperature for 1 hour with stirring.

  • After the reaction is complete, cool the reactor to room temperature and then transfer the reaction mixture to a flask placed in an ice bath until it reaches 4°C.

  • Slowly add concentrated hydrochloric acid to the cold mixture with constant stirring until a white precipitate of this compound is formed. The precipitation is typically observed at around pH 5.

  • Filter the precipitate and wash it with cold deionized water.

  • (Optional Purification Step) The crude precipitate, which may contain unreacted coumarin, can be purified using a Soxhlet extractor with chloroform as the solvent. This compound will remain in the extraction thimble, while coumarin will be extracted into the chloroform.

  • Dry the purified this compound under vacuum.

Logical Relationship Diagram: Hydrolysis of Coumarin

cluster_conditions cluster_acidification Coumarin Coumarin Coumarinic_acid Coumarinic Acid Salt (cis-isomer) Coumarin->Coumarinic_acid Lactone Ring Opening NaOH 20% NaOH (aq) Heat 160°C, 1h Inert Atmosphere Coumaric_acid_salt This compound Salt (trans-isomer) Coumarinic_acid->Coumaric_acid_salt Isomerization Isomerization O_Coumaric_acid This compound Coumaric_acid_salt->O_Coumaric_acid Acidification HCl HCl (aq)

Caption: Hydrolysis of coumarin to this compound.

Other Hydrolysis Methods

Alternative methods for the hydrolysis of coumarin have also been reported, although they may not be as high-yielding as the optimized procedure described above.

  • Sodium Ethoxide in Ethanol: Refluxing coumarin with sodium ethoxide in ethanol for four hours, followed by dilution with water, solvent removal, and neutralization with hydrochloric acid, also yields this compound.

  • Sodium Bisulfite Adduct Formation: Heating coumarin with a sodium bisulfite solution forms a water-soluble sulfonate adduct. Treatment of this adduct with a strong base like potassium hydroxide, followed by evaporation, dissolution in water, and acidification, precipitates this compound.

Synthesis of this compound via the Perkin Reaction

The Perkin reaction is a classical method in organic chemistry for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. In the context of this compound synthesis, salicylaldehyde is reacted with acetic anhydride in the presence of sodium acetate.

It is important to note that in the Perkin synthesis of coumarin from salicylaldehyde, this compound (or its acetylated derivative, o-acetoxycinnamic acid) is often formed as a co-product through an intermolecular condensation pathway. The direct synthesis of coumarin can proceed via a competing intramolecular pathway.

Quantitative Data Summary

Yields for this compound as the primary product from the Perkin reaction are not consistently high, as the reaction conditions often favor the formation of coumarin. However, the intermolecular condensation pathway that leads to this compound is a well-established phenomenon.

Experimental Protocol (General)

This protocol provides a general procedure for the Perkin reaction, which can be adapted to favor the formation of this compound.

Materials:

  • Salicylaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Sodium Carbonate solution

  • Hydrochloric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate.

  • Heat the reaction mixture in an oil bath at 180°C for several hours (e.g., 5-8 hours).

  • Allow the mixture to cool slightly and then pour it into a beaker of water while still warm.

  • Boil the mixture for a few minutes to hydrolyze the excess acetic anhydride.

  • Cool the mixture, which may result in the precipitation of a solid.

  • Filter the solution to remove any insoluble material (primarily coumarin if formed).

  • To the filtrate, add a sodium carbonate solution to extract the acidic products.

  • Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the this compound and any o-acetoxycinnamic acid.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be recrystallized from aqueous ethanol.

Perkin Reaction Pathway Diagram

cluster_reagents Salicylaldehyde Salicylaldehyde Intermediate Intermediate Salicylaldehyde->Intermediate Acetic_anhydride Acetic Anhydride Sodium_acetate Sodium Acetate Heat_Perkin Heat (180°C) O_Acetoxycinnamic_acid O-Acetoxycinnamic Acid Intermediate->O_Acetoxycinnamic_acid Condensation & Dehydration O_Coumaric_acid_Perkin This compound O_Acetoxycinnamic_acid->O_Coumaric_acid_Perkin Hydrolysis Hydrolysis

Caption: Perkin reaction for this compound synthesis.

Conclusion

This technical guide has detailed the primary chemical synthesis methods for this compound, with a focus on providing actionable experimental protocols and quantitative data for researchers. The hydrolysis of coumarin, particularly under optimized conditions, stands out as the most efficient and high-yielding method for laboratory-scale production. The Perkin reaction offers an alternative, albeit often less direct, route to this compound. The choice of synthetic method will depend on the availability of starting materials, desired yield, and the scale of the synthesis. The provided diagrams and protocols are intended to serve as a valuable resource for the scientific community engaged in the synthesis and application of this important phenolic compound.

References

O-Coumaric Acid: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, also known as (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid, a class of organic compounds characterized by a C6-C3 carbon skeleton.[1] As an isomer of coumaric acid, it is distinguished by the ortho-position of the hydroxyl group on the phenyl ring.[2] While its para-isomer, p-coumaric acid, is more abundant in nature, this compound and its derivatives have garnered significant interest for their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, key experimental protocols for its study, and its role in significant signaling pathways.

Discovery and History

The history of this compound is intrinsically linked to the discovery and synthesis of coumarin, a fragrant organic compound first isolated from the tonka bean in 1820.[3] The chemical synthesis of coumarin was a significant milestone in 19th-century organic chemistry. In 1868, the English chemist William Henry Perkin developed a reaction that would come to be known as the Perkin reaction, which is used to synthesize cinnamic acids.[4][5] A key application of this reaction was the synthesis of coumarin from salicylaldehyde, a process in which this compound is a crucial intermediate.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. In the context of this compound synthesis, salicylaldehyde is condensed with acetic anhydride in the presence of sodium acetate. The reaction initially forms the acetyl derivative of this compound, which can then be hydrolyzed to yield this compound. The cis-isomer, coumarinic acid, readily lactonizes to form coumarin. While Perkin's work laid the foundation for the synthesis of this compound, earlier investigations into the structure and derivatives of coumarin likely led to its initial identification.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . Its chemical structure and properties are well-characterized.

PropertyValueReference
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
CAS Number 614-60-8
IUPAC Name (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid
Synonyms 2-Hydroxycinnamic acid, orththis compound

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various studies.

Anticancer Activity
Cell LineCancer TypeAssayIC₅₀/EC₅₀ ValueReference
MCF-7Breast CancerNot Specified4.95 mM (EC₅₀)
A375MelanomaCCK-84.4 mM (24h), 2.5 mM (48h)
B16MelanomaCCK-84.1 mM (24h), 2.8 mM (48h)
HT-29Colorectal CancerMTT150 µM
HCT 15Colorectal CancerNot Specified1400 µmol/L
Antimicrobial Activity
MicroorganismTypeMIC ValueReference
Staphylococcus aureusGram-positive bacteria1.52 - 3.37 mM
Bacillus subtilisGram-positive bacteria1.52 - 3.37 mM
Escherichia coliGram-negative bacteria1 mg/mL
Various bacterial pathogensGram-positive & Gram-negative10 - 80 µg/mL

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways

This compound and its isomers have been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, inflammation, and cell cycle regulation.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

apoptosis_pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Bax Bax This compound->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

This compound Induced Apoptosis Pathway.
NF-κB Inflammatory Signaling Pathway

This compound has demonstrated anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

nfkb_pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits

Inhibition of NF-κB Pathway by this compound.
Experimental Workflow for Investigating Protein Expression

The following diagram illustrates a typical workflow for studying the effect of this compound on protein expression.

experimental_workflow Cell Culture Cell Culture Treatment with\nthis compound Treatment with This compound Cell Culture->Treatment with\nthis compound Cell Lysis Cell Lysis Treatment with\nthis compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Workflow for Protein Expression Analysis.

References

An In-depth Technical Guide on the Metabolism of O-Coumaric Acid in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plants and serves as an intermediate in the microbial metabolism of coumarin. The microbial transformation of this compound is a key process in the degradation of this widespread natural product, with implications for soil ecology, food fermentation, and biotechnology. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in microorganisms, detailing the enzymes involved, quantitative data, experimental protocols, and the underlying genetic regulation.

Core Metabolic Pathway: Reduction to Melilotic Acid

The most extensively documented metabolic pathway for this compound in microorganisms is its reduction to melilotic acid (o-hydroxyphenylpropionic acid). This conversion has been primarily studied in bacteria of the genus Arthrobacter and has also been observed in the fungus Taphrina wiesneri.[1][2]

Enzymatic Conversion:

The key enzyme responsible for this reduction is NADH:o-coumarate oxidoreductase . This enzyme catalyzes the NADH-dependent reduction of the double bond in the side chain of this compound.[3][4] The reaction is stoichiometric, with one mole of this compound being reduced for every mole of NADH oxidized.[3]

Diagram of the Reduction Pathway:

O_Coumaric_Acid_Reduction O_Coumaric_Acid This compound Melilotic_Acid Melilotic Acid O_Coumaric_Acid->Melilotic_Acid NADH NADH NAD NAD+ NADH->NAD Enzyme NADH:o-coumarate oxidoreductase O_Coumaric_Acid_Hydroxylation O_Coumaric_Acid This compound Dihydroxycinnamic_Acid 2,3-Dihydroxycinnamic Acid O_Coumaric_Acid->Dihydroxycinnamic_Acid Enzyme Hydroxylase (putative) Gene_Cluster_Identification Genomic_DNA Isolate Genomic DNA from Microorganism of Interest Sequencing Whole Genome Sequencing Genomic_DNA->Sequencing Annotation Gene Prediction and Annotation Sequencing->Annotation BLAST BLAST search with known catabolic enzyme sequences Annotation->BLAST Analysis Analyze flanking regions for related genes (transporters, regulators) BLAST->Analysis Cluster Identify Putative Gene Cluster Analysis->Cluster

References

O-Coumaric Acid: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Coumaric acid (OCA), a phenolic compound belonging to the hydroxycinnamic acid family, has emerged as a molecule of significant interest in the field of pharmacology. While its isomers, p-coumaric and ferulic acid, have been extensively studied, the therapeutic potential of OCA is an area of growing research. This technical guide provides an in-depth overview of the current understanding of OCA's biological activities, with a focus on its potential applications in oncology, inflammatory disorders, and metabolic diseases. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Anticancer Applications

This compound has demonstrated notable anticarcinogenic properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.

In Vitro Efficacy in Breast Cancer

A key study investigating the chemopreventive potential of OCA was conducted on the human breast adenocarcinoma cell line, MCF-7. The study revealed that OCA exerts a cytotoxic effect with an EC50 value of 4.95 mM.[1]

Table 1: Quantitative Effects of this compound (4.95 mM) on MCF-7 Cells [1]

Target MoleculeChange in Protein LevelChange in mRNA Level
Apoptosis Regulators
Caspase-3↑ 59%↑ 72%
Bax↑ 115%↑ 152%
Bcl-2↓ 48%↓ 35%
Cell Cycle Regulators
Cyclin D1↓ Significantly↓ Significantly
CDK2↓ Significantly↓ Significantly
Tumor Suppressors
p53↑ 178%↑ 245%
PTEN↑ Induced↑ Induced
Signaling Pathways in Anticancer Activity

The anticancer effects of OCA in MCF-7 cells are mediated through the modulation of intrinsic apoptotic and cell cycle regulatory pathways. OCA treatment leads to the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, it enhances the expression of tumor suppressor genes p53 and PTEN, while concurrently inhibiting key cell cycle progression proteins, Cyclin D1 and CDK2.[1]

cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_tumor_suppression Tumor Suppression OCA This compound Bcl2 Bcl-2 OCA->Bcl2 Downregulates Bax Bax OCA->Bax Upregulates Caspase3 Caspase-3 OCA->Caspase3 Upregulates CyclinD1_CDK2 Cyclin D1 / CDK2 OCA->CyclinD1_CDK2 Downregulates p53 p53 OCA->p53 Upregulates PTEN PTEN OCA->PTEN Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest CyclinD1_CDK2->CellCycleArrest

Anticancer Signaling Pathways of this compound in MCF-7 Cells.
Experimental Protocols: Anticancer Studies

1.3.1. Cell Culture and Cytotoxicity Assay

  • Cell Line: Human breast adenocarcinoma cells (MCF-7).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assay:

    • Seed MCF-7 cells in 96-well plates.

    • After 24 hours, treat cells with varying concentrations of this compound.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Assess cell viability using an MTT or WST-1 assay.

    • Measure absorbance using a microplate reader to determine the EC50 value.

1.3.2. Western Blot Analysis for Apoptosis Markers

  • Sample Preparation:

    • Treat MCF-7 cells with OCA at its EC50 concentration.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against Bax, Bcl-2, Caspase-3, Cyclin D1, CDK2, p53, PTEN, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an ECL substrate and an imaging system.

1.3.3. RT-PCR for Gene Expression Analysis

  • RNA Extraction and cDNA Synthesis:

    • Treat MCF-7 cells with OCA at its EC50 concentration.

    • Extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target genes (Bax, Bcl-2, Caspase-3, Cyclin D1, CDK2, p53, PTEN) and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Culture MCF-7 Cell Culture Treatment This compound Treatment Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT/WST-1) Treatment->Cytotoxicity WesternBlot Western Blot Treatment->WesternBlot RTPCR RT-PCR Treatment->RTPCR EC50 EC50 Determination Cytotoxicity->EC50 Protein Protein Expression Analysis WesternBlot->Protein mRNA mRNA Expression Analysis RTPCR->mRNA

Experimental Workflow for In Vitro Anticancer Studies of this compound.

Anti-inflammatory Applications

This compound exhibits significant anti-inflammatory properties, as demonstrated in models of atopic dermatitis and acute inflammation.

Efficacy in Atopic Dermatitis-like Skin Inflammation

In a study using a human keratinocyte cell line (HaCaT) stimulated with TNF-α and IFN-γ to mimic atopic dermatitis, OCA was shown to inhibit the expression of pro-inflammatory cytokines. This effect is mediated by reducing the nuclear translocation of the transcription factor NF-κB.[2] In an in vivo model, oral administration of OCA significantly reduced clinical symptoms of atopic dermatitis, including redness, dermal/epidermal thickness, and mast cell infiltration.[2]

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory action of OCA in keratinocytes involves the inhibition of the NF-κB signaling pathway. By preventing the translocation of NF-κB into the nucleus, OCA suppresses the transcription of target genes encoding pro-inflammatory cytokines such as IL-1β and IL-6.

Stimuli Inflammatory Stimuli (TNF-α / IFN-γ) NFkB_translocation NF-κB Nuclear Translocation Stimuli->NFkB_translocation OCA This compound OCA->NFkB_translocation Inhibits Gene_expression Pro-inflammatory Gene Expression (IL-1β, IL-6) NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

Anti-inflammatory Signaling Pathway of this compound.
Experimental Protocols: Anti-inflammatory Studies

2.3.1. In Vitro Atopic Dermatitis Model

  • Cell Line: Human keratinocyte cell line (HaCaT).

  • Induction of Inflammation: Stimulate HaCaT cells with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

  • Treatment: Pre-treat cells with various concentrations of this compound before stimulation.

  • Analysis of Cytokine Expression: Measure the mRNA and protein levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) using RT-PCR and ELISA, respectively.

  • NF-κB Translocation Assay:

    • Treat cells with OCA followed by inflammatory stimuli.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Use a fluorescently labeled secondary antibody for detection.

    • Visualize the subcellular localization of NF-κB using immunofluorescence microscopy.

2.3.2. In Vivo Carrageenan-Induced Paw Edema

  • Animal Model: Wistar rats.

  • Induction of Inflammation: Inject a 1% carrageenan solution into the subplantar region of the rat's hind paw.

  • Treatment: Administer this compound orally or intraperitoneally at various doses (e.g., 5, 10, and 20 mg/kg) prior to carrageenan injection.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

Modulation of Drug Metabolism

This compound has been shown to modulate the expression of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.

Effects on CYP Enzymes in Hepatocarcinoma Cells

A study on the human hepatocarcinoma cell line HepG2 demonstrated that OCA can significantly alter the expression of several CYP isozymes. The EC50 value for OCA in HepG2 cells was determined to be 7.39 mM.

Table 2: Modulation of Cytochrome P450 Enzymes by this compound (5 mM) in HepG2 Cells

CYP IsozymeChange in Protein LevelChange in mRNA Level
CYP1A2↑ 52%↑ 40%
CYP2E1↑ 225%↑ 424%
CYP3A4↓ 52%↓ 60%
CYP2C9↑ 110%↑ 130%
Experimental Protocols: CYP Modulation Studies

3.2.1. Cell Culture and Cytotoxicity Assay

  • Cell Line: Human hepatocarcinoma cells (HepG2).

  • Cytotoxicity Assay:

    • Seed HepG2 cells in 96-well plates.

    • Treat with various concentrations of OCA.

    • Assess cell viability using a WST-1 assay to determine the EC10, EC25, and EC50 values.

3.2.2. Western Blot and RT-PCR for CYP Expression

  • Follow the general protocols for Western Blot (Section 1.3.2) and RT-PCR (Section 1.3.3) using specific primary antibodies and primers for CYP1A2, CYP2E1, CYP3A4, and CYP2C9.

Potential in Metabolic Disorders

Preliminary studies suggest a potential role for this compound in ameliorating metabolic disorders such as obesity and related complications.

Effects on High-Fat Diet-Induced Obesity

In a study on Wistar rats fed a high-fat diet, supplementation with this compound (at doses of 50 and 100 mg/kg) for 8 weeks resulted in a significant decrease in body weight, liver weight, and adipose tissue mass compared to the high-fat diet control group. Furthermore, OCA treatment led to improvements in serum lipid profiles, insulin, and leptin levels, as well as a reduction in hepatic triacylglycerol and cholesterol.

Experimental Protocols: Obesity Studies
  • Animal Model: Wistar rats.

  • Induction of Obesity: Feed rats a high-fat diet (e.g., 40% beef tallow) for a specified period (e.g., 4 weeks).

  • Treatment: Supplement the high-fat diet with this compound at different doses for a defined duration (e.g., 8 weeks).

  • Analysis of Metabolic Parameters:

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood samples to measure serum lipid profiles (triglycerides, cholesterol), insulin, and leptin levels.

    • Excise and weigh liver and adipose tissues.

    • Measure hepatic lipid content (triacylglycerol and cholesterol).

    • Assess markers of oxidative stress in liver tissue.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential across a range of applications, including oncology, anti-inflammatory therapies, and the management of metabolic disorders. The compiled data and experimental frameworks presented in this guide highlight the multifaceted mechanisms of action of OCA. However, it is important to note that OCA also has the potential for drug interactions and carcinogen activation through its modulation of CYP enzymes, warranting caution in its therapeutic application.

Future research should focus on elucidating the detailed molecular mechanisms underlying the observed effects, particularly in the context of metabolic diseases where data on OCA alone is limited. Further preclinical and clinical studies are necessary to validate these promising findings and to establish the safety and efficacy of this compound as a therapeutic agent. The development of novel formulations and delivery systems could also enhance its bioavailability and therapeutic index. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

O-Coumaric Acid: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Coumaric acid (o-CA), a phenolic compound found in various dietary sources, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of this compound. While in vitro studies have begun to elucidate its cellular effects, a significant lack of in vivo toxicological data necessitates a cautious approach in its potential applications. This document summarizes available quantitative data, details key experimental methodologies, and visualizes cellular pathways affected by this compound to support further research and development.

Introduction

This compound, also known as trans-2-hydroxycinnamic acid, is a hydroxycinnamic acid that is naturally present in a variety of plants, including fruits, vegetables, and grains.[1] As a component of the human diet, understanding its safety and toxicity is of paramount importance. This guide aims to consolidate the existing scientific literature on the toxicological profile of this compound to inform researchers and professionals in the field of drug development.

Toxicological Data

Acute Toxicity

There is a notable absence of publicly available data on the acute toxicity of this compound. Material Safety Data Sheets (MSDS) for this compound consistently state that no data is available for oral, dermal, or inhalation LD50 values.[2][3]

For comparative context, the isomer p-coumaric acid has a reported oral LD50 of 2850 mg/kg in mice. It is crucial to note that this value is not directly transferable to this compound.

In Vitro Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various human cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are summarized in the table below.

Cell LineAssay MethodEndpointValue (mM)Reference
Human Hepatocarcinoma (HepG2)Crystal Violet Staining50% Cytotoxicity7.95[1]
Human Hepatocarcinoma (HepG2)WST-1 AssayEC507.39[4]
Human Breast Cancer (MCF-7)WST-1 AssayEC504.95
Non-small Cell Lung Cancer (H1975)MTT AssayIC508.107
Genotoxicity and Mutagenicity

Currently, there are no available studies that have assessed the genotoxic or mutagenic potential of this compound using standard assays such as the Ames test or chromosomal aberration assays.

Carcinogenicity

Long-term in vivo carcinogenicity studies for this compound have not been identified in the available literature. However, in vitro studies have shown that this compound can modulate the expression of cytochrome P450 enzymes involved in the metabolism of carcinogens. This suggests a potential to influence the carcinogenic process, although further research is required to determine the precise nature and implications of these interactions.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Effects on Cellular Systems

Modulation of Cytochrome P450 Enzymes

This compound has been shown to alter the mRNA expression of several key cytochrome P450 (CYP) enzymes in human hepatocarcinoma (HepG2) and breast cancer (MCF-7) cells. These enzymes play a crucial role in drug metabolism and the activation or detoxification of xenobiotics, including carcinogens.

Cell LineEnzymeEffect on mRNA Levels (Fold Change)Reference
HepG2CYP1A11.30-fold increase
HepG2CYP1A21.60-fold increase
HepG2CYP2E15.65-fold increase
HepG2CYP2C92.30-fold increase
HepG2CYP3A42.50-fold decrease
MCF-7CYP1A1Increase
MCF-7CYP1A2Increase
MCF-7CYP2E1Increase
MCF-7CYP2C9Decrease
MCF-7CYP3A4Decrease

The induction of CYP1A1, CYP1A2, and CYP2E1 suggests that this compound could potentially increase the metabolic activation of certain pro-carcinogens. Conversely, the modulation of CYP2C9 and CYP3A4 indicates a potential for drug-drug interactions.

Induction of Apoptosis

In human breast cancer (MCF-7) cells, this compound has been demonstrated to induce apoptosis. This is evidenced by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

ProteinEffect on Protein LevelsEffect on mRNA LevelsReference
Caspase-359% increase72% increase
Bax115% increase152% increase
Bcl-248% decrease35% decrease
p53178% increase245% increase

The data suggests that this compound may trigger the intrinsic apoptotic pathway.

Experimental Protocols

In Vitro Cytotoxicity Assessment (WST-1 Assay)

The following is a generalized protocol for assessing the cytotoxicity of this compound using a WST-1 assay, based on standard methodologies.

Objective: To determine the concentration of this compound that reduces cell viability by 50% (EC50).

Materials:

  • Target cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Following the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for an additional 1-4 hours, allowing for the conversion of WST-1 to formazan by metabolically active cells.

  • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically around 450 nm).

  • Calculate cell viability as a percentage of the untreated control and plot the results to determine the EC50 value.

Gene Expression Analysis (RT-PCR)

The following is a generalized protocol for analyzing the effect of this compound on the expression of CYP enzymes using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

Objective: To quantify the change in mRNA levels of target genes (e.g., CYP1A1, CYP1A2) in response to this compound treatment.

Materials:

  • Target cell line

  • This compound

  • RNA extraction kit

  • Reverse transcriptase enzyme and reagents

  • PCR primers specific to the target genes and a housekeeping gene

  • Real-time PCR instrument and reagents (e.g., SYBR Green)

Procedure:

  • Treat cells with this compound at a desired concentration and for a specific duration.

  • Isolate total RNA from the treated and untreated control cells using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • Perform real-time PCR using the synthesized cDNA as a template, specific primers for the target CYP genes, and a housekeeping gene for normalization.

  • Analyze the real-time PCR data to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated controls.

Visualizations

Experimental Workflow for In Vitro Toxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat with this compound cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation add_wst1 Add WST-1 Reagent incubation->add_wst1 incubation_wst1 Incubate for 1-4h add_wst1->incubation_wst1 read_absorbance Measure Absorbance incubation_wst1->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

This compound's Influence on Apoptotic Pathways in MCF-7 Cells

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic oca This compound p53 p53 oca->p53 upregulates bcl2 Bcl-2 oca->bcl2 downregulates bax Bax p53->bax activates caspase3 Caspase-3 bax->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces bcl2->bax inhibits

Caption: Proposed apoptotic signaling cascade initiated by this compound in MCF-7 cells.

Modulation of CYP450 Enzyme Expression by this compound

cyp450_modulation cluster_upregulated Upregulated Enzymes cluster_downregulated Downregulated Enzymes cluster_implications Potential Implications oca This compound cyp1a1 CYP1A1 oca->cyp1a1 cyp1a2 CYP1A2 oca->cyp1a2 cyp2e1 CYP2E1 oca->cyp2e1 cyp2c9 CYP2C9 (HepG2) oca->cyp2c9 cyp3a4 CYP3A4 oca->cyp3a4 cyp2c9_mcf7 CYP2C9 (MCF-7) oca->cyp2c9_mcf7 carcinogen_activation Carcinogen Activation cyp1a1->carcinogen_activation cyp1a2->carcinogen_activation cyp2e1->carcinogen_activation drug_interactions Drug Interactions cyp2c9->drug_interactions cyp3a4->drug_interactions cyp2c9_mcf7->drug_interactions

Caption: this compound's differential effects on CYP450 enzyme expression.

Conclusion and Future Directions

The available data on the safety and toxicity of this compound is currently limited, with a notable lack of in vivo studies. In vitro research indicates that this compound exhibits cytotoxicity towards various cancer cell lines and can modulate the expression of key drug-metabolizing enzymes and apoptotic pathways. These findings highlight the need for further investigation to understand the potential for drug interactions and effects on carcinogenesis.

To establish a comprehensive safety profile, future research should prioritize:

  • Acute and chronic in vivo toxicity studies to determine LD50 values and identify potential target organs.

  • Genotoxicity and mutagenicity testing using standardized assays.

  • Long-term carcinogenicity bioassays.

  • Reproductive and developmental toxicity studies.

A thorough understanding of the toxicological properties of this compound is essential before its consideration for any therapeutic or commercial application. Researchers are urged to proceed with caution and to conduct comprehensive safety assessments.

References

Methodological & Application

Application Note: Quantification of O-Coumaric Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plants.[1] As a secondary metabolite, it plays a role in the plant's defense mechanisms.[2] The interest in quantifying this compound and its isomers (m- and p-coumaric acid) stems from their potential antioxidant, anti-inflammatory, and other biological activities, making them relevant to the fields of phytochemistry, food science, and drug discovery.[1][3] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation and quantification of these phenolic compounds in complex plant matrices.[4] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC method with UV detection.

Data Presentation

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. The following tables summarize reported concentrations of this compound and its isomers in various plant materials, providing a comparative overview.

Table 1: this compound Content in Selected Plant Materials

Plant SpeciesPlant PartExtraction MethodThis compound ConcentrationReference
Mikania laevigataLeavesLyophilised aqueous extract0.02 mg/mL
Mikania laevigataLeavesFluid extract0.38 mg/mL
Hairy Vetch (Vicia villosa)Stems and LeavesNot specifiedPresent
Green Leafy VegetablesLeaves80% MethanolNot specified in detail
Date, dried (Phoenix dactylifera)FruitNot specified0.00 mg/100 g FW

Table 2: Comparative Data of Coumaric Acid Isomers in Plant Extracts

Plant SpeciesPlant PartThis compoundm-Coumaric Acidp-Coumaric AcidAnalytical MethodReference
Canola MealMealDetectedDetectedDetectedHPLC
CoffeeRoasted BeansDetectedNot reportedDetectedHPLC
Pineapple (ripe)Juice ExtractNot reportedNot reported11.76 µg/mLRP-HPLC
Sarcomphalus joazeiroLeavesNot detectedNot detected0.0369 mg/gHPLC/DAD

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from plant materials.

Sample Preparation: Extraction of Phenolic Acids

The extraction of phenolic acids from plant material is a critical step and can be tailored to the specific matrix. Both free and bound phenolic acids can be extracted.

Materials and Reagents:

  • Plant material (fresh, frozen, or dried and powdered)

  • Methanol (HPLC grade)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) (6 M)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (optional)

Protocol for Sequential Extraction of Free and Bound Phenolic Acids:

  • Homogenization: Homogenize 1-5 g of the plant material with 80% methanol. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Extraction of Free Phenolic Acids:

    • Sonicate or vortex the mixture for 15-20 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more with fresh solvent.

    • Pool the supernatants and evaporate the methanol using a rotary evaporator at 40°C.

    • Adjust the pH of the remaining aqueous solution to 2 with 6 M HCl.

    • Extract the free phenolic acids by liquid-liquid extraction with diethyl ether (3 times with equal volumes).

    • Collect and evaporate the diethyl ether fractions to dryness. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

  • Extraction of Esterified Phenolic Acids (from residue of step 2):

    • Neutralize the remaining aqueous fraction from the free acid extraction.

    • Add 20 mL of 2 M NaOH and keep for 4 hours under a nitrogen atmosphere to perform alkaline hydrolysis.

    • Acidify the mixture to pH 2 with 6 M HCl.

    • Extract the released phenolic acids with diethyl ether as described above.

  • Extraction of Glycosylated Phenolic Acids (from residue of step 3):

    • To the remaining aqueous fraction, add 15 mL of 6 M HCl and heat at 100°C for 1 hour under a nitrogen atmosphere for acid hydrolysis.

    • Extract the released phenolic acids with diethyl ether as described above.

Simplified Methanol Extraction:

  • Mix 100 mg of the dried plant extract with 10 mL of HPLC grade methanol.

  • Ensure the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method for Quantification of this compound

This protocol provides a general reversed-phase HPLC method for the separation of coumaric acid isomers.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Alternatively, a polymer-based PRP-1 column (4.1 x 150 mm, 5 µm) can be used for faster analysis.

  • Mobile Phase: A gradient or isocratic elution can be employed.

    • Isocratic Method: A mixture of water:methanol:glacial acetic acid (e.g., 65:34:1 v/v/v).

    • Gradient Method: A two-solvent system is common:

      • Solvent A: Water with an acidifier (e.g., 0.1% formic acid, 1% acetic acid, or 0.5% phosphoric acid).

      • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: UV detection at approximately 270-280 nm for this compound. A DAD allows for spectral confirmation.

  • Injection Volume: 10-20 µL.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration:

    • Inject each standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration. Determine the linearity (R²) of the curve.

  • Sample Analysis:

    • Inject the prepared plant extract solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD).

  • Accuracy: Determined by recovery studies, typically by spiking a blank matrix with a known concentration of the standard.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (Fresh/Dried) grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV/DAD Detection separation->detection peak_integration Peak Identification & Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification results Results (Concentration of this compound) quantification->results

Caption: Experimental workflow for this compound quantification.

Logical_Relationships cluster_validation Method Validation cluster_analysis Core Analysis linearity Linearity reliable_results Reliable Results linearity->reliable_results accuracy Accuracy accuracy->reliable_results precision Precision precision->reliable_results specificity Specificity specificity->reliable_results lod_loq LOD/LOQ lod_loq->reliable_results sample_prep Sample Preparation hplc_method HPLC Method sample_prep->hplc_method quantification Quantification hplc_method->quantification quantification->reliable_results

Caption: Key factors for reliable this compound quantification.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of O-Coumaric Acid and its Isomers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumaric acids, including O-Coumaric Acid (OCA), m-Coumaric Acid (MCA), and p-Coumaric Acid (PCA), are naturally occurring phenolic compounds found in a variety of plants. These isomers have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been identified as a potential signaling molecule in plant-fungi symbiosis and has demonstrated pro-apoptotic effects in cancer cell lines.[1] The accurate quantification and differentiation of these isomers are crucial for understanding their specific biological roles and for the development of new therapeutic agents. This application note provides a detailed protocol for the sensitive and selective analysis of this compound and its isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

A sensitive and specific LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is essential for the accurate quantification of coumaric acid isomers. Negative electrospray ionization (ESI) is commonly employed for these acidic compounds. The precursor ion for all three isomers is [M-H]⁻ at m/z 163.15.[2] The most common and stable product ion results from the loss of carbon dioxide (CO₂), yielding a fragment at m/z 119.1.

Table 1: Quantitative LC-MS/MS Parameters for Coumaric Acid Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeNote
This compound163.1119.1Negative ESICollision Energy and Cone Voltage require optimization.
m-Coumaric Acid163.1119.1Negative ESIParameters should be verified with a pure standard.
p-Coumaric Acid163.1119.1Negative ESICollision Energy and Cone Voltage require optimization.

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of coumaric acid isomers.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Below are protocols for both liquid (e.g., plasma) and solid (e.g., plant tissue) samples.

a) Liquid-Liquid Extraction (LLE) for Plasma Samples

  • To 200 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled coumaric acid).

  • Acidify the sample with 2 M hydrochloric acid to a pH of approximately 2-3 to ensure the coumaric acids are in their protonated form.

  • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Plant Extracts

  • Homogenize 1 g of lyophilized and powdered plant material with 10 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate the methanol under vacuum at 40°C.

  • Resuspend the aqueous residue in 5 mL of 0.1% formic acid.

  • Condition a polymeric strong anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interferences.

  • Elute the coumaric acids with 3 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Method

Achieving chromatographic separation of the isomers is critical for accurate quantification. While standard C18 columns can be used, specialized mixed-mode columns can offer superior resolution.

  • Chromatographic System: A UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.

  • Column: Newcrom BH mixed-mode column (4.6 x 150 mm, 5 µm) has been shown to provide baseline separation of the three isomers.

  • Mobile Phase A: Water with 1.0% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% A / 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.

This compound Signaling and Experimental Workflow

This compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) by modulating several key signaling proteins.[1] The proposed pathway involves the upregulation of tumor suppressors like p53 and PTEN, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the caspase cascade, culminating in programmed cell death.

O_Coumaric_Acid_Apoptosis_Pathway OCA This compound p53 p53 OCA->p53 Upregulates PTEN PTEN OCA->PTEN Upregulates Bcl2 Bcl-2 OCA->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes LCMSMS_Workflow Sample Sample Collection (e.g., Plasma, Plant Tissue) Preparation Sample Preparation (LLE or SPE) Sample->Preparation LC_Separation LC Separation (Isomer Resolution) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Biological Interpretation Data_Analysis->Result

References

Protocol for the Extraction of o-Coumaric Acid from Vinegar

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: AN-001

For Research Use Only.

Introduction

Vinegar, a product of acetic acid fermentation of various carbohydrate sources, contains a complex mixture of organic acids, phenolic compounds, and other metabolites that contribute to its flavor, aroma, and potential health benefits. Among these are hydroxycinnamic acids, including o-coumaric acid, which are of interest to researchers for their antioxidant and other biological activities. This document provides a detailed protocol for the extraction of this compound from vinegar samples for subsequent quantitative analysis, targeting researchers, scientists, and professionals in drug development. The methodology is designed to ensure efficient and reproducible extraction, suitable for chromatographic analysis.

Principle

This protocol employs a liquid-liquid extraction (LLE) method to isolate this compound from the complex vinegar matrix. The principle of this method is based on the differential solubility of this compound in an organic solvent compared to the aqueous vinegar sample. The pH of the vinegar sample is adjusted to below the pKa of the carboxylic acid group of this compound (approximately 4.6) to ensure it is in its less polar, protonated form, thereby enhancing its partitioning into an organic solvent.

Materials and Reagents

  • Vinegar sample

  • This compound analytical standard (≥98% purity)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 2 M

  • Deionized water

  • Anhydrous sodium sulfate

  • 0.45 µm syringe filters (PTFE or other suitable material)

  • Glass test tubes with screw caps

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • pH meter or pH indicator strips

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock solution with the mobile phase used for HPLC analysis. These will be used to generate a calibration curve.

Sample Preparation and Extraction
  • Sample Preparation: Centrifuge the vinegar sample at 4000 rpm for 10 minutes to remove any solid particles.

  • pH Adjustment: Transfer 5 mL of the clarified vinegar supernatant to a glass test tube. Adjust the pH of the sample to approximately 2-3 by adding 6 M HCl dropwise. Monitor the pH using a pH meter or indicator strips.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the pH-adjusted vinegar sample in the test tube.

    • Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully collect the upper organic layer (ethyl acetate) using a pipette and transfer it to a clean test tube.

    • Repeat the extraction process on the aqueous layer two more times with 5 mL of ethyl acetate each time.

    • Pool the three organic extracts.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

    • Decant the dried extract into a round-bottom flask or a new test tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

HPLC Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acidified water (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at approximately 305 nm, which is near the λmax for this compound.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the prepared standard solutions to establish a calibration curve.

    • Inject the prepared vinegar extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Data Presentation

The concentration of coumaric acid isomers can vary significantly depending on the type of vinegar and the production process. The following table summarizes some reported values for coumaric acids in different vinegars.

Vinegar TypeThis compound (µg/mL)p-Coumaric Acid (µg/mL)Reference
Guelder-rose0.770.10[1]
BalsamicNot Reported1.97 - 17.1[2][3]
Apple CiderNot Reported0.33 - 1.7[4][5]
Red WineNot Reported0.81 - 1.39
White WineNot Reported0 - 0.53

Visualization of Protocols

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Vinegar Vinegar Sample Centrifuge1 Centrifuge (4000 rpm, 10 min) Vinegar->Centrifuge1 Supernatant Clarified Supernatant Centrifuge1->Supernatant pH_Adjust Adjust pH to 2-3 with 6M HCl Supernatant->pH_Adjust Add_EA Add Ethyl Acetate (1:1 v/v) pH_Adjust->Add_EA Vortex Vortex (2 min) Add_EA->Vortex Centrifuge2 Centrifuge (3000 rpm, 5 min) Vortex->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Repeat Repeat Extraction 2x Collect_Organic->Repeat Pool Pool Organic Extracts Repeat->Pool Dry Dry with Anhydrous Na2SO4 Pool->Dry Evaporate Evaporate to Dryness (N2 or Rotovap) Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC HPLC-UV/DAD Analysis Filter->HPLC

Caption: Workflow for this compound Extraction from Vinegar.

Logical Relationship of Protocol Design

G Vinegar Vinegar Matrix o_CA_form This compound (ionized form) Vinegar->o_CA_form pH_adjust pH Adjustment (pH < pKa) o_CA_form->pH_adjust o_CA_protonated This compound (protonated) pH_adjust->o_CA_protonated LLE Liquid-Liquid Extraction (Ethyl Acetate) o_CA_protonated->LLE Organic_Phase o-CA in Organic Phase LLE->Organic_Phase Aqueous_Phase Polar Impurities in Aqueous Phase LLE->Aqueous_Phase Evaporation Evaporation & Reconstitution Organic_Phase->Evaporation Final_Sample Concentrated & Cleaned Sample Evaporation->Final_Sample Analysis HPLC Analysis Final_Sample->Analysis

Caption: Rationale for the this compound Extraction Protocol.

References

Application Note: Solid-Phase Extraction of O-Coumaric Acid from Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of o-coumaric acid from aqueous samples. This compound, a hydroxycinnamic acid, is a phenolic compound of interest in various fields, including environmental analysis, food science, and pharmaceutical research. The described method utilizes reversed-phase SPE for the efficient isolation and concentration of this compound prior to downstream analysis, typically High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this compound in aqueous matrices.

Introduction

This compound ((2Z)-3-(2-hydroxyphenyl)acrylic acid) is one of three isomers of coumaric acid, which are widely distributed in the plant kingdom.[1] As a phenolic acid, it exhibits antioxidant properties and is a subject of research for its potential biological activities.[1] Accurate quantification of this compound in various aqueous samples, such as environmental water, beverage samples, or biological fluids, is crucial for quality control, environmental monitoring, and pharmacokinetic studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[2] This note details a robust SPE protocol for this compound, followed by a summary of expected analytical performance.

Data Presentation

The following tables summarize the typical analytical performance data for the analysis of coumaric acid isomers using chromatographic methods following sample preparation. While specific recovery data for this compound using this exact SPE protocol is not widely published, the data for p-coumaric acid, a closely related isomer, is presented as a representative expectation of performance.

Table 1: HPLC Method Validation Parameters for Coumaric Acid Isomers

ParameterThis compoundp-Coumaric Acid
Linear Range (µg/mL)0.1 - 1002 - 10[3]
Correlation Coefficient (r²)>0.990.999[3]
Limit of Detection (LOD) (µg/mL)0.03 (DAD)0.302
Limit of Quantification (LOQ) (µg/mL)0.1 (DAD)0.99

Data for this compound is based on HPLC-DAD analysis. Data for p-coumaric acid is from an RP-HPLC-UV method.

Table 2: Representative Recovery Data for p-Coumaric Acid using Solid-Phase Extraction

MatrixSorbentRecovery (%)Reference
PlasmaNot Specified90.63 - 100.01
Spiked River WaterStrata C1869.43 - 101.87 (for a range of phenols)

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from aqueous samples using C18 reversed-phase cartridges.

Materials and Reagents
  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or equivalent)

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • SPE Vacuum Manifold

  • Nitrogen evaporator (optional)

  • Vortex mixer

  • pH meter

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving the appropriate amount of the standard in methanol. From the stock solution, prepare working standards at desired concentrations by serial dilution with the mobile phase to be used for HPLC analysis.

Sample Pre-treatment
  • For clear aqueous samples, filter through a 0.45 µm syringe filter to remove any particulate matter.

  • Adjust the pH of the sample to approximately 2-3 using formic acid. This step is crucial to ensure that the carboxylic acid group of this compound is protonated, which enhances its retention on the reversed-phase sorbent.

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific sample matrices.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of deionized water. Do not allow the sorbent to go dry at this stage.

  • Equilibration:

    • Equilibrate the cartridge by passing 5 mL of deionized water adjusted to pH 2-3 with formic acid.

  • Sample Loading:

    • Load the pre-treated aqueous sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 2-3) to remove any polar interferences that were not retained on the sorbent.

    • Optional: A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences. This step should be optimized to ensure no loss of the target analyte.

    • After the final wash, dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5 mL of methanol through the sorbent. The elution can be performed in two 2.5 mL aliquots to improve efficiency.

    • Collect the eluate in a clean collection tube.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

  • Vortex the reconstituted sample to ensure complete dissolution and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction of this compound from aqueous samples.

SPE_Workflow start Start sample_prep Sample Pre-treatment (Filtration, pH Adjustment to 2-3) start->sample_prep conditioning Cartridge Conditioning (Methanol, DI Water) sample_prep->conditioning equilibration Cartridge Equilibration (Acidified DI Water) conditioning->equilibration sample_loading Sample Loading equilibration->sample_loading washing Washing (Acidified DI Water) sample_loading->washing elution Elution (Methanol) washing->elution post_processing Post-Elution Processing (Evaporation, Reconstitution) elution->post_processing analysis HPLC Analysis post_processing->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Biosynthetic Pathway of Coumaric Acids

This compound, like its isomers, is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine.

Phenylpropanoid_Pathway cluster_enzymes Enzymes phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H o_coumaric_acid This compound cinnamic_acid->o_coumaric_acid C2H (postulated) m_coumaric_acid m-Coumaric Acid cinnamic_acid->m_coumaric_acid Hydroxylation PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate-4-Hydroxylase C2H C2H: Cinnamate-2-Hydroxylase

Caption: Simplified biosynthetic pathway of coumaric acid isomers.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel O-Coumaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel O-Coumaric Acid (OCA) derivatives. The protocols outlined below offer detailed methodologies for the preparation of OCA esters and amides, along with methods for assessing their therapeutic potential.

Synthesis of this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives, primarily through esterification and amidation of its carboxylic acid moiety. These modifications allow for the modulation of the compound's physicochemical properties, such as lipophilicity, which can significantly impact its biological activity.

General Synthesis of this compound Esters via Fischer Esterification

Fischer-Speier esterification is a classic and effective method for the synthesis of esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. This protocol describes the synthesis of various alkyl esters of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol, propanol, butanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound ester.

  • Characterization: Confirm the structure and purity of the synthesized ester using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Synthesis of this compound Amides

The synthesis of this compound amides typically involves the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine.

Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the mixture at room temperature until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution.

  • Amide Formation: In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) in a dry, aprotic solvent.

  • Reaction: Cool the amine solution to 0 °C and add the freshly prepared O-coumaroyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization to obtain the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity of this compound Derivatives

Novel this compound derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The following tables summarize the cytotoxic and antimicrobial activities of selected derivatives.

Cytotoxic Activity against Cancer Cell Lines

The antiproliferative effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented in Table 1.

| Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Compound | Cell Line | IC₅₀ (µM) | Reference | | Methyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Ethyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Propyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Butyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Isobutyl-o-coumarate | U-138 MG (Glioblastoma) | Varies with exposure time |[1] | | Related Coumarin Derivatives | | | | | Compound 4 (coumarin-cinnamic acid hybrid) | HL60 (Leukemia) | 8.09 | | | Compound 4 (coumarin-cinnamic acid hybrid) | MCF-7 (Breast Cancer) | 3.26 | | | Compound 4 (coumarin-cinnamic acid hybrid) | A549 (Lung Cancer) | 9.34 | | | Compound 8b (coumarin-cinnamic acid hybrid) | HepG2 (Liver Cancer) | 13.14 | |

Note: The study on this compound alkyl esters showed a cytotoxic effect on glioblastoma cells, though specific IC₅₀ values were not presented in a tabular format in the source material. The data for related coumarin derivatives are included for comparative purposes, highlighting the potential of this class of compounds.

Antimicrobial Activity

The antimicrobial potential of coumaric acid derivatives has been demonstrated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Table 2: Antimicrobial Activity of p-Coumaric Acid Derivatives | | :--- | :--- | :--- | :--- | | Compound | Microorganism | pMIC (µM/mL) | Reference | | Compound 17 | Staphylococcus aureus | 1.67 | | | Compound 30 | Staphylococcus aureus | 1.67 | | | Compound 31 | Bacillus subtilis | 2.01 | | | Compound 6 | Escherichia coli | 1.71 | | | Compound 29 | Escherichia coli | 1.70 | | | Compound 17 | Candida albicans | 1.67 | | | Compound 17 | Aspergillus niger | 1.97 | |

Note: The available detailed quantitative data for antimicrobial activity is for p-coumaric acid derivatives. This data is presented to illustrate the potential antimicrobial efficacy of the broader class of coumaric acid derivatives. Further studies are warranted to specifically determine the MIC values for this compound derivatives.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and cellular signaling pathways is crucial for understanding the synthesis process and the mechanism of action of these novel compounds.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start This compound esterification Fischer Esterification (with various alcohols) start->esterification amidation Amidation (via acid chloride) start->amidation esters Novel O-Coumaric Acid Esters esterification->esters amides Novel O-Coumaric Acid Amides amidation->amides purification Purification (Column Chromatography/ Recrystallization) esters->purification amides->purification analysis Structural Analysis (NMR, MS) purification->analysis cytotoxicity Cytotoxicity Assays (e.g., MTT) analysis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) analysis->antimicrobial mechanistic Mechanistic Studies cytotoxicity->mechanistic antimicrobial->mechanistic NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes induces OCA_derivative This compound Derivative OCA_derivative->IKK inhibits

References

O-Coumaric Acid: Application Notes and Protocols for DPPH and ABTS Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a phenolic compound and an isomer of coumaric acid, is of significant interest in the fields of nutrition, pharmacology, and drug development due to its potential antioxidant properties. As a derivative of cinnamic acid, its chemical structure lends itself to the scavenging of free radicals, which are implicated in a variety of disease states, including inflammatory conditions, cardiovascular diseases, and cancer. The evaluation of the antioxidant capacity of this compound is a critical step in understanding its therapeutic potential. This document provides detailed protocols for two of the most common in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

The principle behind these assays lies in the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. This quenching of the radical is observable as a change in color, which can be quantified spectrophotometrically. The DPPH radical is a stable, deep purple-colored free radical that becomes colorless or pale yellow upon reduction. The ABTS radical cation is a blue-green chromophore that is decolorized in the presence of an antioxidant. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the radicals.

Data Presentation

The antioxidant activity of this compound, as determined by DPPH and ABTS assays from available literature, is summarized below. For comparison, data for the related isomers, m-coumaric and p-coumaric acid, are also included where available.

CompoundAssayIC50 / ActivityReference
This compound DPPHEC50: >800 µmol/assay (least active)[1]
This compound ABTSPoor activity[2]
m-Coumaric AcidDPPHEC50: >800 µmol/assay (least active)[1]
m-Coumaric AcidABTSHigher scavenging capacity than this compound[2]
p-Coumaric AcidDPPHEC50: >800 µmol/assay (least active)[1]

Note: The EC50 value from the DPPH assay indicates that this compound was among the least active radical scavengers compared to other phenolic acids in that particular study. Similarly, its activity in the ABTS assay was described as poor. Further studies are required to establish more precise IC50 values.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for determining the free radical scavenging activity of a compound.

1. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol, analytical grade)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations to be tested.

  • Positive Control: Prepare a stock solution and serial dilutions of the positive control in the same manner as the test compound.

3. Assay Procedure:

  • Add a specific volume of the DPPH working solution to each well of a 96-well plate (e.g., 100 µL).

  • Add an equal volume of the different concentrations of this compound or the positive control to the wells (e.g., 100 µL).

  • For the blank (control), add the same volume of methanol instead of the sample.

  • Shake the plate gently and incubate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS Radical Cation Decolorization Assay

This protocol is based on the method of generating the ABTS radical cation and measuring its decolorization by an antioxidant.

1. Reagents and Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (or ethanol)

  • Phosphate buffered saline (PBS) or water

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water or PBS.

  • Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water or PBS.

  • ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.

  • Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • This compound and Positive Control Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.

3. Assay Procedure:

  • Add a large volume of the adjusted ABTS•+ solution to each well of a 96-well plate (e.g., 190 µL).

  • Add a small volume of the different concentrations of this compound or the positive control to the wells (e.g., 10 µL).

  • For the blank (control), add the same volume of the solvent used for the sample instead of the sample itself.

  • Shake the plate and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

4. Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Visualizations

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH Solution (0.1 mM in Methanol) Reaction_DPPH Mix DPPH and Sample DPPH_Prep->Reaction_DPPH Sample_Prep_DPPH Prepare this compound Serial Dilutions Sample_Prep_DPPH->Reaction_DPPH Incubation_DPPH Incubate in Dark (30 min) Reaction_DPPH->Incubation_DPPH Measure_DPPH Measure Absorbance at 517 nm Incubation_DPPH->Measure_DPPH Analysis_DPPH Calculate % Scavenging and IC50 Measure_DPPH->Analysis_DPPH ABTS_Radical_Gen Generate ABTS Radical Cation (ABTS + K2S2O8) ABTS_Working Prepare ABTS Working Solution (Absorbance ~0.7 at 734 nm) ABTS_Radical_Gen->ABTS_Working Reaction_ABTS Mix ABTS and Sample ABTS_Working->Reaction_ABTS Sample_Prep_ABTS Prepare this compound Serial Dilutions Sample_Prep_ABTS->Reaction_ABTS Incubation_ABTS Incubate (e.g., 6 min) Reaction_ABTS->Incubation_ABTS Measure_ABTS Measure Absorbance at 734 nm Incubation_ABTS->Measure_ABTS Analysis_ABTS Calculate % Scavenging and IC50 Measure_ABTS->Analysis_ABTS

Caption: Experimental workflow for DPPH and ABTS antioxidant assays.

Antioxidant_Mechanism This compound This compound Free Radical (R•) Free Radical (R•) This compound->Free Radical (R•) Donates H• or e- This compound Radical This compound Radical This compound->this compound Radical Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) Neutralized

Caption: General antioxidant mechanism of this compound.

References

Application Notes and Protocols: O-Coumaric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the current research on O-Coumaric Acid (OCA) in cell culture models, focusing on its anti-cancer properties. Detailed protocols for key experiments are provided to guide researchers in drug development and related scientific fields.

Biological Activity of this compound

This compound (OCA), a hydroxycinnamic acid, has demonstrated biological activity in various in vitro models. Studies have primarily focused on its potential as an anti-cancer agent, investigating its effects on cell viability, apoptosis, and cell cycle regulation. While research is limited compared to its isomers (p-coumaric and m-coumaric acid), existing data indicates that OCA can influence multiple cellular pathways.[1]

Anti-cancer Effects

In human breast cancer cells (MCF-7), OCA has been shown to induce apoptosis and affect cell cycle progression.[1] It modulates the expression of key proteins involved in programmed cell death and cell division.[1] Furthermore, OCA influences the activity of cytochrome P450 (CYP) enzymes in human hepatocarcinoma cells (HepG2), which are crucial for metabolizing drugs and potential carcinogens.[2][3] This suggests that OCA may have implications for drug interactions and carcinogenesis.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and its impact on key protein and mRNA levels in different cancer cell lines.

Table 1: Cytotoxicity of this compound
Cell LineAssayParameterValue (mM)Reference
MCF-7 (Breast Cancer)Not SpecifiedEC504.95
HepG2 (Liver Cancer)WST-1 AssayEC101.84
HepG2 (Liver Cancer)WST-1 AssayEC253.91
HepG2 (Liver Cancer)WST-1 AssayEC507.39
Table 2: Effects of this compound on Apoptosis and Cell Cycle Regulatory Molecules in MCF-7 Cells (4.95 mM Treatment)
Target MoleculeTypeEffectProtein Level Change (%)mRNA Level Change (%)Reference
Caspase-3Pro-ApoptoticIncreased+59+72
BaxPro-ApoptoticIncreased+115+152
Bcl-2Anti-ApoptoticDecreased-48-35
p53Tumor SuppressorIncreased+178+245
PTENTumor SuppressorIncreasedNot SpecifiedInduced
Cyclin D1Cell CycleDecreasedSignificantly DecreasedSignificantly Decreased
CDK2Cell CycleDecreasedSignificantly DecreasedSignificantly Decreased
Table 3: Effects of this compound on Cytochrome P450 Enzymes in HepG2 Cells (5 mM Treatment)
CYP IsozymeEffectProtein Level Change (%)mRNA Level Change (%)Reference
CYP1A2Increased+52+40
CYP2E1Increased+225+424
CYP2C9Increased+110+130
CYP3A4Decreased-52-60

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the effects of this compound.

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing human cancer cell lines.

  • Cell Lines: Human hepatocellular liver carcinoma (HepG2) and human breast cancer cells (MCF-7).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a 1% penicillin/streptomycin mixture.

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air with 5% CO2 at 37°C.

  • Subculturing: Cells should be subcultured twice a week to maintain optimal growth.

Protocol 2: Cytotoxicity Assay (WST-1)

This protocol is used to determine the cytotoxic effects of this compound on cell viability.

  • Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10³ cells per well and allow them to adhere.

  • Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5 mM and 5 mM). Include an untreated control group.

  • Incubation: Incubate the cells for 48 hours under standard culture conditions.

  • WST-1 Reagent: Add WST-1 reagent to each well according to the manufacturer's instructions. This reagent is cleaved to formazan by metabolically active cells.

  • Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine EC50, EC25, and EC10 values by plotting cell viability against the concentration of OCA.

Protocol 3: Analysis of mRNA Expression by RT-PCR

This protocol is for determining the effect of this compound on the gene expression of target molecules.

  • Cell Treatment: Culture cells (e.g., MCF-7 or HepG2) and treat with a predetermined concentration of this compound (e.g., 4.95 mM or 5 mM) for the desired duration.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable commercial kit, following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR (RT-PCR): Perform RT-PCR using gene-specific primers for the target genes (e.g., Bax, Bcl-2, Caspase-3, p53, CYP1A2, CYP3A4, etc.) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method. Calculate the percentage change in mRNA levels in treated cells compared to untreated controls.

Protocol 4: Analysis of Protein Expression by Western Blotting

This protocol is used to measure changes in protein levels following treatment with this compound.

  • Cell Treatment: Treat cells with this compound as described for the RT-PCR protocol.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, CYP1A2, CYP3A4).

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) and calculate the percentage change compared to the untreated control.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound.

cluster_workflow Experimental Workflow for OCA Studies cluster_assays Downstream Assays A Cell Culture (e.g., MCF-7, HepG2) B Treatment with This compound (OCA) A->B C Incubation (e.g., 48 hours) B->C D Cytotoxicity Assay (WST-1) C->D E Gene Expression Analysis (RT-PCR) C->E F Protein Expression Analysis (Western Blot) C->F

General workflow for in vitro OCA experiments.

cluster_pathway Proposed Apoptotic Pathway Induced by OCA in MCF-7 Cells cluster_proteins Regulatory Proteins OCA This compound Bcl2 Bcl-2 (Anti-Apoptotic) OCA->Bcl2 Down-regulates (-48% protein) Bax Bax (Pro-Apoptotic) OCA->Bax Up-regulates (+115% protein) Casp3 Caspase-3 (Executioner) OCA->Casp3 Up-regulates (+59% protein) Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Casp3->Apoptosis

OCA-induced apoptosis in MCF-7 breast cancer cells.

cluster_pathway Proposed Cell Cycle Regulation by OCA in MCF-7 Cells cluster_suppressors Tumor Suppressors cluster_cyclins Cell Cycle Progression OCA This compound p53 p53 OCA->p53 Up-regulates (+178% protein) PTEN PTEN OCA->PTEN Induces mRNA CyclinD1 Cyclin D1 OCA->CyclinD1 Down-regulates CDK2 CDK2 OCA->CDK2 Down-regulates Arrest Cell Cycle Arrest p53->Arrest PTEN->Arrest CyclinD1->Arrest CDK2->Arrest

OCA-induced cell cycle arrest in MCF-7 cells.

References

O-Coumaric Acid as a Substrate for Enzyme Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a phenolic compound naturally present in various plants, serves as a versatile substrate for a range of enzymatic reactions. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a carbon-carbon double bond, makes it a target for enzymes involved in diverse metabolic pathways. Understanding these enzymatic transformations is crucial for researchers in fields such as biochemistry, microbiology, and pharmacology, as well as for professionals in drug development exploring metabolic pathways and potential drug interactions.

These application notes provide an overview of key enzymatic reactions involving this compound, complete with detailed protocols for their in vitro study. The information is intended to guide researchers in investigating enzyme kinetics, elucidating metabolic pathways, and assessing the modulatory effects of this compound on drug-metabolizing enzymes.

Key Enzymatic Reactions Involving this compound

This compound participates in several significant enzymatic reactions, including reduction, lactonization, glucuronidation, and interactions with cytochrome P450 enzymes.

Reduction of this compound to Melilotic Acid

In certain microorganisms, such as Arthrobacter sp., this compound is a key intermediate in the metabolism of coumarin. An NADH-dependent oxidoreductase, specifically NADH:o-coumarate oxidoreductase, catalyzes the reduction of the α,β-unsaturated double bond of this compound to yield melilotic acid (3-(2-hydroxyphenyl)propanoic acid). This reaction is a critical step in the microbial degradation of coumarins. The conversion is stoichiometric, with one mole of NADH being oxidized for every mole of this compound reduced[1][2].

Lactonization to Coumarin

The intramolecular esterification of the cis-isomer of this compound (o-coumarinic acid) leads to the formation of coumarin, a lactone. While this can occur spontaneously, it can also be enzyme-catalyzed. For instance, human serum paraoxonase (PON1) has been shown to catalyze the lactonization of this compound. This enzymatic activity is pH-dependent and highlights a potential role for PON1 in the metabolism of hydroxy acids.

Interaction with Cytochrome P450 Enzymes

This compound has been demonstrated to modulate the activity and expression of cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Studies in human hepatocarcinoma (HepG2) and breast cancer (MCF-7) cell lines have shown that this compound can induce the expression of CYP1A1, CYP1A2, and CYP2E1, while decreasing the expression of CYP3A4 and CYP2C9. This modulatory effect is of significant interest to drug development professionals, as it indicates a potential for food-drug interactions.

Glucuronidation

As a phenolic acid, this compound can undergo phase II metabolism through glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound. This process increases the water solubility of the compound, facilitating its excretion from the body. This compound glucuronide has been identified as a metabolite in urine, confirming that this pathway is active in vivo.

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymatic reactions of this compound.

Table 1: Kinetic Parameters for NADH:o-coumarate Oxidoreductase

Enzyme SourceSubstrateK_m_
Arthrobacter sp.This compound1.73 x 10^-5^ M[1][2]

Table 2: Effect of this compound on Cytochrome P450 Expression in HepG2 Cells

Cytochrome P450 IsoformTreatment ConcentrationChange in Protein LevelChange in mRNA Level
CYP1A25 mM+52%+40%
CYP2E15 mM+225%+424%
CYP3A45 mM-52%-60%
CYP2C95 mM+110%+130%

Table 3: Cytotoxicity of this compound in HepG2 Cells

ParameterValue (mM)
EC_10_1.84
EC_25_3.91
EC_50_7.39

Experimental Protocols

This section provides detailed protocols for the key enzymatic reactions involving this compound.

Protocol 1: NADH:o-coumarate Oxidoreductase Activity Assay

This protocol is a representative method based on the available literature for determining the activity of NADH:o-coumarate oxidoreductase by monitoring the oxidation of NADH.

Materials:

  • Partially purified NADH:o-coumarate oxidoreductase from Arthrobacter sp.

  • This compound solution (1 mM in a suitable buffer)

  • NADH solution (10 mM in buffer)

  • Potassium phosphate buffer (0.1 M, pH 7.3)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 0.1 M potassium phosphate buffer (pH 7.3)

    • 50 µL of 1 mM this compound solution (final concentration: 50 µM)

    • 50 µL of enzyme preparation

  • Incubate the mixture at 27°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of 10 mM NADH solution (final concentration: 0.5 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Calculate the enzyme activity as the rate of NADH oxidation per minute per milligram of protein.

Diagram: Workflow for NADH:o-coumarate Oxidoreductase Assay

G prep_reagents Prepare Reagents (Buffer, Substrate, NADH, Enzyme) mix_components Mix Buffer, this compound, and Enzyme in Cuvette prep_reagents->mix_components incubate Incubate at 27°C mix_components->incubate add_nadh Add NADH to Initiate Reaction incubate->add_nadh measure_abs Monitor Absorbance at 340 nm add_nadh->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate

Workflow for the NADH:o-coumarate oxidoreductase assay.

Protocol 2: Paraoxonase 1 (PON1)-Catalyzed Lactonization of this compound

This protocol is a representative method for assessing the lactonization of this compound to coumarin by PON1.

Materials:

  • Purified human serum paraoxonase (PON1)

  • This compound solution (100 mM)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM CaCl₂

  • HPLC system with a C18 column

  • Acetonitrile

  • Water with 0.1% formic acid

Procedure:

  • Prepare a reaction mixture containing:

    • This compound (final concentration: 100 mM)

    • Purified PON1 (final concentration: 1.25 mg/mL)

    • 50 mM Tris-HCl buffer (pH 7.5) with 1 mM CaCl₂

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of coumarin and the depletion of this compound.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • Detection: UV detector at a wavelength suitable for both coumarin and this compound (e.g., 280 nm).

  • A control reaction without the enzyme should be run in parallel to measure the rate of spontaneous lactonization.

Diagram: PON1-Catalyzed Lactonization of this compound

G o_coumaric_acid This compound coumarin Coumarin o_coumaric_acid->coumarin Lactonization pon1 PON1 pon1->coumarin

Enzymatic lactonization of this compound to coumarin.

Protocol 3: Assessing the Effect of this compound on CYP1A2 Expression and Activity

This protocol describes methods to evaluate the impact of this compound on the mRNA expression and catalytic activity of CYP1A2 in a human cell line.

Part A: Cell Culture and Treatment

Materials:

  • HepG2 human hepatocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO or other suitable solvent)

  • 6-well cell culture plates

Procedure:

  • Culture HepG2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 mM) for a specified period (e.g., 24 or 48 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

Part B: Quantitative Real-Time PCR (qRT-PCR) for CYP1A2 mRNA Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers and probe for human CYP1A2 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Following treatment, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers and probes for CYP1A2 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in CYP1A2 mRNA expression in treated cells compared to control cells.

Part C: CYP1A2 Activity Assay (Phenacetin O-deethylation)

Materials:

  • Treated and control HepG2 cell lysates or microsomes

  • Phenacetin solution

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing cell lysate or microsomes, buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding phenacetin.

  • Incubate for a specific time, then terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge to pellet proteins and analyze the supernatant by HPLC to quantify the formation of acetaminophen (the product of phenacetin O-deethylation).

  • Compare the CYP1A2 activity in this compound-treated cells to that in control cells.

Diagram: this compound's Influence on CYP1A2

G oca This compound cell HepG2 Cell oca->cell nucleus Nucleus cell->nucleus Uptake cyp1a2_gene CYP1A2 Gene cyp1a2_mrna CYP1A2 mRNA cyp1a2_gene->cyp1a2_mrna Transcription (Induction) ribosome Ribosome cyp1a2_mrna->ribosome Translation cyp1a2_protein CYP1A2 Protein (Enzyme) ribosome->cyp1a2_protein acetaminophen Acetaminophen cyp1a2_protein->acetaminophen phenacetin Phenacetin phenacetin->acetaminophen O-deethylation

Signaling pathway of this compound's effect on CYP1A2.

Protocol 4: In Vitro Glucuronidation of this compound

This is a representative protocol for assessing the glucuronidation of this compound using liver microsomes.

Materials:

  • Human liver microsomes (HLM) or recombinant UGT enzymes

  • This compound solution

  • UDP-glucuronic acid (UDPGA) solution

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Tris-HCl buffer

    • MgCl₂

    • Liver microsomes or recombinant UGTs

    • This compound

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant using an LC-MS/MS system to detect and quantify the formation of this compound glucuronide. A specific transition for the parent compound and the glucuronide conjugate will need to be determined.

Diagram: Glucuronidation of this compound

G oca This compound oca_glucuronide This compound Glucuronide oca->oca_glucuronide udpga UDP-Glucuronic Acid udpga->oca_glucuronide ugt UGT Enzyme ugt->oca_glucuronide udp UDP oca_glucuronide->udp

Enzymatic glucuronidation of this compound.

Conclusion

This compound is a valuable substrate for studying a variety of enzymatic reactions. The protocols provided herein offer a starting point for researchers and drug development professionals to investigate the metabolism and biological effects of this important phenolic acid. Further optimization of these protocols may be necessary depending on the specific enzyme source and experimental objectives. The modulatory effects of this compound on drug-metabolizing enzymes warrant particular attention in the context of food-drug interactions and personalized medicine.

References

In Vitro Bioavailability Models for o-Coumaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro bioavailability of o-coumaric acid (OCA). The following sections outline methodologies for simulated gastrointestinal digestion, intestinal permeability using the Caco-2 cell model, and hepatic metabolism using the HepG2 cell line.

Introduction

This compound is a hydroxycinnamic acid found in various plant-based foods and has demonstrated several biological activities. Understanding its bioavailability is crucial for evaluating its potential health benefits and for the development of functional foods and nutraceuticals. In vitro models offer a valuable tool for screening and predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a controlled laboratory setting.

In Vitro Digestion: Bioaccessibility of this compound

Bioaccessibility refers to the fraction of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption. The INFOGEST static in vitro digestion method is a standardized protocol that simulates the physiological conditions of the mouth, stomach, and small intestine.

Quantitative Data: Bioaccessibility of this compound
Digestion PhaseBioaccessibility (%) of this compoundReference
OralVariable[1]
GastricVariable[1]
IntestinalVariable[1]

Note: Specific percentage values for this compound bioaccessibility can vary depending on the food matrix it is delivered in.

Experimental Protocol: INFOGEST Static In Vitro Digestion

This protocol is adapted from the standardized INFOGEST method.

Materials:

  • This compound standard

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • α-amylase solution

  • Pepsin solution

  • Pancreatin solution

  • Bile extract solution

  • HCl and NaHCO₃ for pH adjustments

  • Shaking water bath at 37°C

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Oral Phase:

    • Mix 5 g of the food sample containing this compound with 3.5 mL of SSF, 0.5 mL of α-amylase solution, and 25 µL of CaCl₂.

    • Adjust pH to 7.0.

    • Incubate in a shaking water bath at 37°C for 2 minutes.

  • Gastric Phase:

    • Add 7.5 mL of SGF and 1.6 mL of pepsin solution to the oral bolus.

    • Adjust pH to 3.0 using HCl.

    • Incubate in a shaking water bath at 37°C for 2 hours.

  • Intestinal Phase:

    • Add 11 mL of SIF, 5 mL of pancreatin solution, and 3.5 mL of bile extract solution to the gastric chyme.

    • Adjust pH to 7.0 using NaHCO₃.

    • Incubate in a shaking water bath at 37°C for 2 hours.

  • Sample Analysis:

    • After the intestinal phase, centrifuge the sample to separate the supernatant (micellar fraction containing bioaccessible this compound) from the pellet.

    • Filter the supernatant and analyze the concentration of this compound using a validated HPLC method.

  • Calculation of Bioaccessibility:

    • Bioaccessibility (%) = (Concentration of this compound in the micellar fraction / Initial concentration of this compound in the food sample) x 100

In_Vitro_Digestion_Workflow cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis oral_sample Food Sample + SSF + Amylase gastric_digestion Add SGF + Pepsin pH 3.0, 2h @ 37°C oral_sample->gastric_digestion 2 min intestinal_digestion Add SIF + Pancreatin + Bile pH 7.0, 2h @ 37°C gastric_digestion->intestinal_digestion 2 hours centrifugation Centrifugation intestinal_digestion->centrifugation 2 hours hplc HPLC Analysis of Supernatant centrifugation->hplc bioaccessibility Calculate Bioaccessibility hplc->bioaccessibility

In Vitro Digestion Workflow

Intestinal Permeability: Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model is widely used to predict the intestinal permeability of compounds.

Quantitative Data: Permeability of Coumarins
Compound ClassApparent Permeability (Papp) (cm/s)DirectionReference
Various Coumarins4.1 x 10⁻⁵ to 2.1 x 10⁻⁴Apical to Basolateral
Various Coumarins1.8 x 10⁻⁵ to 7.0 x 10⁻⁵Basolateral to Apical

Note: These values are for a range of coumarins and should be used as a general reference. The specific Papp for this compound needs to be determined experimentally.

Experimental Protocol: Caco-2 Permeability Assay

This protocol is a general guideline and may require optimization.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add this compound solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of permeation of the compound across the monolayer.

      • A: The surface area of the Transwell® insert.

      • C₀: The initial concentration of the compound in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio >2 suggests the involvement of active efflux transporters.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_integrity Monolayer Integrity cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to differentiate seed_cells->differentiate teer Measure TEER differentiate->teer lucifer_yellow Lucifer Yellow Assay differentiate->lucifer_yellow add_oca Add this compound to Donor Chamber teer->add_oca lucifer_yellow->add_oca incubate Incubate at 37°C add_oca->incubate sample_receiver Sample Receiver Chamber at Time Points incubate->sample_receiver lcms LC-MS/MS Analysis sample_receiver->lcms papp Calculate Papp lcms->papp efflux Calculate Efflux Ratio papp->efflux

Caco-2 Permeability Assay Workflow

In Vitro Hepatic Metabolism: HepG2 Cell Model

The HepG2 cell line, derived from human hepatoblastoma, retains many of the metabolic functions of hepatocytes, including the expression of cytochrome P450 (CYP) enzymes. This model can be used to investigate the metabolic stability of this compound and its potential to induce or inhibit key drug-metabolizing enzymes.

Quantitative Data: Effects of this compound on HepG2 Cells

A study on HepG2 cells investigated the cytotoxic effects of this compound and its influence on the expression of various CYP enzymes.

ParameterValue (for this compound)Reference
EC₁₀1.84 mM
EC₂₅3.91 mM
EC₅₀7.39 mM

ECₓ: Effective concentration causing x% of the maximal response (in this case, cytotoxicity).

Effects on CYP Enzyme Expression (at 5 mM OCA):

  • CYP1A2: Protein and mRNA levels increased.

  • CYP2E1: Protein and mRNA levels significantly increased.

  • CYP3A4: Protein and mRNA levels decreased.

  • CYP2C9: Protein and mRNA levels increased.

Experimental Protocol: Hepatic Metabolism in HepG2 Cells

This protocol is based on the study of this compound's effects on CYP enzymes.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound

  • WST-1 reagent for cytotoxicity assay

  • Reagents for RNA extraction and RT-PCR

  • Antibodies for Western blotting

  • Lysis buffer

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate medium at 37°C in a 5% CO₂ atmosphere.

    • Seed cells in plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • Cytotoxicity Assay (WST-1):

    • After treatment, add WST-1 reagent to each well and incubate.

    • Measure the absorbance to determine cell viability and calculate EC₅₀ values.

  • Gene Expression Analysis (RT-PCR):

    • Isolate total RNA from the treated and control cells.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative PCR (qPCR) using primers specific for the CYP enzymes of interest (e.g., CYP1A2, CYP2E1, CYP3A4, CYP2C9) and a housekeeping gene.

    • Analyze the relative changes in mRNA expression.

  • Protein Expression Analysis (Western Blotting):

    • Lyse the treated and control cells and determine the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the target CYP enzymes and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and detect the protein bands.

    • Quantify the band intensities to determine the relative protein expression levels.

Hepatic_Metabolism_Signaling cluster_cyp CYP450 Enzymes oca This compound cyp1a2 CYP1A2 oca->cyp1a2 Induces cyp2e1 CYP2E1 oca->cyp2e1 Induces cyp3a4 CYP3A4 oca->cyp3a4 Inhibits cyp2c9 CYP2C9 oca->cyp2c9 Induces drug_metabolism Drug & Carcinogen Metabolism cyp1a2->drug_metabolism cyp2e1->drug_metabolism cyp3a4->drug_metabolism cyp2c9->drug_metabolism

OCA's Effect on CYP Enzymes

References

O-Coumaric Acid Functionalized Nanoparticles: Application Notes and Protocols for Advanced Drug Delivery and Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Coumaric acid, a phenolic acid with demonstrated anti-cancer and anti-inflammatory properties, presents a compelling candidate for the functionalization of nanoparticles in targeted drug delivery and therapeutic applications. While research has predominantly focused on its isomer, p-coumaric acid, the unique ortho-hydroxyphenyl structure of this compound offers distinct opportunities for nanoparticle surface modification and interaction with biological systems. This document provides detailed application notes and experimental protocols for the conceptualization, synthesis, and characterization of this compound-functionalized nanoparticles. The protocols are adapted from established methods for phenolic acid conjugation to nanoparticle surfaces. Furthermore, this document outlines the potential signaling pathways targeted by this compound, providing a rationale for its use in developing novel nanomedicines.

Applications in Nanomedicine

The functionalization of nanoparticles with this compound can enhance their therapeutic efficacy through several mechanisms:

  • Targeted Drug Delivery: this compound's inherent biological activities can complement the action of encapsulated drugs, potentially leading to synergistic effects. Its ability to induce apoptosis in cancer cells makes it a promising targeting ligand for oncology applications.

  • Enhanced Biocompatibility and Stability: The hydrophilic nature of the carboxylic acid and hydroxyl groups can improve the colloidal stability of nanoparticles in physiological environments, reducing aggregation and improving circulation time.

  • Controlled Drug Release: The linkage between this compound and the nanoparticle can be designed to be sensitive to the tumor microenvironment (e.g., pH-sensitive linkers), enabling targeted drug release at the site of action.

  • Intrinsic Therapeutic Activity: this compound itself has been shown to modulate key signaling pathways involved in cancer progression and inflammation. Nanoparticles functionalized with this compound may therefore possess intrinsic therapeutic properties.

Experimental Protocols

Due to the limited direct literature on this compound nanoparticle functionalization, the following protocols are adapted from established methods for conjugating phenolic acids, such as p-coumaric acid and ferulic acid, to various nanoparticle platforms.

Materials
  • Nanoparticle core material (e.g., Gold nanoparticles (AuNPs), Chitosan nanoparticles, PLGA nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

  • Deionized (DI) water

Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles (e.g., PLGA, Carboxyl-terminated AuNPs) via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles possessing carboxyl functional groups on their surface.

  • Activation of this compound:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • In a separate tube, dissolve EDC and NHS in cold MES buffer (pH 6.0).

    • Add the EDC/NHS solution to the this compound solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid group of this compound.

  • Conjugation to Nanoparticles:

    • Disperse the carboxylated nanoparticles in MES buffer.

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer or glycine).

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in DI water or by dialysis against DI water for 24-48 hours to remove unreacted reagents.

  • Characterization:

    • Confirm the successful conjugation using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of characteristic peaks of this compound on the nanoparticle spectrum.

    • Quantify the amount of conjugated this compound using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Functionalization of Chitosan Nanoparticles with this compound

This protocol utilizes the amine groups on chitosan to form amide bonds with the carboxylic acid group of this compound.

  • Preparation of Chitosan Nanoparticles:

    • Prepare chitosan nanoparticles using a suitable method such as ionic gelation with sodium tripolyphosphate (TPP).

  • Activation of this compound:

    • Activate the carboxylic acid group of this compound using EDC/NHS chemistry as described in Protocol 1.

  • Conjugation:

    • Add the activated this compound to the chitosan nanoparticle suspension.

    • Adjust the pH to 7.4 and stir the reaction mixture for 12-24 hours at room temperature.

  • Purification and Characterization:

    • Purify the functionalized nanoparticles by centrifugation and washing with DI water.

    • Characterize the nanoparticles as described in Protocol 1.

Quantitative Data

While specific quantitative data for this compound functionalized nanoparticles is scarce, the following tables summarize typical characterization data for nanoparticles functionalized with its isomer, p-coumaric acid. These values can serve as a benchmark for the expected characteristics of this compound functionalized nanoparticles.

Table 1: Physicochemical Properties of p-Coumaric Acid Functionalized Nanoparticles

Nanoparticle SystemSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Drug Loading Efficiency (%)Reference
p-Coumaric acid-loaded aptamer conjugated starch nanoparticles (Apt-p-CA-AStNPs)218.97 ± 3.070.299 ± 0.05-29.2 ± 1.3580.30 ± 0.5310.35 ± 0.85[1]
p-Coumaric acid modified quaternized chitosan nanoparticles (HTCC-CA NPs)< 350< 0.4+11 to +20--[2]

Table 2: Biological Activity of p-Coumaric Acid and its Nanoparticles

Compound/NanoparticleCell LineIC50 ValueBiological EffectReference
p-Coumaric acidHCT-15 (Colon cancer)1400 µmol/LInhibition of cell growth[3]
p-Coumaric acidHT-29 (Colon cancer)1600 µmol/LInhibition of cell growth[3]
This compoundMCF-7 (Breast cancer)4.95 mM (EC50)Chemopreventive potential[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Coumaric Acids

O- and p-coumaric acids have been shown to influence several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for designing effective nanotherapeutics.

This compound has been demonstrated to induce apoptosis in breast cancer cells through the intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and activation of caspases.

OCA This compound Bcl2 Bcl-2 (Anti-apoptotic) OCA->Bcl2 inhibits Bax Bax (Pro-apoptotic) OCA->Bax activates p53 p53 OCA->p53 induces PTEN PTEN OCA->PTEN induces Mito Mitochondrial Dysfunction Bcl2->Mito inhibits Bax->Mito promotes Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes p53->Bcl2 inhibits p53->Bax activates

Figure 1: this compound Induced Apoptosis Pathway.

p-Coumaric acid has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and migration in various cancers.

pCA p-Coumaric Acid PI3K PI3K pCA->PI3K inhibits Receptor Growth Factor Receptor Receptor->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Migration Cell Migration & Invasion Akt->Migration promotes pCA p-Coumaric Acid MAPK MAPK (ERK, JNK, p38) pCA->MAPK modulates Stimuli External Stimuli (e.g., LPS, Oxidative Stress) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) MAPK->TranscriptionFactors Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation (e.g., TNF-α, IL-6) TranscriptionFactors->Inflammation cluster_synthesis Synthesis & Functionalization cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation NP_prep Nanoparticle Preparation Conj Conjugation NP_prep->Conj OCA_act This compound Activation OCA_act->Conj Pur Purification Conj->Pur Size Size & PDI (DLS) Pur->Size Zeta Zeta Potential Pur->Zeta Morph Morphology (TEM/SEM) Pur->Morph Conj_confirm Conjugation Confirmation (FTIR, UV-Vis) Pur->Conj_confirm In_vitro In Vitro Studies (Cell Viability, Uptake) Conj_confirm->In_vitro Mechanism Mechanism of Action (Western Blot, PCR) In_vitro->Mechanism In_vivo In Vivo Studies (Animal Models) Mechanism->In_vivo

References

Application Notes & Protocols: O-Coumaric Acid as a Chemical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of O-Coumaric Acid as a chemical standard in various chromatographic techniques. This compound is a hydroxycinnamic acid that can be utilized for the identification and quantification of related phenolic compounds in diverse matrices, including plant extracts, beverages, and biological samples.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound.[2] The following protocols are based on established methods for the separation of phenolic acids.

Standard Preparation

Proper preparation of the this compound standard is critical for accurate quantification.

Protocol:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[4]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1-100 µg/mL).

HPLC Method for Analysis of Phenolic Acids in Plant Material

This method is suitable for the baseline resolution of major phenolic acids, including this compound.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction HPLC HPLC System Sample->HPLC Standard This compound Standard Preparation Standard->HPLC Detector UV/Vis or PDA Detector HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification Chromatogram->Quantification LCMSMS_Logic cluster_LC Liquid Chromatography cluster_Ionization Ionization cluster_MS Mass Spectrometry LC UHPLC Separation (C18 Column) ESI Electrospray Ionization (ESI) (Negative Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Extraction Extraction from Matrix Derivatization Derivatization (TMS) Extraction->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum

References

Application Notes and Protocols for O-Coumaric Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including phenolic acids like O-Coumaric Acid, are non-volatile due to the presence of polar functional groups such as hydroxyl (-OH) and carboxyl (-COOH). To make these compounds amenable to GC-MS analysis, a derivatization step is necessary.[1][2] This process involves chemically modifying the polar functional groups to increase the volatility and thermal stability of the analyte.[1][3]

Silylation is the most common derivatization technique for phenolic acids, where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group.[1] This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization, and subsequent chromatographic and mass spectrometric analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Sample Containing This compound extraction Solvent Extraction start->extraction drying Evaporation to Dryness extraction->drying add_reagent Addition of BSTFA + 1% TMCS and Pyridine drying->add_reagent reaction Incubation (e.g., 70°C for 30-60 min) add_reagent->reaction injection Injection into GC-MS reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis end Results data_analysis->end

Fig. 1: Experimental workflow for this compound analysis.

Derivatization Reaction

The derivatization of this compound with BSTFA and TMCS involves the silylation of both the carboxylic acid and the phenolic hydroxyl groups to form the corresponding TMS esters and TMS ethers.

derivatization_reaction o_coumaric This compound derivatized_product Di-TMS-O-Coumaric Acid (Volatile Derivative) o_coumaric->derivatized_product + 2 BSTFA bstfa BSTFA + TMCS (catalyst)

Fig. 2: Silylation of this compound.

Experimental Protocols

4.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • GC-MS vials with inserts

  • Heating block or oven

4.2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.3. Sample Preparation (General Procedure)

  • For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction with a solvent like ethyl acetate.

  • For solid samples (e.g., plant tissue), an initial extraction using a suitable solvent system (e.g., aqueous methanol) followed by acid hydrolysis may be required to release bound phenolic acids.

  • Dry the collected organic extract over anhydrous sodium sulfate.

  • Transfer a known volume of the extract or standard solution to a GC-MS vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.

4.4. Derivatization Protocol

  • To the dried sample residue in the GC-MS vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

5.1. Instrumentation

A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight) is required.

5.2. GC Conditions (Typical)

ParameterValue
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

5.3. MS Conditions (Typical)

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

6.1. Mass Spectral Data

The TMS derivative of this compound will produce a characteristic mass spectrum upon electron ionization. The molecular ion ([M]⁺) and specific fragment ions can be used for identification and quantification.

CompoundDerivativeMolecular WeightKey Fragment Ions (m/z)
This compoundDi-TMS308.5 g/mol [M]⁺: 308, [M-15]⁺: 293, [M-89]⁺: 219, TMS⁺: 73

6.2. Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of the derivatized this compound against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.

Example Calibration Data for Di-TMS-O-Coumaric Acid (SIM Mode, m/z 293)

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,432
25380,123
50765,987
1001,520,456

The linearity of the calibration curve should be evaluated, and a correlation coefficient (R²) close to 1.0 indicates a good fit.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low peak intensity Incomplete derivatizationEnsure sample is completely dry before adding reagents. Increase reaction time or temperature.
Degradation of analyteUse fresh reagents and standards. Avoid excessive heating.
Poor peak shape (tailing) Active sites in the GC systemUse a deactivated liner and column. Check for leaks.
Co-eluting interferencesOptimize the GC temperature program.
Multiple peaks for the analyte Incomplete derivatizationOptimize derivatization conditions (time, temperature, reagent volume).
Presence of isomersConfirm the identity of each peak by mass spectrometry.

Conclusion

The described protocol for the silylation of this compound provides a robust and reliable method for its analysis by GC-MS. Proper sample preparation and complete derivatization are critical for achieving accurate and reproducible results. This method is suitable for the quantification of this compound in various matrices and can be adapted for the analysis of other phenolic acids.

References

Application Notes and Protocols for Studying O-Coumaric Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the diverse physiological and pharmacological effects of O-Coumaric Acid (OCA) isomers: ortho-, meta-, and para-coumaric acid. The protocols and data presented herein are compiled from various preclinical studies and are intended to serve as a guide for designing and conducting in vivo experiments to evaluate the therapeutic potential of these compounds.

Introduction to O-Coumaric Acids

O-Coumaric acids are hydroxycinnamic acids, a class of phenolic compounds ubiquitously found in a variety of plant-based foods, including fruits, vegetables, and cereals.[1][2] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective properties.[2][3] The three main isomers—ortho (o-CA), meta (m-CA), and para (p-CA)—exhibit distinct physicochemical properties that can influence their bioavailability and therapeutic efficacy. Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the in vivo effects of these compounds.

Animal Models for this compound Research

A variety of animal models, primarily rodents (rats and mice), have been employed to investigate the effects of this compound isomers in different pathological conditions.

Models for Anti-Inflammatory and Antioxidant Effects

Rodent models of inflammation and oxidative stress are commonly used to assess the therapeutic potential of coumaric acid isomers.

  • Adjuvant-Induced Arthritis in Rats: This model is used to study chronic inflammation and autoimmune disorders.[4]

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS administration in rodents induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.

  • Carrageenan-Induced Paw Edema in Mice: This is an acute model of inflammation used to screen for anti-inflammatory drugs.

Models for Metabolic Disorders
  • High-Fat Diet (HFD)-Induced Obesity in Rats: This model mimics the metabolic alterations observed in human obesity, including dyslipidemia and oxidative stress.

  • Streptozotocin (STZ)-Induced Diabetes in Rats: STZ is a chemical that selectively destroys pancreatic β-cells, leading to hyperglycemia and mimicking type 1 diabetes.

Models for Neurological Disorders
  • Embolic Model of Cerebral Ischemia in Rats: This model is used to study the neuroprotective effects of compounds against stroke.

  • Corticosterone-Induced Depression in Mice: Chronic administration of corticosterone induces depression-like behaviors and memory impairment.

Models for Hepatotoxicity
  • Ischemia-Reperfusion (I/R) Injury in Rats: This model simulates the damage that occurs when blood supply is restored to a tissue after a period of ischemia.

Data Presentation: Quantitative Effects of this compound Isomers in Animal Models

The following tables summarize the quantitative data from various in vivo studies on the effects of o-, m-, and p-coumaric acid.

Effects of orththis compound (o-CA)
Animal ModelSpeciesDosageDurationKey Quantitative OutcomesReference(s)
High-Fat Diet-Induced ObesityWistar Rats50 and 100 mg/kg8 weeksBody Weight: Significantly decreased. Liver and Adipose Tissue Weight: Significantly decreased. Serum Lipids, Insulin, and Leptin: Significantly decreased at 100 mg/kg. Hepatic Triacylglycerol and Cholesterol: Significantly decreased at 100 mg/kg. Hepatic GSH levels and GPx, GRd, and GST activities: Significantly enhanced. Hepatic GSSG content: Reduced.
Effects of meta-Coumaric Acid (m-CA)
Animal ModelSpeciesDosageDurationKey Quantitative OutcomesReference(s)
Streptozotocin-Induced Diabetic RetinopathyAlbino Rats150 and 300 mg/kg/day (oral)Not SpecifiedBlood Glucose: Significantly decreased. HbA1c: Significantly decreased. Retinal IL-1 and TNF-α expression: Significantly reduced. Plasma Total Antioxidant Activity: Significantly increased.
Effects of para-Coumaric Acid (p-CA)
Animal ModelSpeciesDosageDurationKey Quantitative OutcomesReference(s)
Adjuvant-Induced ArthritisWistar Rats100 mg/kg body weightNot SpecifiedCell-mediated immune response and macrophage phagocytic index: Significantly reduced. Serum TNF-α and circulating immune complexes: Significantly decreased.
High-Fat Diet-Induced ObesityC57BL/6J MiceNot SpecifiedNot SpecifiedHypothalamic AMPK activity: Inhibited. Hypothalamic leptin sensitivity: Enhanced. POMC expression: Increased. AgRP expression: Decreased. Daily food intake: Reduced. Blood glucose control, glucose tolerance, and insulin sensitivity: Improved.
Embolic Cerebral IschemiaRatsNot Specified6 and 24 hours post-ischemiaNeurological deficit scores: Significantly improved. Tissue MDA levels: Significantly decreased. Tissue SOD activity: Significantly increased.
Low-Density Lipoprotein (LDL) OxidationRats29 and 317 mg/day (in drinking water)30 daysLDL oxidation: Significantly inhibited at 317 mg/day. Serum LDL cholesterol levels: Reduced.
Platelet AggregationRabbits5 mg/kg (mixed with food)2 weeksADP-induced platelet aggregation: Inhibited. Plasma antioxidant activity: Markedly increased. Thromboxane B2 production: Reduced.

Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced Obesity in Rats

This protocol is adapted from studies investigating the anti-obesity effects of phenolic compounds.

Objective: To induce obesity and related metabolic disturbances in rats using a high-fat diet.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 40-60% of calories from fat, often from lard or beef tallow)

  • Metabolic cages for food and water intake measurement

  • Equipment for measuring body weight, blood glucose, and lipid profiles

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.

  • Group Allocation: Randomly divide the animals into a control group (fed standard chow) and an HFD group.

  • Dietary Intervention: Provide the respective diets to the groups for a period of 4 to 12 weeks.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) at baseline and at specified intervals during the study.

    • At the end of the study, collect blood samples for the analysis of serum lipids (total cholesterol, triglycerides, LDL-C, HDL-C), insulin, and leptin.

  • Tissue Collection: Euthanize the animals and collect liver and adipose tissues for weight measurement and further biochemical or histological analysis.

Administration of this compound:

  • This compound can be administered orally (e.g., by gavage) or as a supplement mixed in the diet.

  • Dosages of 50 and 100 mg/kg body weight have been used for this compound.

Protocol 2: Streptozotocin (STZ)-Induced Diabetes in Rats

This protocol is a standard method for inducing type 1 diabetes in rodents.

Objective: To induce hyperglycemia in rats by the administration of streptozotocin.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), freshly prepared

  • Glucometer and test strips

  • 10% sucrose solution

Procedure:

  • Acclimatization: Acclimate the rats as described in Protocol 1.

  • Fasting: Fast the animals overnight (12-14 hours) before STZ injection, with free access to water.

  • STZ Preparation: Dissolve STZ in cold citrate buffer immediately before injection.

  • Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ (typically 42-65 mg/kg body weight). The control group receives an equivalent volume of citrate buffer.

  • Post-Injection Care: To prevent initial fatal hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24-48 hours after STZ injection.

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and are included in the study.

  • Monitoring: Monitor blood glucose levels and body weight regularly throughout the experiment.

Administration of this compound:

  • m-Coumaric acid has been administered orally at doses of 150 and 300 mg/kg/day in this model.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: p-Coumaric Acid and NF-κB Inhibition

pCA_NFkB_Pathway cluster_NFkB_complex NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pCA p-Coumaric Acid pCA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6)

Caption: p-CA inhibits the NF-κB signaling pathway.

Signaling Pathway: p-Coumaric Acid and AMPK Activation

pCA_AMPK_Pathway pCA_liver p-Coumaric Acid (Liver) AMPK_liver Hepatic AMPK pCA_liver->AMPK_liver Activation pCA_hypo p-Coumaric Acid (Hypothalamus) S6K S6 Kinase pCA_hypo->S6K Activation Glucose_Homeo Improved Glucose Homeostasis AMPK_liver->Glucose_Homeo AMPK_hypo Hypothalamic AMPK Leptin_Sig Leptin Signaling AMPK_hypo->Leptin_Sig Enhancement S6K->AMPK_hypo Inhibition Leptin_Sig->Glucose_Homeo

Caption: p-CA differentially regulates AMPK in liver and hypothalamus.

Experimental Workflow: High-Fat Diet Induced Obesity Model

HFD_Workflow Start Start: Acclimatize Rats Grouping Randomly Assign to Control and HFD Groups Start->Grouping Diet Feed Standard Chow (Control) or High-Fat Diet (HFD) (4-12 weeks) Grouping->Diet Treatment Administer Vehicle or This compound Diet->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake - OGTT Treatment->Monitoring Endpoint Endpoint Analysis: - Serum Lipids & Hormones - Tissue Collection Monitoring->Endpoint Data Data Analysis Endpoint->Data

Caption: Workflow for HFD-induced obesity studies.

Experimental Workflow: STZ-Induced Diabetes Model

STZ_Workflow Start Start: Acclimatize Rats Fasting Overnight Fasting Start->Fasting Induction Single i.p. Injection: STZ or Citrate Buffer Fasting->Induction PostCare Provide 10% Sucrose Water (24-48h) Induction->PostCare Confirmation Confirm Diabetes: Blood Glucose ≥ 250 mg/dL PostCare->Confirmation Treatment Administer Vehicle or This compound Confirmation->Treatment Monitoring Regular Monitoring: - Blood Glucose - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Biochemical Markers - Histopathology Monitoring->Endpoint Data Data Analysis Endpoint->Data

Caption: Workflow for STZ-induced diabetes studies.

References

O-Coumaric Acid in Food Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound naturally present in various plants, fruits, and vegetables.[1][2] While the para-isomer (p-coumaric acid) is more commonly studied and found in nature, this compound also exhibits biological activities relevant to food preservation.[1][2] These compounds are gaining significant interest as natural alternatives to synthetic food preservatives due to their antioxidant and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the use of coumaric acids, with a primary focus on the more extensively researched p-coumaric acid, in food preservation techniques.

Mechanism of Action

The preservative effects of coumaric acids stem from their ability to act as both antioxidants and antimicrobial agents.

  • Antioxidant Activity: Coumaric acids are potent antioxidants that can inhibit lipid peroxidation and scavenge free radicals, comparable to synthetic antioxidants like BHA and BHT. This action helps in preventing the oxidative degradation of fats and oils, thereby extending the shelf life of food products and preventing the development of off-flavors. One study found that p-coumaric acid inhibited lipid peroxidation of a linoleic acid emulsion by 71.2% at a concentration of 45 μg/mL.

  • Antimicrobial Activity: p-Coumaric acid has demonstrated significant antimicrobial effects against a range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria. Its antimicrobial mechanism is multifaceted and includes:

    • Disruption of Cell Membrane Integrity: It increases the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.

    • Interaction with DNA: p-Coumaric acid can bind to bacterial DNA, potentially interfering with replication and transcription processes.

    • Inhibition of Key Cellular Functions: It can cause a decrease in intracellular ATP and the degradation of cellular proteins.

    • Inhibition of Quorum Sensing: It has been shown to inhibit quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation.

    • Inhibition of SOS Response: In Listeria monocytogenes, p-coumaric acid has been found to inhibit the RecA protein, which is crucial for the SOS DNA repair mechanism, thereby potentiating the effects of other antimicrobials.

  • Enzyme Inhibition: p-Coumaric acid can act as an inhibitor of enzymes like polyphenol oxidase (PPO), which is responsible for enzymatic browning in fruits and vegetables. However, its effectiveness can be system-dependent, and in some cases, it may act as a substrate for PPO, leading to unexpected color changes.

Quantitative Data Summary

The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of p-coumaric acid from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of p-Coumaric Acid against Various Microorganisms

MicroorganismFood System/MediumMICMBCReference
Alicyclobacillus acidoterrestris (vegetative cells)Broth0.2 mg/mL0.2 mg/mL
Alicyclobacillus acidoterrestris (spores)Broth0.2 mg/mL>1.6 mg/mL
Escherichia coliNot specified80 µg/LNot specified
Salmonella typhimuriumNot specifiedNot specifiedNot specified
Shigella dysenteriaeNot specifiedNot specifiedNot specified
Staphylococcus aureusChicken Soup>0.1 mg/mL (complete inhibition)Not specified

Table 2: Antioxidant Activity of p-Coumaric Acid

AssayConcentrationResultComparisonReference
Lipid Peroxidation Inhibition (Linoleic acid emulsion)45 µg/mL71.2% inhibitionBHA (66.8%), BHT (69.8%), α-tocopherol (64.5%), Ascorbic acid (59.7%)
DPPH Radical ScavengingNot specifiedEffective scavengingCompared to BHA, BHT, α-tocopherol, Ascorbic acid
ABTS Radical ScavengingNot specifiedEffective scavengingCompared to BHA, BHT, α-tocopherol, Ascorbic acid

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

1. Preparation of Stock Solution:

  • Dissolve p-coumaric acid in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to create a high-concentration stock solution.
  • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

2. Broth Microdilution Assay:

  • In a 96-well microtiter plate, add 100 µL of sterile nutrient broth to each well.
  • Add 100 µL of the p-coumaric acid stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on.
  • Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) in nutrient broth.
  • Add 10 µL of the microbial inoculum to each well.
  • Include a positive control (broth with inoculum, no p-coumaric acid) and a negative control (broth only).
  • Incubate the plate at the optimal growth temperature for the microorganism for 24-48 hours.
  • The MIC is the lowest concentration of p-coumaric acid that completely inhibits visible microbial growth.

3. Determination of MBC:

  • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a suitable agar medium.
  • Incubate the agar plates at the optimal growth temperature for 24-48 hours.
  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

Protocol 2: In-situ Application in a Food Matrix (e.g., Apple Juice)

This protocol is adapted from a study on the preservation of apple juice using p-coumaric acid.

1. Preparation of Inoculum:

  • Culture the target microorganism (e.g., Alicyclobacillus acidoterrestris) in a suitable broth to the desired growth phase (e.g., logarithmic phase).
  • Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a known concentration.

2. Treatment of Apple Juice:

  • Obtain fresh or commercially pasteurized apple juice.
  • Spike the apple juice with the prepared inoculum to a final concentration of approximately 10^5 - 10^6 CFU/mL.
  • Add p-coumaric acid to the inoculated juice to achieve the desired final concentration (e.g., the predetermined MIC).
  • Include a control sample of inoculated juice without p-coumaric acid.

3. Storage and Analysis:

  • Store the treated and control juice samples at a relevant temperature (e.g., 4°C for refrigerated storage or 20°C for ambient storage).
  • At regular intervals (e.g., day 0, 1, 3, 5, 7), take aliquots from each sample.
  • Perform serial dilutions and plate on a suitable agar medium to determine the viable microbial count (CFU/mL).
  • Additionally, sensory analysis (color, odor, taste) and physicochemical analysis (pH, total soluble solids) can be performed to assess the impact of the treatment on the food quality.

Visualizations

Signaling Pathways and Mechanisms

antimicrobial_mechanism cluster_pCA p-Coumaric Acid cluster_bacterium Bacterial Cell cluster_effects Cellular Effects pCA p-Coumaric Acid membrane Cell Membrane pCA->membrane Disrupts dna DNA pCA->dna Binds to atp Intracellular ATP pCA->atp Affects protein Cellular Proteins pCA->protein Affects recA RecA Protein (SOS Response) pCA->recA Inhibits permeability Increased Permeability (Leakage of contents) membrane->permeability replication_inhibition Inhibition of Replication & Transcription dna->replication_inhibition atp_depletion ATP Depletion atp->atp_depletion protein_degradation Protein Degradation protein->protein_degradation sos_inhibition SOS Response Inhibition recA->sos_inhibition cell_death Cell Death permeability->cell_death replication_inhibition->cell_death atp_depletion->cell_death protein_degradation->cell_death sos_inhibition->cell_death

Caption: Antimicrobial mechanisms of p-coumaric acid against bacterial cells.

Experimental Workflow

experimental_workflow cluster_analysis Analytical Methods start Start: Hypothesis (this compound as a Food Preservative) prep Preparation of This compound Stock Solution start->prep mic_mbc Determination of MIC & MBC (Protocol 1) prep->mic_mbc food_matrix Selection of Food Matrix (e.g., Juice, Meat) mic_mbc->food_matrix in_situ In-situ Application (Protocol 2) food_matrix->in_situ analysis Analysis in_situ->analysis end Conclusion analysis->end microbial Microbial Analysis (Viable Counts) analysis->microbial sensory Sensory Evaluation (Color, Odor, Taste) analysis->sensory physicochemical Physicochemical Analysis (pH, TSS) analysis->physicochemical

Caption: General experimental workflow for evaluating this compound in food preservation.

Conclusion and Future Directions

This compound, particularly the p-isomer, demonstrates significant potential as a natural food preservative due to its dual antioxidant and antimicrobial properties. The mechanisms of action are well-defined, involving the disruption of microbial cellular integrity and function. The provided protocols offer a framework for researchers to evaluate its efficacy in various food systems. Further research is warranted to explore the synergistic effects of coumaric acids with other natural preservatives, their impact on a wider range of foodborne pathogens and spoilage organisms, and the optimization of their application in commercial food production to ensure food safety and quality. Additionally, more studies on the specific activities of the o- and m-isomers of coumaric acid in food preservation are needed to fully understand their potential.

References

Troubleshooting & Optimization

Improving O-Coumaric Acid solubility in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving O-Coumaric Acid in aqueous buffers. Below you will find frequently asked questions and a troubleshooting guide to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydroxycinnamic acid and, like its isomers, is sparingly soluble in water. One prediction estimates its water solubility at approximately 1.15 g/L.[1] Its solubility is significantly higher in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] For most experimental setups involving aqueous buffers, a multi-step dissolution process is required.

Q2: Why is my this compound not dissolving directly in my aqueous buffer?

A2: The primary reason for poor aqueous solubility is the molecular structure of this compound. While it possesses polar carboxylic acid and hydroxyl groups, the nonpolar phenyl ring makes the overall molecule relatively hydrophobic, limiting its direct dissolution in water-based solutions.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. The molecule has two acidic protons with distinct pKa values:

  • Carboxylic Acid Group (pKa₁): ~4.13 [3]

  • Phenolic Hydroxyl Group (pKa₂): ~9.58 [3]

When the pH of the aqueous buffer is raised above a pKa value, the corresponding functional group deprotonates, forming a negatively charged salt (coumarate). This ionized form is significantly more polar and, therefore, more soluble in water. Increasing the pH above 4.13 will deprotonate the carboxylic acid, and increasing it further above 9.58 will deprotonate the phenolic group, further enhancing solubility.

Q4: Can I use co-solvents to improve solubility?

A4: Yes, using a water-miscible organic solvent is the most common and effective method. The recommended approach is to first dissolve the this compound in a small amount of an organic solvent to create a concentrated stock solution, and then dilute this stock into your aqueous buffer.[2]

Q5: Which organic solvents are recommended for creating a stock solution?

A5: For the related isomer, p-Coumaric Acid, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol are commonly used. These are also suitable for this compound. It is crucial to use the smallest effective volume of the organic solvent and to be aware of its potential effects on your specific experimental system (e.g., cell toxicity).

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving in the aqueous buffer.

  • Cause: Direct dissolution is hindered by the compound's hydrophobicity.

  • Solution: Do not attempt direct dissolution. Follow the protocol for preparing a stock solution in an organic solvent first, then dilute it into the aqueous buffer.

Issue 2: A precipitate formed after adding the organic stock solution to the aqueous buffer.

  • Cause 1: The final concentration of this compound exceeds its solubility limit in the final buffer/co-solvent mixture. This is often called "crashing out."

    • Solution: Try preparing a more dilute final working solution.

  • Cause 2: The pH of the final aqueous buffer is too low.

    • Solution: Increase the pH of your buffer. For significant solubility improvement, ensure the buffer pH is well above the first pKa of ~4.13. Adjusting the pH to a mildly basic level (e.g., pH 7.4 or higher) can further increase solubility.

Issue 3: Experimental results are inconsistent.

  • Cause: The aqueous working solution of this compound may be unstable or degrading over time.

  • Solution: It is not recommended to store aqueous solutions for more than one day. Prepare fresh working solutions for each experiment from a frozen organic stock. Organic stock solutions are generally stable for longer periods when stored at -20°C or -80°C.

Data Presentation: Solubility and Physicochemical Properties

The following tables summarize key quantitative data for this compound and its well-studied isomer, p-Coumaric Acid, for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈O₃
Molar Mass164.16 g/mol
pKa₁ (Carboxylic Acid)4.13
pKa₂ (Phenolic Hydroxyl)9.58
Predicted Water Solubility1.15 g/L

Table 2: Reference Solubility Data for p-Coumaric Acid

SolventApproximate SolubilitySource
Ethanol~10 mg/mL
DMSO~15 mg/mL
DMF~20 mg/mL
1:6 DMF:PBS (pH 7.2)~0.1 mg/mL

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the standard method for preparing a stock solution using an organic co-solvent.

Objective: To prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 164.16 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale and appropriate weighing tools

  • Vortex mixer or sonicator

Methodology:

  • Weigh Compound: Carefully weigh 16.42 mg of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath until all the solid has completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines the decision-making process when encountering solubility problems with this compound.

G start Start: this compound Fails to Dissolve check_method Did you dissolve directly in aqueous buffer? start->check_method use_protocol Action: Use Protocol 1. Dissolve in organic solvent (e.g., DMSO) first. check_method->use_protocol Yes precipitate Did a precipitate form after diluting stock into buffer? check_method->precipitate No use_protocol->precipitate success Success: Clear Solution precipitate->success No reduce_conc Action: Reduce final working concentration. precipitate->reduce_conc Yes check_ph Check buffer pH. Is pH > pKa1 (~4.13)? reduce_conc->check_ph check_ph->success Yes increase_ph Action: Increase buffer pH to deprotonate the acid, increasing solubility. check_ph->increase_ph No increase_ph->success

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathway: Effect of pH on this compound Ionization

This diagram illustrates how increasing the pH of the solution leads to the deprotonation of this compound, which enhances its aqueous solubility.

G cluster_0 Low pH (< 4.13) cluster_1 Intermediate pH (4.13 - 9.58) cluster_2 High pH (> 9.58) A This compound (Neutral) -COOH, -OH (Low Solubility) B Mono-anion -COO⁻, -OH (Increased Solubility) A->B + OH⁻ (pH > pKa1) B->A + H⁺ (pH < pKa1) C Di-anion -COO⁻, -O⁻ (High Solubility) B->C + OH⁻ (pH > pKa2) C->B + H⁺ (pH < pKa2)

References

Stability of O-Coumaric Acid in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for o-Coumaric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The two main stability concerns for this compound in solution are:

  • Lactonization: this compound can undergo intramolecular cyclization to form coumarin, especially under neutral to slightly alkaline conditions. This process can be accelerated by enzymes. At a pH of 7.5, the half-life for the approach to equilibrium between this compound and coumarin was found to be 164 minutes in the absence of enzymes.

  • Cis-Trans Isomerization: Exposure to light, particularly UV light, can induce the isomerization of the more stable trans-o-coumaric acid to its cis isomer. This can affect its biological activity and analytical quantification.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol to create a concentrated stock solution. For long-term storage, it is advisable to store these stock solutions at -20°C or -80°C and protect them from light. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q3: How stable are aqueous working solutions of this compound?

A3: Aqueous working solutions of this compound are generally not stable for long periods and it is often recommended to prepare them fresh for each experiment. Degradation can occur, especially at room temperature and when exposed to light. One study on hydroxycinnamic acid derivatives showed a 20-40% degradation at room temperature over a year.

Q4: What are the main degradation products of this compound in solution?

A4: The primary degradation product of this compound in solution is coumarin, formed through lactonization. Depending on the conditions, other byproducts may form, and cis-trans isomers can be present.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous buffer/media. The concentration of this compound exceeds its solubility in the final solution. The percentage of the organic co-solvent from the stock solution is too high, causing the compound to "crash out".- Prepare a more dilute final solution.- Decrease the volume of the organic stock solution added to the aqueous buffer. If a higher concentration is necessary, a solubility test is recommended.- Ensure the pH of the buffer is appropriate for this compound solubility.
Inconsistent or non-reproducible experimental results. Degradation of the this compound working solution. Repeated freeze-thaw cycles of the stock solution. Pipetting errors or improper mixing.- Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Ensure accurate pipetting and thorough mixing of solutions.
Appearance of unexpected peaks in HPLC chromatogram. Presence of the cis-isomer of this compound. Formation of coumarin through lactonization. Contamination of the sample or solvent.- Protect solutions from light to minimize cis-trans isomerization.- Analyze the solution at different time points to monitor the formation of coumarin.- Use high-purity this compound and HPLC-grade solvents. Run a blank solvent injection to check for system contamination.
Loss of this compound concentration over time in stored samples. Degradation due to inappropriate storage conditions (temperature, light, pH). Adsorption to container walls.- Store solutions at low temperatures (-20°C or -80°C) and protected from light.- Ensure the pH of the solution is acidic for better stability.- Consider using silanized glassware or low-adsorption plasticware for storing dilute solutions.

Quantitative Stability Data

While extensive quantitative data on the stability of this compound across a wide range of conditions is limited in the literature, the following table summarizes available information and general stability observations for hydroxycinnamic acids.

Condition Solvent/Matrix Observation Reference
pH 7.5 Aqueous BufferHalf-life for lactonization to coumarin is 164 minutes.
Room Temperature Black Currant JuiceHydroxycinnamic acid derivatives degraded by 20-40% over one year.
Light Exposure Black Currant JuiceLight induced the isomerization of (E)-coumaric acid compounds into corresponding Z-isomers.
Storage Temperature General RecommendationStock solutions in organic solvents are best stored at -20°C or -80°C.General laboratory practice
Aqueous Solution Storage General RecommendationAqueous working solutions should be prepared fresh daily.General laboratory practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder (high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the target stock solution concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If dissolution is slow, a brief sonication in a water bath can be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring the Stability of this compound in Aqueous Solution by HPLC

Objective: To quantify the concentration of this compound and its primary degradation product, coumarin, over time in an aqueous solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Coumarin standard

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • Autosampler vials

Procedure:

  • Preparation of Working Solution: Prepare a fresh aqueous working solution of this compound by diluting the stock solution in the desired buffer to the final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and potential effects on the experiment.

  • Preparation of Standards: Prepare a series of calibration standards for both this compound and coumarin in the same buffer.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid (or acetic acid).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (or acetic acid).

    • Gradient: A suitable gradient from, for example, 10% B to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at wavelengths appropriate for both this compound (around 275 nm and 310-325 nm) and coumarin (around 275 nm and 311 nm). A diode array detector (DAD) is ideal for this purpose.

  • Stability Study:

    • Place the aqueous working solution of this compound under the desired experimental conditions (e.g., specific temperature and light exposure).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and transfer it to an autosampler vial.

    • If the experiment is long, store the collected samples at a low temperature (e.g., 4°C or -20°C) until analysis to prevent further degradation.

  • Analysis:

    • Inject the standards and the samples from the stability study onto the HPLC system.

    • Generate a calibration curve for both this compound and coumarin.

    • Quantify the concentration of this compound and coumarin in each sample at each time point.

  • Data Presentation: Plot the concentration of this compound and coumarin as a function of time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_work Prepare Aqueous Working Solution prep_stock->prep_work Dilute incubate Incubate under Experimental Conditions (Temp, Light, pH) prep_work->incubate sampling Sample at Time Points (t=0, 1, 2, 4... hrs) incubate->sampling hplc HPLC Analysis (Quantify this compound & Coumarin) sampling->hplc data Data Analysis (Concentration vs. Time) hplc->data degradation_pathway cluster_trans trans-o-Coumaric Acid cluster_cis cis-o-Coumaric Acid cluster_coumarin Coumarin trans cis trans->cis Light (UV) (Isomerization) coumarin cis->coumarin Lactonization (pH dependent)

Technical Support Center: Optimizing Mobile Phase for O-Coumaric Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of O-Coumaric Acid isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

The main challenge lies in the structural similarity of the cis and trans isomers of this compound, as well as its other positional isomers (m- and p-coumaric acid). These subtle structural differences result in similar physicochemical properties, making their separation by chromatography difficult. The key to a successful separation is to exploit minor differences in their polarity and ionization state.

Q2: What is a typical starting mobile phase for this compound isomer separation?

A common starting point for reversed-phase HPLC separation of coumaric acid isomers is a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water.[1] The water is typically acidified with a small amount of acid, such as phosphoric acid, formic acid, or acetic acid, to a pH below the pKa of the analytes.[1][2] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Q3: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, can be suitable for simple, well-defined mixtures containing only the isomers of interest.

  • Gradient elution , where the proportion of the organic solvent is increased during the run, is generally preferred for more complex samples, such as plant extracts.[1] A gradient elution helps to resolve compounds with a wider range of polarities in a single analysis.[1]

Q4: What is the role of pH in the mobile phase for separating coumaric acid isomers?

The pH of the mobile phase is a critical parameter as it influences the ionization state of the coumaric acid isomers, which are phenolic acids. By controlling the pH, typically keeping it low, the isomers are maintained in their non-ionized form, which enhances their interaction with the non-polar stationary phase in reversed-phase HPLC, leading to improved retention and resolution.

Q5: Can methanol and acetonitrile be used interchangeably?

While both are common organic modifiers, they can provide different selectivities. Acetonitrile generally has a lower viscosity, which can lead to sharper peaks and lower backpressure. Methanol, on the other hand, can offer different selectivity due to its ability to act as a hydrogen bond donor. If you are struggling with co-elution, switching between these solvents can be a valuable optimization step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-eluting Peaks Mobile phase composition is not optimal.- Adjust the ratio of organic solvent to aqueous phase. - Switch the organic solvent (e.g., from methanol to acetonitrile or vice versa) to alter selectivity. - Modify the pH of the mobile phase by adjusting the concentration of the acid.
Gradient slope is too steep.- Employ a shallower gradient to increase the separation window for closely eluting peaks.
Inappropriate column chemistry.- Consider a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on aromaticity.
Peak Tailing Secondary interactions with the stationary phase.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group. - Use a high-purity, end-capped column to minimize interactions with residual silanol groups.
Column overload.- Reduce the injection volume or the concentration of your sample.
Shifting Retention Times Inconsistent mobile phase preparation.- Prepare fresh mobile phase for each set of analyses. - Ensure accurate measurement and mixing of solvents.
Fluctuations in column temperature.- Use a column oven to maintain a consistent temperature throughout the analysis.
Column degradation.- Flush the column with a strong solvent after each batch of samples. - If performance does not improve after cleaning, the column may need to be replaced.
Ghost Peaks Contamination in the mobile phase.- Use HPLC-grade solvents and freshly prepared mobile phase. - Filter the mobile phase before use.
Sample carryover.- Implement a robust needle wash protocol in your autosampler method.

Quantitative Data Summary

Table 1: Reported Mobile Phase Compositions for Coumaric Acid Isomer Separation

Organic Solvent Aqueous Phase Elution Mode Detection Reference
AcetonitrileWater with Phosphoric Acid (H3PO4) bufferIsocratic (20% ACN)UV at 270 nm
Acetonitrile0.1% Phosphoric Acid in WaterGradient (0-100% ACN)UV at 310 nm
MethanolWater and Glacial Acetic Acid (65:34:1 v/v/v)IsocraticUV at 310 nm
Acetonitrile50 mM Sodium Acetate buffer (pH 5.6)GradientUV at 306 nm

Experimental Protocols

Protocol 1: General Isocratic HPLC Method for this compound Isomer Separation

This protocol is a starting point and may require optimization for specific instrumentation and samples.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare the aqueous phase by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

    • Prepare the mobile phase by mixing acetonitrile and the aqueous phosphoric acid solution in a ratio of 20:80 (v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV at 270 nm.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

Protocol 2: General Gradient HPLC Method for Complex Samples Containing Coumaric Acid Isomers

This protocol is suitable for samples where a range of phenolic compounds may be present.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% phosphoric acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

    • Degas both solvents before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled.

    • Detection: UV at 310 nm.

    • Gradient Program:

      • 0-30 min: Linear gradient from 0% to 100% B.

      • 30-40 min: Hold at 100% B.

      • 40-45 min: Linear gradient from 100% to 0% B.

      • Post-run equilibration at initial conditions for 10-15 minutes.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol).

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample and run the gradient program.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Extraction, Filtration) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Solvent Mixing, Degassing) Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Standard_Prep Standard Preparation Standard_Prep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic Start Poor Separation (Co-elution) Adjust_Mobile_Phase Adjust Mobile Phase (Solvent Ratio, pH) Start->Adjust_Mobile_Phase Initial Step Change_Solvent Change Organic Solvent (ACN <=> MeOH) Adjust_Mobile_Phase->Change_Solvent No Improvement Resolved Resolution Improved Adjust_Mobile_Phase->Resolved Success Modify_Gradient Modify Gradient Slope Change_Solvent->Modify_Gradient No Improvement Change_Solvent->Resolved Success Check_Column Evaluate Column (Different Chemistry) Modify_Gradient->Check_Column No Improvement Modify_Gradient->Resolved Success Check_Column->Resolved Success

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: O-Coumaric Acid and the Folin-Ciocalteu Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with O-Coumaric Acid in the Folin-Ciocalteu (F-C) assay.

Frequently Asked Questions (FAQs)

Q1: What is the Folin-Ciocalteu assay and what does it measure?

The Folin-Ciocalteu (F-C) assay is a widely used method to determine the total phenolic content of a sample. It is based on a redox reaction where the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by phenolic compounds and other reducing substances in an alkaline environment. This reduction produces a blue-colored complex that can be quantified spectrophotometrically, typically at a wavelength of 760-765 nm.[1][2] It is important to note that the F-C assay measures the total reducing capacity of a sample, not just the phenolic content, as other non-phenolic compounds can also reduce the reagent.[1][3]

Q2: Is this compound expected to react in the Folin-Ciocalteu assay?

Yes, as a phenolic acid, this compound is expected to react with the Folin-Ciocalteu reagent and contribute to the total phenolic content reading. The hydroxyl group on the phenyl ring of this compound can donate an electron to the F-C reagent, leading to its reduction and the characteristic blue color formation.

Q3: What does "interference" mean in the context of this compound and the F-C assay?

In this context, "interference" does not mean an invalidation of the assay. Instead, it refers to the fact that different phenolic compounds exhibit varying levels of reactivity with the F-C reagent. The assay is typically calibrated using a gallic acid standard, and results are expressed as gallic acid equivalents (GAE).[2] If this compound has a different reactivity than gallic acid on a mass basis, this can lead to an over- or underestimation of the "true" phenolic content if not accounted for. The key is to understand the relative reactivity of this compound compared to gallic acid.

Q4: Are there other common substances that can interfere with the Folin-Ciocalteu assay?

Yes, several substances are known to interfere with the F-C assay by reducing the reagent, which can lead to an overestimation of the phenolic content. These include:

  • Ascorbic acid (Vitamin C)

  • Reducing sugars (e.g., glucose, fructose)

  • Certain amino acids (e.g., tyrosine, tryptophan)

  • Sulfites

  • Some inorganic ions (e.g., Fe²⁺, Mn²⁺)

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound and the Folin-Ciocalteu assay.

Problem 1: Inconsistent or Unexpectedly High/Low Total Phenolic Content Readings

Possible Cause A: Variable Reactivity of this compound

  • Explanation: The reactivity of phenolic compounds in the F-C assay is influenced by the number and position of hydroxyl groups. This compound, a monohydroxyphenolic acid, will have a different response factor (Gallic Acid Equivalency - GAE) compared to gallic acid (a trihydroxyphenolic acid).

  • Solution:

    • Determine the GAE of this compound: If you are working with pure or known concentrations of this compound, it is advisable to create a standard curve for this compound alongside your gallic acid standard curve. This will allow you to determine its specific GAE.

    • Use an Appropriate Standard: If your sample predominantly contains this compound or similar phenolic acids, consider using this compound itself as the standard for a more accurate quantification of that specific compound.

    • Acknowledge Limitations: When reporting results as GAE from a mixed sample, acknowledge that the F-C assay provides an estimate of the total reducing capacity and that the contribution of individual phenolics may vary.

Possible Cause B: Presence of Other Interfering Substances

  • Explanation: Your sample matrix may contain other reducing agents besides this compound, leading to inflated results.

  • Solution:

    • Sample Blank: Prepare a sample blank that includes all components of your sample matrix except for the phenolic compounds to measure the background absorbance.

    • Sample Clean-up: For complex matrices, consider a sample clean-up step using solid-phase extraction (SPE) to isolate the phenolic fraction and remove interfering substances.

    • pH Adjustment: Interference from reducing sugars can be minimized by adjusting the pH of the assay.

Problem 2: Poor Reproducibility of Results

Possible Cause A: Instability of Reagents

  • Explanation: The Folin-Ciocalteu reagent is light-sensitive, and the sodium carbonate solution can precipitate over time.

  • Solution:

    • Store Reagents Properly: Store the F-C reagent in a dark, cool place.

    • Prepare Fresh Solutions: Prepare the sodium carbonate solution fresh, or if stored, ensure it is fully dissolved before use. Filtering the sodium carbonate solution can also help.

Possible Cause B: Inconsistent Assay Conditions

  • Explanation: The F-C assay is sensitive to reaction time, temperature, and pH.

  • Solution:

    • Standardize Incubation Time: Ensure a consistent incubation time for all samples and standards after the addition of the sodium carbonate solution.

    • Control Temperature: Perform the incubation at a constant temperature.

    • Consistent pH: Use a well-buffered sodium carbonate solution to maintain a consistent alkaline pH for the reaction.

Data Presentation

Table 1: Relative Reactivity of Selected Phenolic Compounds in the Folin-Ciocalteu Assay
CompoundChemical ClassGallic Acid Equivalency (GAE)
Gallic AcidHydroxybenzoic Acid1.00
p-Coumaric Acid*Hydroxycinnamic Acid~0.80
Caffeic AcidHydroxycinnamic Acid~1.25
Ferulic AcidHydroxycinnamic Acid~0.95
CatechinFlavanol~1.10

Note: Data for p-Coumaric Acid is used as an estimate for this compound, as they are isomers with similar functional groups. The exact GAE can vary slightly depending on the specific assay conditions.

Experimental Protocols

Key Experiment: Folin-Ciocalteu Assay for Total Phenolic Content

This protocol is a generalized procedure and may need optimization for specific sample types.

1. Reagent Preparation:

  • Folin-Ciocalteu Reagent (2 N): Typically purchased commercially. Dilute 1:10 with deionized water before use to make a 0.2 N working solution.

  • Gallic Acid Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of gallic acid, dissolve in 10 mL of ethanol, and bring the volume to 100 mL with deionized water.

  • Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of deionized water.

2. Standard Curve Preparation:

  • Prepare a series of gallic acid standards with concentrations ranging from 0 to 250 µg/mL by diluting the stock solution with deionized water.

3. Sample Preparation:

  • Dissolve your sample containing this compound in an appropriate solvent (e.g., methanol, ethanol, or water). Dilute the sample as necessary to ensure the absorbance reading falls within the range of the standard curve.

4. Assay Procedure:

  • Pipette 0.5 mL of each standard or sample into a test tube.

  • Add 2.5 mL of the 0.2 N Folin-Ciocalteu reagent to each tube and vortex.

  • Incubate for 5 minutes at room temperature.

  • Add 2.0 mL of the 7.5% sodium carbonate solution to each tube and vortex.

  • Incubate the tubes in the dark at room temperature for 1 hour.

  • Measure the absorbance of each solution at 765 nm using a spectrophotometer. The blank should contain 0.5 mL of the solvent used for your sample.

5. Calculation of Total Phenolic Content:

  • Plot the absorbance of the gallic acid standards versus their concentration to generate a standard curve.

  • Determine the equation of the line (y = mx + c) from the standard curve.

  • Use the absorbance of your sample (y) to calculate its concentration (x) in gallic acid equivalents (GAE).

  • The total phenolic content is typically expressed as mg of GAE per gram or mL of the original sample, taking into account any dilutions.

Visualizations

Diagram 1: Folin-Ciocalteu Assay Workflow

FC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation mixing Mix Sample/Standard with FC Reagent reagent_prep->mixing standard_prep Standard Curve Preparation standard_prep->mixing sample_prep Sample Preparation sample_prep->mixing incubation1 Incubate (5 min) mixing->incubation1 add_na2co3 Add Sodium Carbonate incubation1->add_na2co3 incubation2 Incubate in Dark (1 hour) add_na2co3->incubation2 measurement Measure Absorbance (765 nm) incubation2->measurement calculation Calculate Total Phenolic Content measurement->calculation Troubleshooting_Logic start Inaccurate F-C Results check_reactivity Is the relative reactivity of this compound known? start->check_reactivity check_interferents Are other interfering substances present? check_reactivity->check_interferents Yes determine_gae Determine GAE of This compound check_reactivity->determine_gae No check_procedure Is the assay procedure consistent? check_interferents->check_procedure No sample_cleanup Perform sample clean-up (e.g., SPE) check_interferents->sample_cleanup Yes standardize_protocol Standardize incubation time, temp, and reagents check_procedure->standardize_protocol No end Accurate Results check_procedure->end Yes use_appropriate_std Use appropriate standard or report as GAE determine_gae->use_appropriate_std use_appropriate_std->check_interferents adjust_ph Adjust assay pH sample_cleanup->adjust_ph adjust_ph->check_procedure standardize_protocol->end Re-run Assay

References

Technical Support Center: Degradation of O-Coumaric Acid under UV Light

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Coumaric Acid under UV light.

Troubleshooting Guides

This section addresses common issues encountered during the UV degradation of this compound.

ProblemPossible CausesSuggested Solutions
No observable degradation of this compound Inappropriate UV wavelength for absorption.This compound in methanol exhibits UV absorption up to around 350 nm.[1] Ensure your UV source emits within this range.
Low UV light intensity.Increase the intensity of the UV lamp or move the sample closer to the source.
Incorrect solvent.The solvent can influence photodegradation. Consider using solvents like methanol or ethanol where this compound is soluble and has a clear UV absorption profile.
Inconsistent or irreproducible degradation rates Fluctuations in UV lamp output.Allow the UV lamp to stabilize before starting the experiment and monitor its output if possible.
Temperature variations.Control the temperature of the sample during irradiation, as it can affect reaction kinetics.
Changes in sample concentration.Ensure accurate and consistent preparation of this compound solutions.
Presence of quenching agents.Ensure the solvent and glassware are free from impurities that could quench the excited state of this compound.
Formation of unexpected side products Presence of impurities in the starting material or solvent.Use high-purity this compound and HPLC-grade solvents.
Secondary photochemical reactions.If the primary photoproducts are also photoactive, they may undergo further degradation. Analyze samples at different time points to track the evolution of products.
Reaction with the solvent.Some solvents can participate in photochemical reactions. Consider using a more inert solvent.
Difficulty in analyzing degradation products Low concentration of products.Concentrate the sample after irradiation.
Co-elution of products in chromatography.Optimize the chromatographic method (e.g., change the mobile phase gradient, column, or temperature).
Unstable degradation products.Analyze the samples immediately after irradiation or store them under conditions that minimize further reactions (e.g., in the dark, at low temperatures).

Frequently Asked Questions (FAQs)

1. What is the primary photochemical process that this compound undergoes upon UV irradiation?

The primary photochemical process for trans-O-Coumaric Acid upon UV irradiation is E/Z (trans/cis) isomerization.[1] The trans-isomer can be converted to the cis-isomer. Further degradation can occur with prolonged exposure.

2. What are the expected degradation products of this compound under UV light?

While the detailed photodegradation pathway of this compound in the absence of a photocatalyst is not as extensively studied as its para-isomer, potential degradation products can be inferred from related compounds. For p-Coumaric Acid, degradation often leads to the formation of 4-hydroxybenzoic acid.[2] It is plausible that UV irradiation of this compound could lead to the formation of 2-hydroxybenzoic acid (salicylic acid) through oxidation and cleavage of the acrylic acid side chain. Other potential products may include hydroxylated derivatives and ring-opening products with extended UV exposure.

3. How does pH affect the degradation of this compound?

The pH of the solution can significantly influence the photodegradation of phenolic acids.[3] The speciation of this compound (protonated or deprotonated) will change with pH, which in turn affects its UV absorption spectrum and reactivity. Generally, the degradation rate of phenolic compounds can be higher in alkaline solutions.[3]

4. What is a suitable solvent for studying the UV degradation of this compound?

Methanol is a commonly used solvent as this compound is soluble in it and exhibits a clear UV absorption spectrum. Ethanol can also be a suitable choice. It is crucial to use a UV-transparent solvent that does not interfere with the absorption of this compound at the irradiation wavelength.

5. How can I monitor the degradation of this compound and the formation of its products?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of this compound and quantifying its photoproducts. UV-Vis spectrophotometry can also be used to track the overall change in the absorption spectrum over time. For structural elucidation of unknown products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are recommended.

Experimental Protocols

Protocol 1: Monitoring UV-induced E/Z Isomerization of this compound
  • Solution Preparation: Prepare a stock solution of trans-O-Coumaric Acid in HPLC-grade methanol at a concentration of 1 mM. From this, prepare a working solution of 0.05 mM in methanol.

  • UV Irradiation:

    • Transfer the working solution to a quartz cuvette.

    • Place the cuvette in a UV photoreactor equipped with a lamp emitting at a suitable wavelength (e.g., 310 nm or a broad-spectrum lamp).

    • Irradiate the sample for specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • After each irradiation interval, immediately analyze the sample using HPLC with a UV detector set to monitor at a wavelength where both isomers can be detected (e.g., 310 nm).

    • Use a suitable C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to separate the trans and cis isomers.

    • Quantify the percentage of each isomer at each time point to determine the kinetics of isomerization.

Protocol 2: Identification of this compound Photodegradation Products
  • Sample Preparation: Prepare a 1 mM solution of this compound in a 1:1 mixture of acetonitrile and water.

  • UV Exposure:

    • Place the solution in a quartz reaction vessel with constant stirring.

    • Irradiate the solution with a high-intensity UV lamp for an extended period (e.g., several hours), taking aliquots at regular intervals.

  • Sample Analysis by LC-MS:

    • Inject the aliquots into an LC-MS system.

    • Use a C18 column and a suitable gradient elution program with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

    • The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential products.

    • Identify potential degradation products by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with known compounds or by proposing structures based on the observed masses.

Visualizations

UV_Degradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start prep_solution Prepare O-Coumaric Acid Solution start->prep_solution uv_irrad UV Irradiation prep_solution->uv_irrad sampling Collect Aliquots at Time Intervals uv_irrad->sampling hplc HPLC-UV Analysis (Kinetics) sampling->hplc lcms LC-MS Analysis (Product ID) sampling->lcms kinetics Degradation Kinetics hplc->kinetics products Identified Products lcms->products

Caption: Experimental workflow for studying this compound UV degradation.

Degradation_Pathway cluster_main Hypothetical UV Degradation Pathway of this compound o_coumaric_acid trans-O-Coumaric Acid cis_o_coumaric_acid cis-O-Coumaric Acid o_coumaric_acid->cis_o_coumaric_acid E/Z Isomerization (reversible) intermediate Oxidized Intermediates o_coumaric_acid->intermediate Oxidation cis_o_coumaric_acid->intermediate Oxidation salicylic_acid 2-Hydroxybenzoic Acid (Salicylic Acid) intermediate->salicylic_acid Side-chain cleavage ring_opening Ring-Opening Products salicylic_acid->ring_opening Further Degradation

Caption: Hypothetical degradation pathway of this compound under UV light.

References

Overcoming O-Coumaric Acid precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with O-Coumaric acid precipitation in cell culture media.

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Medium

Researchers may observe cloudiness or visible precipitate upon adding this compound to their cell culture medium. This is a common issue stemming from the compound's limited aqueous solubility. The following table and protocol provide a systematic approach to resolving this problem.

Data Presentation: Solubility of this compound

The solubility of this compound is significantly influenced by the solvent and pH. The following table summarizes its solubility in various solvents.

SolventSolubilityReference(s)
WaterSlightly soluble / Sparingly soluble[1][2]
EthanolSoluble[1][2]
Diethyl EtherVery soluble[2]
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol details the recommended procedure for preparing and adding this compound to cell culture media to prevent precipitation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Dilution into Cell Culture Medium:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Create intermediate dilutions of the this compound stock solution in the cell culture medium if a wide range of final concentrations is being tested.

    • For the final working concentration, add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the medium.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Final Check:

    • Visually inspect the medium for any signs of precipitation after adding the this compound.

    • If precipitation still occurs, consider preparing a less concentrated stock solution or slightly increasing the final DMSO concentration (while remaining within non-toxic limits for your specific cell line).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound has limited solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the medium. The pH of the solution also plays a critical role; this compound is less soluble at acidic pH.

Q2: What is the role of pH in this compound solubility?

A2: this compound is a weak acid with two pKa values: approximately 4.13 for the carboxylic acid group and 9.58 for the phenolic group. At a pH below its carboxylic pKa, it exists predominantly in its less soluble, protonated form. Most cell culture media are buffered around a neutral pH of 7.2-7.4, which is well above the carboxylic pKa. At this pH, this compound will be in its deprotonated, more soluble carboxylate form. However, localized pH changes upon addition of a concentrated acidic stock or high final concentrations can still lead to precipitation.

Q3: Is it recommended to dissolve this compound directly in the medium?

A3: It is not recommended to dissolve this compound directly in cell culture medium due to its poor aqueous solubility. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into the medium.

Q4: What is the maximum recommended concentration of DMSO in the final culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between different cell lines. It is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.

Q5: Can I prepare a stock solution of this compound in water by adjusting the pH?

A5: While increasing the pH of an aqueous solution with a base (e.g., NaOH) will deprotonate the carboxylic acid and increase the solubility of this compound, this is generally not recommended for preparing stock solutions for cell culture. The addition of a strong base can significantly alter the pH and osmolarity of your stock, which can then negatively impact the final composition and pH of your cell culture medium. Using an organic solvent for the stock solution provides better solubility and minimizes these issues.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

start Start: this compound Precipitation Observed check_stock Was a concentrated stock solution in an organic solvent (e.g., DMSO) used? start->check_stock prepare_stock Prepare a concentrated stock solution in DMSO or Ethanol. check_stock->prepare_stock No check_solvent_conc Is the final organic solvent concentration <0.5%? check_stock->check_solvent_conc Yes prepare_stock->check_solvent_conc adjust_solvent_conc Adjust stock concentration or dilution to ensure final solvent concentration is <0.5%. check_solvent_conc->adjust_solvent_conc No check_dilution_method Was the stock solution added to pre-warmed medium with gentle mixing? check_solvent_conc->check_dilution_method Yes adjust_solvent_conc->check_dilution_method proper_dilution Add stock solution dropwise to pre-warmed (37°C) medium while gently vortexing or swirling. check_dilution_method->proper_dilution No still_precipitates Precipitation persists? check_dilution_method->still_precipitates Yes proper_dilution->still_precipitates lower_concentration Consider using a lower final concentration of this compound. still_precipitates->lower_concentration Yes success Success: this compound is Solubilized still_precipitates->success No lower_concentration->success

Caption: Troubleshooting workflow for this compound precipitation.

pH-Dependent Equilibrium of this compound

Caption: Effect of pH on this compound solubility.

References

Technical Support Center: O-Coumaric Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of O-Coumaric Acid, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the context of this compound analysis, components of the biological or environmental sample (e.g., salts, lipids, proteins) can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of the analytical results.[2]

Q2: What are the common causes of ion suppression for phenolic acids like this compound?

A2: Ion suppression for phenolic acids is often caused by co-eluting matrix components that compete for ionization. Common culprits include:

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Endogenous Compounds: In biological samples, phospholipids and other small molecules are known to cause significant ion suppression.

  • Mobile Phase Additives: Certain additives, while necessary for chromatography, can impact ionization efficiency.

Q3: How can I detect and quantify matrix effects in my this compound analysis?

A3: A standard method to assess matrix effects is the post-extraction spike. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix sample that has been extracted and then spiked with the same concentration of this compound. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Is a stable isotope-labeled internal standard necessary for this compound quantification?

A4: While not strictly mandatory, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification of this compound, especially in complex matrices. A SIL-IS, such as p-Coumaric acid-13C3, co-elutes with the analyte and experiences similar matrix effects, thereby providing a more reliable normalization of the signal.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause Troubleshooting Step Expected Outcome
Significant Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression. Modify the chromatographic gradient to elute this compound in a region with minimal suppression.Improved signal intensity and reproducibility.
Inefficient Sample Cleanup Optimize the sample preparation method. Consider switching from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Reduction of interfering matrix components and enhanced signal.
Incorrect Ionization Mode Verify that the mass spectrometer is operating in the optimal ionization mode for this compound (typically negative ion mode for phenolic acids).Detection and improved intensity of the this compound signal.
Issue 2: High Variability in this compound Peak Areas Between Injections
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects Incorporate a suitable stable isotope-labeled internal standard (e.g., p-Coumaric acid-13C3) to normalize for variations in ionization.Improved precision and accuracy of quantification.
Sample Preparation Inconsistency Ensure consistent execution of all sample preparation steps. The use of automated liquid handlers can improve precision.Reduced variability in peak areas across samples.
Carryover from Previous Injections Implement a robust needle and column wash protocol between injections to minimize carryover.Consistent baseline and reproducible peak areas.

Quantitative Data Summary

The following tables summarize method validation data for the analysis of coumaric acid isomers from various sources.

Table 1: LC-MS/MS Method Validation Parameters for Coumaric Acids

ParameterThis compound (in edible plants)p-Coumaric Acid (in rat plasma)p-Coumaric Acid (in human plasma)
Linearity Range 0.5 - 250 µg/L0.01 - 15 µg/mL0.2 - 20 ng/mL
Correlation Coefficient (r²) > 0.990.9963> 0.99
LLOQ 0.5 µg/L0.01 µg/mL0.2 ng/mL
Intra-day Precision (%RSD) < 5%< 10%1.0 - 5.6%
Inter-day Precision (%RSD) < 7%< 10%1.3 - 6.4%
Recovery/Accuracy 95 - 105%97.1 - 103.2%99.2 - 108.4%

Table 2: Matrix Effect and Recovery Data for p-Coumaric Acid in Rat Plasma

AnalyteMatrix Effect (%)Recovery (%)
p-Coumaric Acid 92.385.4

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Homogenization: Weigh approximately 100 mg of finely ground plant material into a microcentrifuge tube.

  • Extraction: Add 1.5 mL of 70% methanol (pre-chilled).

  • Sonication: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Extraction of Coumaric Acids from Plasma

This protocol is adapted from methods for p-coumaric acid and can be a starting point for this compound.

  • Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard solution.

  • Acidification: Add 50 µL of 2 M hydrochloric acid.

  • Extraction: Add 2 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 15,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Environmental Sample Homogenization Homogenization/ Extraction Sample->Homogenization Spike Spike with Internal Standard Homogenization->Spike Cleanup SPE or LLE Cleanup FinalExtract Final Extract Cleanup->FinalExtract Spike->Cleanup LC LC Separation FinalExtract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects start Poor Signal or High Variability in this compound Analysis check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_chromatography Optimize Chromatographic Separation suppression_present->optimize_chromatography Yes no_suppression Consider Other Issues: - Instrument Performance - Standard Stability suppression_present->no_suppression No improve_cleanup Improve Sample Cleanup (SPE/LLE) optimize_chromatography->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is end Accurate & Reproducible Quantification use_sil_is->end

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Optimizing reaction conditions for O-Coumaric Acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of O-Coumaric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the Perkin reaction of salicylaldehyde and acetic anhydride, and the hydrolysis of coumarin.

Problem: Low or No Yield of this compound

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For the hydrolysis of coumarin, a temperature of 160°C has been shown to provide optimal results.[1][2][3][4][5] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation of the product.

  • Incorrect Reaction Time: A reaction time of 1 hour is recommended for the basic hydrolysis of coumarin to achieve high conversion efficiency. For the Perkin reaction, a longer duration of 2 hours at 180°C has been reported.

  • Inappropriate Base Concentration: When using sodium hydroxide for coumarin hydrolysis, a 20% aqueous solution is recommended for optimal yield.

  • Presence of Oxygen: The reaction is sensitive to air, which can lead to oxidation and the formation of by-products, thereby reducing the yield. It is crucial to conduct the reaction in an inert atmosphere, such as under nitrogen or helium.

  • Inefficient Lactone Ring Opening: In the case of synthesis from coumarin, the lactone ring must be opened. This is typically achieved through basic hydrolysis.

Problem: Impure Product

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: If the reaction does not go to completion, unreacted salicylaldehyde or coumarin may contaminate the product. Purification methods such as recrystallization or column chromatography may be necessary. A solid-liquid extraction using a Soxhlet apparatus with chloroform has been used to separate coumarin from coumaric acid.

  • Formation of By-products: Side reactions can lead to the formation of impurities. For instance, in the Perkin reaction, intermolecular condensation can sometimes occur. Careful control of reaction conditions can minimize these side reactions.

  • Inadequate Washing: After precipitation of this compound, it is important to wash the precipitate thoroughly with cold water to remove any soluble impurities.

Problem: Difficulty in Product Isolation

Possible Causes and Solutions:

  • Incorrect pH for Precipitation: this compound is precipitated from the reaction mixture by acidification. The pH should be carefully adjusted to around 5 using a strong acid like hydrochloric acid to ensure complete precipitation.

  • Product Remains in Solution: If the product is too soluble in the reaction solvent, it may be difficult to precipitate. In such cases, removing most of the solvent under vacuum before acidification can be beneficial.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No check_temp Verify Temperature (e.g., 160°C for hydrolysis) check_yield->check_temp Yes check_purification Review Purification Protocol check_purity->check_purification Yes end Successful Synthesis check_purity->end No check_time Verify Reaction Time (e.g., 1 hr for hydrolysis) check_temp->check_time check_atmosphere Ensure Inert Atmosphere (N2 or He) check_time->check_atmosphere check_base Check Base Concentration (e.g., 20% NaOH) check_atmosphere->check_base optimize_conditions Optimize Reaction Conditions check_base->optimize_conditions optimize_conditions->end recrystallize Recrystallize Product check_purification->recrystallize soxhlet Perform Soxhlet Extraction recrystallize->soxhlet check_precipitation Verify Precipitation pH (around 5) soxhlet->check_precipitation check_precipitation->optimize_conditions

Caption: A troubleshooting flowchart for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods are the Perkin reaction, which involves the condensation of salicylaldehyde with an acid anhydride like acetic anhydride in the presence of a weak base, and the basic hydrolysis of coumarin.

Q2: What are the optimal reaction conditions for the synthesis of this compound from coumarin?

A2: Experimental results indicate that the best conditions are a reaction time of 1 hour at 160°C, using a 20% sodium hydroxide aqueous solution in an inert atmosphere.

Q3: Why is an inert atmosphere important for the reaction?

A3: Conducting the synthesis in the presence of air can lead to oxidation and the formation of by-products, which significantly decreases the reaction yield. Using an inert gas like helium or nitrogen is recommended.

Q4: How can I purify the synthesized this compound?

A4: After precipitation by acidification, the crude product should be washed with cold water. If further purification is needed, methods like recrystallization can be employed. To remove unreacted coumarin, a solid-liquid extraction with chloroform in a Soxhlet apparatus has proven effective.

Q5: What is the expected yield for the synthesis from coumarin under optimal conditions?

A5: Under the optimized conditions of 160°C for 1 hour with 20% NaOH in an inert atmosphere, a yield of 70% can be achieved.

Data on Optimized Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of this compound from coumarin.

Table 1: Effect of Reaction Atmosphere on Yield

Reaction AtmosphereYield (%)
Helium71.7
Nitrogen59.0
Air22.8

Data sourced from a study on the basic hydrolysis of coumarin.

Table 2: Effect of Reaction Temperature on Yield

Temperature (°C)Yield (%)
14021.3
16071.7
18053.1
20055.0

Reaction conditions: 1-hour reaction time, 20% NaOH aqueous solution, helium atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound from Coumarin via Basic Hydrolysis

This protocol is based on the optimized conditions reported for the basic hydrolysis of coumarin.

Materials:

  • Coumarin

  • 20% Sodium Hydroxide (NaOH) aqueous solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Nitrogen or Helium gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Inert gas inlet and outlet

  • pH meter or pH paper

  • Buchner funnel and flask

  • Filtration paper

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Add coumarin and the 20% NaOH solution to the round-bottom flask.

  • Purge the system with an inert gas (nitrogen or helium) for 15-20 minutes to remove any air.

  • Heat the reaction mixture to 160°C with stirring and maintain this temperature for 1 hour under a continuous gentle flow of the inert gas.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Slowly add concentrated HCl to the mixture with stirring until the pH reaches 5. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water.

  • Dry the purified this compound.

General Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Mix Reactants (e.g., Coumarin + NaOH) reaction Heat under Inert Atmosphere (e.g., 160°C, 1 hr) reactants->reaction cooling Cool to Room Temperature reaction->cooling acidification Acidify to pH 5 (with HCl) cooling->acidification filtration Filter Precipitate acidification->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying analysis Analyze Purity (e.g., GC, Melting Point) drying->analysis

Caption: A general workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing O-Coumaric Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of O-Coumaric Acid from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my this compound yield consistently low?

A1: Low yield can be attributed to several factors:

  • Inadequate Cell Wall Disruption: this compound is often bound to the plant cell wall.[1] Insufficient grinding or homogenization of the plant material will limit solvent access to the target compound.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. This compound is soluble in organic solvents like ethanol and methanol.[1][2] Using a solvent with inappropriate polarity will result in poor extraction. The addition of a small amount of acid (e.g., 0.1% HCl or formic acid) can improve the extraction of phenolic acids.[3]

  • Inefficient Extraction Method: Conventional methods like maceration may not be as effective as modern techniques. Consider employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.[4]

  • Degradation of this compound: Phenolic compounds can be sensitive to high temperatures and prolonged extraction times, leading to degradation.

  • Presence in Glycosidic Form: this compound can exist as glycosides (bound to sugars). Acid or enzymatic hydrolysis might be necessary to release the free acid before extraction.

Q2: My extract contains a high level of impurities. How can I improve its purity?

A2: Co-extraction of impurities is a common challenge. Here are some strategies to enhance purity:

  • Solvent Selectivity: Experiment with different solvent systems. A multi-step extraction using solvents of varying polarities can help in fractionating the extract and isolating the desired compound.

  • Solid-Phase Extraction (SPE): SPE is an effective clean-up technique. Using a reversed-phase C18 cartridge can help in removing non-polar impurities, while the more polar this compound is retained and can be eluted with a suitable solvent.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the this compound from impurities based on their differential solubility in two immiscible liquids.

  • pH Adjustment: The solubility of phenolic acids is pH-dependent. Adjusting the pH of the extract can cause certain impurities to precipitate, which can then be removed by filtration.

Q3: I am observing degradation of my this compound during the process. What can I do to prevent this?

A3: Minimizing degradation is key to obtaining accurate quantification and high yields.

  • Control Temperature: Avoid excessive heat. For methods like MAE and SFE, it is crucial to optimize the temperature to prevent thermal degradation.

  • Limit Extraction Time: Prolonged exposure to extraction conditions can lead to degradation. Optimize the extraction time to achieve a balance between yield and stability.

  • Use of Antioxidants: In some cases, adding antioxidants to the extraction solvent can help prevent the oxidation of phenolic compounds.

  • Work in an Inert Atmosphere: If sensitivity to oxygen is a concern, performing the extraction under an inert atmosphere (e.g., nitrogen) can be beneficial.

Q4: Should I use fresh or dried plant material for extraction?

A4: The choice between fresh and dried material depends on the specific plant and the stability of this compound. Drying can concentrate the analyte, but the heating process may also cause degradation. It is often recommended to perform preliminary tests on both fresh and dried (e.g., freeze-dried or air-dried at a controlled low temperature) material to determine the optimal starting matrix. For example, in one study on sweet clover, this compound was detected in dried flowers but not in the fresh plant, suggesting enzymatic conversion upon drying.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for different extraction methods used for coumaric acids and other phenolic compounds, providing a basis for method selection and optimization.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Acids

Plant MatrixSolventTemperature (°C)Time (min)Yield/EfficiencyReference
Gliricidia sepium leaves80% Methanol4546.636.14 ± 0.015 mg/L
Tricosanthes cucumerina leavesNot specified406.25Increased availability of p-coumaric acid
Vaccinium Bracteatum Thunb. leavesLiquid CO2Not specifiedNot specifiedSuccessful extraction of p-coumaric acid
Elderberries (Sambucus nigra L.)45% Ethanol40400.17–0.03 mg/g 4-coumaric acid

Table 2: Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds

Plant MatrixSolventTemperature (°C)Time (min)Yield/EfficiencyReference
Maritime Pine Bark50% Ethanol-Water1301511.13 ± 0.01% (w/w) total extract
Fig Plant (Ficus carica)MethanolNot specified (180 W)100.67 g extract from 5 g powder
Cinnamomum cassia barkWater70-952-12Temperature and time dependent
Aromatic PlantsWater, 60% Methanol, 60% Acetone, Ethyl acetate/waterNot specified4More effective than conventional methods

Table 3: Supercritical Fluid Extraction (SFE) of Coumarins

Plant MatrixCo-solventTemperature (°C)Pressure (MPa)EfficiencyReference
Citrus maxima peelEthanol5027.684% for imperatorin, 76% for meranzin
Pterocaulon polystachyumNot specified6024Statistically significant factors

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the extraction and quantification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 g of the powdered sample and place it in a 50 mL conical flask.

    • Add 20 mL of 80% methanol (or another optimized solvent).

    • Place the flask in an ultrasonic bath.

    • Sonication should be carried out at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 45 minutes).

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • The solvent from the filtrate can be evaporated under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., the initial solvent for HPLC analysis) for subsequent quantification.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that may require optimization.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acidified water (e.g., with 0.1% formic acid or phosphoric acid) and acetonitrile or methanol.

    • Flow Rate: Typically 0.8-1.0 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (around 275-310 nm).

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

    • Inject the reconstituted sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound extraction.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Matrix Complex Matrix (e.g., Plant Material) Grinding Grinding/Homogenization Matrix->Grinding Extraction Extraction Method (UAE, MAE, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent Addition Solvent->Extraction Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Optional) (SPE, LLE) Evaporation->Purification HPLC HPLC Analysis Purification->HPLC Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for this compound extraction and analysis.

Troubleshooting_Logic Start Start: Low O-Coumaric Acid Yield Check_Disruption Is cell wall disruption adequate? Start->Check_Disruption Improve_Grinding Action: Improve grinding or homogenization Check_Disruption->Improve_Grinding No Check_Solvent Is the extraction solvent optimal? Check_Disruption->Check_Solvent Yes Improve_Grinding->Check_Solvent Optimize_Solvent Action: Test different solvents and polarities. Consider acidification. Check_Solvent->Optimize_Solvent No Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Optimize_Solvent->Check_Method Use_Advanced_Method Action: Employ UAE or MAE Check_Method->Use_Advanced_Method No Check_Degradation Is degradation occurring? Check_Method->Check_Degradation Yes Use_Advanced_Method->Check_Degradation Optimize_Conditions Action: Optimize temperature and extraction time Check_Degradation->Optimize_Conditions Yes End Improved Yield Check_Degradation->End No Optimize_Conditions->End

Caption: Troubleshooting flowchart for low this compound extraction yield.

References

Preventing oxidation of O-Coumaric Acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of O-Coumaric Acid during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a phenolic compound, a hydroxy derivative of cinnamic acid.[1] Like many phenolic compounds, it is susceptible to oxidation, a chemical process that can alter its structure and compromise experimental results. This susceptibility is due to the presence of a hydroxyl group on the aromatic ring, which can readily donate an electron or hydrogen atom to oxidizing agents.

Q2: What are the common signs of this compound oxidation in my samples?

A2: Visual cues of oxidation include a change in the color of your solution, often turning yellow or brown. On an analytical level, you may observe a decrease in the peak area of this compound in your chromatograms (e.g., HPLC) and the appearance of new, unidentified peaks corresponding to degradation products.

Q3: What are the main factors that accelerate the oxidation of this compound?

A3: Several factors can promote the oxidation of this compound, including:

  • Exposure to oxygen: Dissolved oxygen in solvents is a primary driver of oxidation.

  • High pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Exposure to light: UV and visible light can provide the energy to initiate oxidation reactions.

  • Presence of metal ions: Metal ions, such as iron and copper, can act as catalysts for oxidation.

  • Elevated temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

Q4: How can I prevent the oxidation of my this compound samples?

A4: A multi-pronged approach is most effective. This includes working in an oxygen-depleted environment (e.g., under an inert gas like nitrogen or argon), using degassed solvents, protecting samples from light by using amber vials or wrapping them in foil, controlling the pH of your solutions to be in the acidic range, and utilizing antioxidants and chelating agents.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Discoloration of this compound Stock Solution
Symptom Possible Cause Troubleshooting Steps
Solution turns yellow or brown over time.Oxidation of this compound.1. Prepare fresh solutions: It is best to prepare stock solutions fresh for each experiment. 2. Use degassed solvents: Before dissolving the this compound, degas your solvent by sparging with nitrogen or argon for 15-30 minutes. 3. Add an antioxidant: Incorporate an antioxidant like Ascorbic Acid or Butylated Hydroxytoluene (BHT) into your solvent before adding the this compound. 4. Store properly: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure. Flush the headspace of the vial with an inert gas before sealing.
Issue 2: Inconsistent Results in HPLC/LC-MS Analysis
Symptom Possible Cause Troubleshooting Steps
Variable peak areas for this compound between injections.Degradation of this compound in the autosampler.1. Cool the autosampler: If available, set your autosampler temperature to a low value (e.g., 4°C) to slow down degradation. 2. Use a protective mobile phase: If compatible with your method, consider adding a small amount of an antioxidant like ascorbic acid to your mobile phase. 3. Limit sample exposure: Prepare smaller batches of samples for injection to minimize the time they spend in the autosampler.
Appearance of unknown peaks and a decrease in the this compound peak.Oxidation during sample preparation (e.g., extraction).1. Work quickly and on ice: Perform extraction steps rapidly and at low temperatures to reduce the rate of oxidation. 2. Use an antioxidant cocktail: During tissue homogenization or extraction, use a buffer containing a combination of antioxidants and a chelating agent (e.g., ascorbic acid and EDTA). 3. Work under an inert atmosphere: If possible, perform extraction steps in a glove box or under a stream of nitrogen.

Data Presentation

While specific quantitative data on the degradation kinetics of this compound is limited, the following tables provide data on the antioxidant efficacy of related compounds and general stability information for phenolic compounds, which can serve as a valuable reference.

Table 1: Antioxidant Efficacy for Stabilizing Phenolic Compounds

AntioxidantTypical ConcentrationSolvent CompatibilityNotes
Ascorbic Acid0.1 - 1.0 mg/mLAqueous, Methanol, EthanolWater-soluble antioxidant. Can sometimes interfere with certain assays.
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic SolventsEffective in organic solvents.
EDTA (Ethylenediaminetetraacetic acid)1 - 5 mMAqueousA chelating agent that sequesters metal ions that catalyze oxidation. Often used in combination with antioxidants.[2]

Table 2: General Stability of p-Coumaric Acid (an isomer of this compound) Under Different Conditions

ConditionObservationReference
pH More stable in acidic conditions. Degradation increases with higher pH.[3]
Temperature Stable at room temperature for short periods. For long-term storage, -20°C or -80°C is recommended.[4]
Light Susceptible to photodegradation. Storage in the dark is crucial.

Experimental Protocols

Protocol 1: Preparation of an Oxidation-Resistant this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • HPLC-grade solvent (e.g., Methanol, Ethanol, or DMSO)

  • Ascorbic Acid (optional)

  • Nitrogen or Argon gas

  • Amber glass vials with screw caps

  • Sonicator

  • Analytical balance

Procedure:

  • Solvent Preparation:

    • Take a known volume of your chosen solvent in a flask.

    • If using an antioxidant, dissolve Ascorbic Acid to a final concentration of 0.1 mg/mL.

    • Degas the solvent by sparging with nitrogen or argon gas for at least 15 minutes.

  • Weighing this compound:

    • In a clean, dry amber vial, accurately weigh the desired amount of this compound.

  • Dissolution:

    • Add the degassed solvent (with or without antioxidant) to the vial containing this compound to achieve the desired stock concentration.

    • Briefly sonicate the vial to ensure complete dissolution.

  • Inert Atmosphere and Storage:

    • Flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.

    • For long-term storage, prepare single-use aliquots in smaller amber vials, flushing each with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Extraction of this compound from Plant Material with Oxidation Prevention

Objective: To extract this compound from plant tissue while minimizing its oxidative degradation.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 80% Methanol containing 1 mg/mL Ascorbic Acid and 2 mM EDTA

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation:

    • Freeze the plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add the pre-chilled extraction buffer (10 mL per gram of tissue).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifugation:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Filtration and Storage:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean amber vial.

    • Flush the headspace with nitrogen or argon gas before sealing.

    • Store the extract at -80°C until analysis.

Mandatory Visualization

Signaling Pathway of this compound in Plant Defense

This compound has been shown to play a role in plant defense by repressing the Type III Secretion System (T3SS) of certain bacterial pathogens. The T3SS is a needle-like structure used by bacteria to inject effector proteins into the host plant cell, which disrupts the plant's defense mechanisms. By repressing the genes responsible for building this system, this compound helps the plant to defend itself.[5]

G cluster_plant Plant Cell cluster_pathogen Bacterial Pathogen OCA This compound Defense Plant Defense Response OCA->Defense T3SS_genes Type III Secretion System (T3SS) Genes OCA->T3SS_genes Represses T3SS T3SS Apparatus T3SS_genes->T3SS Effectors Effector Proteins T3SS->Effectors Injection Effectors->Defense Suppresses

Caption: this compound's role in plant defense by repressing the bacterial Type III Secretion System.

Experimental Workflow for Preparing an Oxidation-Resistant Stock Solution

This diagram illustrates the key steps to minimize oxidation when preparing a stock solution of this compound.

G start Start solvent Prepare Degassed Solvent (+ Antioxidant) start->solvent weigh Weigh this compound in Amber Vial solvent->weigh dissolve Dissolve with Sonication weigh->dissolve inert Flush with Inert Gas dissolve->inert aliquot Aliquot into Amber Vials inert->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution to prevent oxidation.

References

Technical Support Center: O-Coumaric Acid Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with O-Coumaric Acid recovery during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in SPE?

Low recovery of this compound in SPE can stem from several factors. The most common issues include improper pH of the sample or solvents, selection of an inappropriate sorbent, use of a wash solvent that is too strong, or an elution solvent that is too weak.[1][2][3][4] Breakthrough of the analyte during sample loading due to overloading the cartridge or too high of a flow rate can also lead to significant losses.[1]

Q2: Which type of SPE sorbent is most suitable for this compound?

This compound is a moderately polar phenolic acid. Therefore, reversed-phase sorbents are commonly used for its extraction from polar matrices like water. Polymeric sorbents, such as Oasis HLB (hydrophilic-lipophilic balanced), have shown high recovery for phenolic acids and are often a good alternative to traditional silica-based C18 cartridges. These sorbents can retain a wider range of compounds and are less prone to drying out. For highly complex matrices, mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can offer enhanced selectivity.

Q3: What is the optimal pH for sample loading when extracting this compound?

To ensure efficient retention of this compound on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of its carboxylic acid group. This compound has two pKa values: approximately 4.13 for the carboxylic acid and 9.58 for the phenolic hydroxyl group. Therefore, acidifying the sample to a pH of around 2-3 will neutralize the carboxylic acid, making the molecule less polar and enhancing its retention on the nonpolar sorbent. Studies on the extraction of similar phenolic acids from honey and wine have demonstrated improved recovery when the sample pH was adjusted to 2 and 2.5, respectively.

Q4: How can I prevent the loss of this compound during the washing step?

Analyte loss during the washing step typically occurs if the wash solvent is too strong, meaning it has a high percentage of organic solvent that can elute the retained this compound. To prevent this, use a wash solvent that is strong enough to remove interferences but weak enough to not affect the analyte. An effective strategy is to use the same solvent as the equilibration solution, which is typically a low percentage of organic solvent in acidified water. For example, a wash with acidified water (pH 2-3) is often sufficient to remove polar interferences without eluting the this compound.

Q5: What are the recommended elution solvents for this compound?

To elute this compound from a reversed-phase sorbent, a solvent strong enough to disrupt the hydrophobic interactions is required. Methanol and acetonitrile are commonly used elution solvents. The elution strength can be further increased by adding a small amount of a modifier. For acidic compounds like this compound, adding a small percentage of an acid (e.g., formic acid) to the elution solvent can improve recovery. However, to ensure complete elution, it is often more effective to adjust the pH to ionize the molecule. By using a mobile phase with a pH above its carboxylic pKa (e.g., pH > 6), this compound will become more polar and elute more readily. A common practice is to use methanol or acetonitrile, sometimes with a pH modifier, to ensure complete elution.

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Analyte Breakthrough During Loading - Verify Sample pH: Ensure the sample is acidified to pH 2-3 before loading. - Reduce Flow Rate: A slower flow rate during sample application allows for better interaction between the analyte and the sorbent. - Check for Cartridge Overload: If the analyte concentration is high, consider using a larger cartridge or diluting the sample.
Analyte Loss During Washing - Use a Weaker Wash Solvent: Wash with acidified water (pH 2-3) or a very low percentage of organic solvent in acidified water.
Incomplete Elution - Increase Elution Solvent Strength: Increase the percentage of organic solvent (methanol or acetonitrile) in the elution step. - Modify Elution Solvent pH: Add a base (e.g., a small amount of ammonium hydroxide) to the elution solvent to ionize the carboxylic acid group of this compound, making it more polar and easier to elute. - Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery.
Improper Sorbent Choice - Consider a Different Sorbent: If using a C18 sorbent, try a polymeric sorbent like Oasis HLB, which has shown good recovery for phenolic acids.
Issue 2: Poor Reproducibility

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Flow Rates - Use a Vacuum Manifold or Automated System: This will ensure consistent flow rates across all samples.
Cartridge Drying Out - Do Not Let the Sorbent Bed Dry: Ensure the sorbent remains wetted between the conditioning, equilibration, and sample loading steps, especially when using silica-based sorbents. Polymeric sorbents are less susceptible to this issue.
Variable Sample Matrix Effects - Optimize Sample Pre-treatment: Implement a pre-treatment step (e.g., protein precipitation for biological samples) to reduce matrix complexity. - Use a More Selective Sorbent: A mixed-mode sorbent may help to reduce interferences and improve reproducibility.
Issue 3: High Background or Interfering Peaks

Possible Causes & Solutions

Possible CauseRecommended Solution
Co-elution of Matrix Components - Optimize the Wash Step: Introduce an additional wash step with a slightly stronger solvent (e.g., 5-10% methanol in acidified water) to remove less polar interferences before eluting the this compound. - Fractionate the Elution: Use a stepwise elution with increasing solvent strength to separate the analyte from interfering compounds.
Contamination from Labware or Solvents - Use High-Purity Solvents: Ensure all solvents are HPLC grade or higher. - Thoroughly Clean Labware: Use appropriate cleaning procedures for all glassware and plasticware.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
pKa₁ (Carboxylic Acid) ~4.13
pKa₂ (Phenolic Hydroxyl) ~9.58
LogP ~1.5
Solubility Sparingly soluble in water; soluble in ethanol, methanol, DMSO, and DMF.

Table 2: Comparison of SPE Sorbents for Phenolic Acid Recovery (Qualitative)

Sorbent TypeRetention MechanismSuitability for this compoundReference
C18 (Octadecyl Silica) Reversed-PhaseGood, but may have lower recovery for more polar phenolics.
Oasis HLB (Polymeric) Reversed-Phase (Hydrophilic-Lipophilic Balanced)Excellent, often provides higher and more reproducible recoveries for a wide range of phenolic compounds.
Strata-X (Polymeric) Reversed-PhaseGood, a viable alternative to C18.
Amberlite XAD-2 (Polymeric) Reversed-PhaseCan be effective, but may require more rigorous optimization.
Mixed-Mode (e.g., RP/Anion Exchange) Reversed-Phase & Ion-ExchangePotentially very high selectivity, useful for complex matrices to remove interferences.

Experimental Protocols

Protocol 1: General Purpose SPE for this compound using a Polymeric Sorbent (e.g., Oasis HLB)

This protocol is a starting point and may require optimization based on the specific sample matrix.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the cartridge.

  • Sorbent Equilibration:

    • Pass 1 mL of deionized water, acidified to pH 2-3 with formic or phosphoric acid, through the cartridge.

  • Sample Loading:

    • Adjust the sample pH to 2-3 with a suitable acid.

    • Load the sample onto the cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of acidified water (pH 2-3) to remove polar interferences.

  • Elution:

    • Elute the this compound with 1-2 mL of methanol or acetonitrile. To improve recovery, the elution solvent can be modified with a small amount of base (e.g., 0.1% ammonium hydroxide) to ionize the analyte.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical method (e.g., HPLC mobile phase).

Mandatory Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Acidified Water, pH 2-3) Condition->Equilibrate note1 Ensures sorbent is activated Load 3. Load Sample (Acidified to pH 2-3) Equilibrate->Load note2 Prepares sorbent for sample matrix Wash 4. Wash (e.g., Acidified Water) Load->Wash note3 Analyte binds to sorbent Elute 5. Elute Analyte (e.g., Methanol) Wash->Elute note4 Removes interferences Analyze 6. Analyze Eluate (e.g., HPLC) Elute->Analyze note5 Recovers analyte

Caption: A generalized workflow for solid-phase extraction of this compound.

Troubleshooting_Logic cluster_investigate Investigation cluster_solutions Solutions Start Low Recovery Issue Check_Load Analyte in Load/Wash Fractions? Start->Check_Load Check_Elution Analyte Retained on Cartridge? Check_Load->Check_Elution No Solution_Load Adjust Sample pH Decrease Flow Rate Weaker Wash Solvent Check_Load->Solution_Load Yes Solution_Elution Stronger Elution Solvent Modify Elution pH Increase Elution Volume Check_Elution->Solution_Elution Yes

Caption: A logical troubleshooting workflow for low recovery issues in SPE.

References

Technical Support Center: O-Coumaric Acid Dissolution and Cell Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cell toxicity of organic solvents used to dissolve O-Coumaric Acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for dissolving this compound for cell culture experiments?

A1: this compound, like its more commonly studied isomer p-Coumaric acid, has limited solubility in aqueous buffers but is soluble in several organic solvents.[1][2] The most commonly used solvents for this purpose are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2][3] The choice of solvent depends on the specific requirements of your experiment and the tolerance of your cell line.[3]

Q2: What is the maximum concentration of an organic solvent that is safe for my cells?

A2: The maximum safe concentration of an organic solvent is highly dependent on the specific cell line and the duration of exposure. As a general guideline, many cell lines can tolerate DMSO concentrations up to 0.5%, while for DMF, a more toxic solvent, the concentration should be kept at or below 0.1%. For ethanol and acetone, concentrations up to 0.5% are often considered to have little to no toxicity. However, it is crucial to perform a vehicle control experiment to determine the optimal, non-toxic solvent concentration for your specific cell line and experimental conditions.

Q3: Can the organic solvent itself affect the outcome of my experiment beyond direct cytotoxicity?

A3: Yes, even at non-cytotoxic concentrations, some organic solvents can have biological effects. DMSO, for example, has been reported to induce cellular differentiation and modulate gene expression. Solvents can also interfere with assays by acting as antioxidants or by affecting cellular processes like the production of reactive oxygen species (ROS), potentially confounding the interpretation of results. Therefore, it is essential to include a solvent control in your experimental design.

Q4: How should I prepare an aqueous working solution of this compound from an organic stock?

A4: The recommended method is to first prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO or DMF. This stock solution should then be serially diluted in your cell culture medium to achieve the final desired concentration. It is important to ensure that the final concentration of the organic solvent in the medium remains below the cytotoxic threshold for your cells (typically <0.5%). Aqueous solutions of coumaric acids are not stable and should be prepared fresh for each experiment.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Precipitate forms when adding the stock solution to the culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous/organic mixture ("crashing out").- Prepare a more dilute final working solution.- Prepare an intermediate dilution of your stock solution in the medium before making the final dilution.- After dilution, vortex or sonicate the solution briefly to aid dissolution.
Unexpectedly high cell death in both control and treated groups. The concentration of the organic solvent is too high for the specific cell line being used.- Perform a dose-response experiment with the solvent alone to determine its maximum tolerated concentration (MTC) for your cell line.- Reduce the final solvent concentration to a well-tolerated level (e.g., ≤0.5% for DMSO/ethanol, ≤0.1% for DMF).
Inconsistent or non-reproducible results between experiments. - Degradation of the this compound in the aqueous working solution.- Instability of the frozen stock solution.- Pipetting errors during dilution.- Always prepare fresh working solutions from the stock for each experiment.- Aliquot the high-concentration stock solution to avoid repeated freeze-thaw cycles.- Use calibrated pipettes and ensure thorough mixing at each dilution step.
No observable biological effect at the tested concentrations. The concentration of this compound is too low to elicit a response.- Perform a dose-response experiment with a broader range of this compound concentrations to determine the optimal effective dose for your assay.

Quantitative Data Summary: Solvent Cytotoxicity

The following tables summarize the cytotoxic effects of common organic solvents on various human cell lines. Cytotoxicity is often expressed as the IC50 (the concentration of a substance that inhibits a biological process by 50%) or as a percentage of cell viability at a given concentration.

Table 1: Cytotoxicity of Dimethyl Sulfoxide (DMSO)

Cell LineConcentration (% v/v)Exposure TimeEffect (Cell Viability %)Reference
MCF-70.1%->90%
MCF-70.5%->90%
MCF-71.0%-~80%
MCF-7>1.0%24hSignificant reduction
MCF-71.1% - 1.2%-IC50
HUVEC0.1%->90%
HUVEC0.5%->90%
RAW-264.70.1%->90%
RAW-264.70.5%->90%
HepG2, Huh7, HT29, SW480, MDA-MB-2310.3125%24, 48, 72hMinimal cytotoxicity
Various Leukemic Cell Lines≥2%24, 48, 72hSignificant cytotoxicity

Table 2: Cytotoxicity of Ethanol

Cell LineConcentration (% v/v)Exposure TimeEffect (Cell Viability %)Reference
MCF-70.5%-~98%
MCF-71.25% - 0.15%-Non-toxic
HUVEC0.5%-~98%
RAW-264.70.5%-~97%
HepG2, MDA-MB-231, VNBRCA11.25% - 0.15%-Non-toxic
Balb/3T3 & 293T1% - 2%-Maximum Tolerated Concentration
Various Cancer Cell Lines>0.3125%24h>30% reduction in viability
F9 Carcinoma Cells10%1hNearly total cell death

Table 3: Cytotoxicity of Methanol

Cell LineConcentration (% v/v)Exposure TimeEffect (Cell Viability %)Reference
HepG2, MDA-MB-231, MCF-7, VNBRCA12.5% - 0.15%-Well-tolerated
HepG2, MCF-75%-Significant effect
All 4 cell lines10%-Strong effect

Table 4: Cytotoxicity of Acetone and Dimethylformamide (DMF)

SolventCell LineConcentration (% v/v)Effect (Cell Viability %)Reference
AcetoneHUVEC1.5%~92%
AcetoneMCF-7, RAW-264.7, HUVEC0.5%Little to no toxicity
DMFMCF-7, RAW-264.7, HUVEC0.1%Maximum recommended
DMFMCF-7, RAW-264.7, HUVEC>0.1%Rapid decrease in viability

Experimental Protocols

Protocol: Assessing Solvent Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Organic solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ cells/well) and incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound/Solvent Treatment: Prepare serial dilutions of the organic solvent in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different solvent concentrations. Include a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against solvent concentration to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare concentrated stock of This compound in organic solvent (e.g., 100 mM in DMSO) working Prepare serial dilutions in cell culture medium. Ensure final solvent % is low. stock->working Dilute seed Seed cells in 96-well plate (24h incubation) treat Treat cells with working solutions (24-72h incubation) seed->treat mt_assay Add MTT reagent (3-4h incubation) treat->mt_assay solubilize Solubilize formazan crystals (e.g., with DMSO) mt_assay->solubilize read Measure absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability vs. Vehicle Control read->calculate ic50 Determine IC50 / MTC calculate->ic50 end_node End ic50->end_node start Start start->stock

Caption: Experimental workflow for assessing this compound and solvent cytotoxicity.

G solvent Organic Solvent Exposure (e.g., Toluene, Xylene, DMSO) ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) solvent->ros mito Mitochondrial Damage (Loss of MMP) solvent->mito Direct Effect ros->mito bax Bax Up-regulation mito->bax cas9 Caspase-9 Activation (Initiator Caspase) bax->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Solvent-induced apoptosis signaling pathway via caspase activation.

G start Problem Encountered precipitate Precipitate in Media? start->precipitate high_death High Cell Death in Vehicle Control? precipitate->high_death No sol_precip Solution: - Reduce final concentration - Use intermediate dilution - Sonicate briefly precipitate->sol_precip Yes inconsistent Inconsistent Results? high_death->inconsistent No sol_death Solution: - Perform solvent-only dose-response - Lower final solvent % (e.g., <0.5% DMSO) high_death->sol_death Yes sol_inconsistent Solution: - Prepare fresh solutions daily - Aliquot stock to avoid freeze-thaw - Verify pipettes inconsistent->sol_inconsistent Yes end_node Re-run Experiment inconsistent->end_node No sol_precip->end_node sol_death->end_node sol_inconsistent->end_node

Caption: Troubleshooting logic for common issues in solvent-based cell assays.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antioxidant potential of isomeric compounds is critical for identifying promising therapeutic agents. This guide provides an objective comparison of the antioxidant capacities of the three isomers of coumaric acid: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). The comparison is supported by experimental data from various in vitro antioxidant assays, with detailed methodologies provided for each.

Structure-Activity Relationship of Coumaric Acid Isomers

Coumaric acids are hydroxycinnamic acids that possess antioxidant properties due to their chemical structure. The position of the hydroxyl (-OH) group on the phenyl ring is a key determinant of their antioxidant activity. This structural variation among the ortho, meta, and para isomers directly influences their ability to donate a hydrogen atom or an electron to neutralize free radicals. Generally, the antioxidant capacity of hydroxycinnamic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacities of o-, m-, and p-coumaric acid have been evaluated using various standard assays. The following table summarizes the quantitative data from comparative studies.

IsomerDPPH Radical Scavenging Activity (EC50, µmol/assay)[1]ABTS Radical Cation Scavenging Activity (TEAC)[2]Ferric Reducing Antioxidant Power (FRAP)Oxygen Radical Absorbance Capacity (ORAC)
This compound > 2002.38Lower than p-CALower than p-CA
m-Coumaric Acid > 2002.15Lower than p-CALower than p-CA
p-Coumaric Acid > 2002.3824–113 µM Fe2+[3][4]20–33 µM TE[3]

Note: A lower EC50 value indicates higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity. For FRAP and ORAC assays, direct comparative values for o- and m-coumaric acid were not available in a single study; however, literature suggests that p-coumaric acid generally exhibits the highest antioxidant activity among the three isomers in these assays due to the para-position of the hydroxyl group which enhances radical stabilization.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Different concentrations of the coumaric acid isomers are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a graph of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a blue-green color, is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant capacity.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the coumaric acid isomers are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the sample (coumaric acid isomer solution) is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using known concentrations of FeSO₄.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (like fluorescein) by an antioxidant. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • A fluorescein solution is prepared in a phosphate buffer (75 mM, pH 7.4).

  • The sample (coumaric acid isomer solution) and the fluorescein solution are added to the wells of a microplate.

  • The mixture is incubated at 37°C.

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, is added to initiate the reaction.

  • The fluorescence is monitored kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm until the fluorescence has decayed.

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the antioxidant capacity of coumaric acid isomers.

G Workflow for Comparing Antioxidant Capacity of Coumaric Acid Isomers cluster_0 Isomer Selection cluster_1 Antioxidant Assays cluster_2 Data Analysis and Comparison o_CA This compound DPPH DPPH Assay o_CA->DPPH ABTS ABTS Assay o_CA->ABTS FRAP FRAP Assay o_CA->FRAP ORAC ORAC Assay o_CA->ORAC m_CA m-Coumaric Acid m_CA->DPPH m_CA->ABTS m_CA->FRAP m_CA->ORAC p_CA p-Coumaric Acid p_CA->DPPH p_CA->ABTS p_CA->FRAP p_CA->ORAC Data_Table Quantitative Data Table (EC50, TEAC, FRAP, ORAC values) DPPH->Data_Table ABTS->Data_Table FRAP->Data_Table ORAC->Data_Table Comparison Comparative Analysis Data_Table->Comparison

Caption: Workflow for comparing coumaric acid isomer antioxidant capacity.

References

O-Coumaric Acid vs. Ferulic Acid: A Comparative Guide on Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between bioactive compounds is critical for identifying promising therapeutic candidates. This guide provides a detailed comparison of the anti-inflammatory properties of O-Coumaric Acid and Ferulic Acid, focusing on their mechanisms of action and supported by available experimental data. While direct comparative studies are limited, this document synthesizes current research to offer an objective overview.

At a Glance: Key Anti-Inflammatory Properties

FeatureThis compoundFerulic Acid
Primary Mechanism Inhibition of pro-inflammatory mediators, potentially through COX-2 and NF-κB pathways.Inhibition of pro-inflammatory cytokines and enzymes through modulation of NF-κB, MAPK, and JAK/STAT signaling pathways.[1][2]
Key Inflammatory Targets COX-2 (putative), pro-inflammatory cytokines.COX-2, iNOS, TNF-α, IL-6, IL-1β, NLRP3 inflammasome.[1][3][4]

Quantitative Analysis of Anti-Inflammatory Activity

Table 1: In Vivo Anti-Inflammatory Effects of this compound

AssayModelTreatmentDosageInhibition (%)Reference
Carrageenan-induced paw edemaMicetrans-o-coumaric acid10 mg/kg~67%
Carrageenan-induced paw edemaMicetrans-o-coumaric acid20 mg/kg~79%

Table 2: In Vitro Anti-Inflammatory Effects of Ferulic Acid

AssayCell LineTreatmentConcentrationInhibition/EffectReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesFerulic Acid100 µg/mL~74% inhibition
TNF-α, IL-6, IL-1β transcriptional levelsLPS-stimulated THP-1-derived macrophagesFerulic Acid5, 10, 20 µmol/mLDose-dependent reduction
COX-2 InhibitionFerulic AcidIC50: 65.2 µg/mL

Note on p-Coumaric Acid: Studies on the isomer, p-coumaric acid, have shown its ability to inhibit COX-2 with an IC50 value of 68.5 µg/mL and reduce TNF-α and IL-6 levels. While not the focus of this guide, this data provides additional context on the anti-inflammatory potential of coumaric acid isomers.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound and Ferulic Acid are mediated through their interaction with key signaling pathways involved in the inflammatory response.

This compound's Proposed Anti-Inflammatory Pathway

In silico studies suggest that this compound may exert its anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins. Furthermore, its mechanism is likely to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases COX-2 COX-2 NF-κB->COX-2 Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Induces Prostaglandins Prostaglandins COX-2->Prostaglandins Produces This compound This compound This compound->NF-κB Inhibits This compound->COX-2 Inhibits (putative)

Proposed anti-inflammatory mechanism of this compound.
Ferulic Acid's Multi-Targeted Anti-Inflammatory Pathways

Ferulic Acid demonstrates a broader, multi-targeted approach to attenuating inflammation. It is known to modulate several key signaling cascades, including NF-κB, MAPKs (Mitogen-Activated Protein Kinases), and JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription). By interfering with these pathways, Ferulic Acid effectively suppresses the production of a wide range of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus MAPKs MAPKs Inflammatory Stimulus->MAPKs IKK IKK Inflammatory Stimulus->IKK JAK JAK Inflammatory Stimulus->JAK NF-κB NF-κB MAPKs->NF-κB IκBα IκBα IKK->IκBα IκBα->NF-κB Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB->Pro-inflammatory Mediators STAT STAT JAK->STAT STAT->Pro-inflammatory Mediators Ferulic Acid Ferulic Acid Ferulic Acid->MAPKs Ferulic Acid->IKK Ferulic Acid->JAK G Animal Acclimation Animal Acclimation Grouping Random allocation of mice into control and treatment groups. Animal Acclimation->Grouping Compound Administration Intraperitoneal injection of this compound or vehicle. Grouping->Compound Administration Carrageenan Injection Subplantar injection of carrageenan into the right hind paw. Compound Administration->Carrageenan Injection Paw Volume Measurement Measurement of paw volume at specific time intervals. Carrageenan Injection->Paw Volume Measurement Data Analysis Calculation of edema inhibition percentage. Paw Volume Measurement->Data Analysis

References

The Synergistic Dance of Antioxidants: O-Coumaric Acid in Combination with Other Phenolics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the combined effects of antioxidant compounds is paramount for developing effective therapeutic strategies against oxidative stress-mediated diseases. This guide provides a comparative analysis of the synergistic antioxidant effects of O-Coumaric Acid when combined with other phenolic compounds, supported by experimental data and detailed protocols.

Unveiling the Synergy: Enhanced Radical Scavenging and Reducing Power

Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their antioxidant properties. While individual compounds exhibit beneficial effects, their combination can lead to synergistic interactions, where the total antioxidant effect is greater than the sum of the individual effects. This guide focuses on the synergistic potential of orththis compound (this compound) when paired with other prominent phenolic acids such as ferulic acid, caffeic acid, and gallic acid.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of individual and combined phenolic acids can be quantified using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

A study by Karamać and colleagues provides valuable data on the DPPH radical scavenging activity of individual phenolic acids, expressed as EC50 values (the concentration required to scavenge 50% of the DPPH radicals). A lower EC50 value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Selected Phenolic Acids

Phenolic AcidEC50 (μmol/assay)
Gallic Acid0.0237[1]
Caffeic AcidNot explicitly stated in the provided text, but ranked higher than p-coumaric acid.
Ferulic AcidRanked higher than p-coumaric acid.
p-Coumaric AcidRanked lower than gallic, caffeic, and ferulic acids.
This compoundRanked lower than p-coumaric acid.[1]
m-Coumaric AcidRanked lower than this compound.

Data sourced from Karamać et al.[1]

While direct quantitative data for the synergistic effects of this compound combinations from a single comprehensive study is limited, a study on its isomer, p-coumaric acid, by Čapkovičová and associates (2022) offers significant insights into potential synergistic interactions using the FRAP assay, which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][3]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Individual Phenolic Acids at 1000 µM

Phenolic AcidFRAP Value (µM Fe²⁺)
Gallic Acid5033 ± 106
Caffeic Acid2125 ± 18
Ferulic Acid1706 ± 38
p-Coumaric Acid113 ± 3

Data sourced from Čapkovičová et al. (2022).

This study also revealed a remarkable synergistic effect between p-coumaric acid and ferulic acid, with a 311% increase in the observed antioxidant effect compared to the calculated theoretical additive effect in the Oxygen Radical Absorbance Capacity (ORAC) assay. While this is for the para isomer, it strongly suggests that similar synergistic interactions could be possible for this compound.

Delving into the Mechanisms: Cellular Signaling Pathways

The antioxidant effects of phenolic acids extend beyond direct radical scavenging. They can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system. Key pathways include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

The Nrf2 Pathway: A Master Regulator of Antioxidant Response

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

While direct evidence for the synergistic activation of the Nrf2 pathway by this compound combinations is still emerging, individual phenolic acids have been shown to be potent activators. For instance, ferulic acid has been demonstrated to induce Nrf2 activation and nuclear translocation. It is plausible that a combination of this compound and ferulic acid could lead to a more robust and sustained activation of this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolics This compound + Other Phenolics Phenolics->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Figure 1: Proposed synergistic activation of the Nrf2 pathway.
The MAPK Pathway: A Complex Signaling Cascade

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress can activate various MAPK pathways, including ERK, JNK, and p38 MAPK, which can have both pro-survival and pro-apoptotic effects depending on the context. Some phenolic compounds have been shown to modulate MAPK signaling to protect cells from oxidative damage. For example, p-coumaric acid has been reported to suppress H₂O₂-induced phosphorylation of p38, ERK, and JNK in human lens epithelial cells. A synergistic interaction between this compound and other phenolics could potentially lead to a more effective modulation of these pathways, promoting cell survival and reducing inflammation.

Experimental Protocols

To facilitate further research, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (individual and combinations) in a suitable solvent.

  • In a microplate, add a specific volume of the test compound solution to a specific volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the EC50 value, which is the concentration of the antioxidant that causes 50% scavenging of the DPPH radical.

FRAP Assay

This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Add a small volume of the test sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value of the sample by comparing its absorbance with the standard curve, expressed as µM Fe²⁺ equivalents.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis P1 Individual Phenolic Acids (O-Coumaric, Ferulic, Caffeic, Gallic) P2 Equimolar Mixtures A1 DPPH Assay P2->A1 A2 FRAP Assay P2->A2 D1 Calculate EC50 / FRAP Values A1->D1 A2->D1 D2 Determine Synergy/Antagonism (% Difference) D1->D2

Figure 2: General workflow for assessing antioxidant synergy.

Conclusion and Future Directions

The evidence, although more robust for the para-isomer, strongly suggests that this compound possesses the potential for synergistic antioxidant effects when combined with other phenolic compounds like ferulic acid, caffeic acid, and gallic acid. These synergistic interactions are likely due to a combination of enhanced radical scavenging activity and the potentiation of cellular antioxidant defense mechanisms through pathways such as Nrf2 and MAPK.

Further research is warranted to specifically quantify the synergistic effects of this compound combinations using a variety of antioxidant assays. Moreover, detailed investigations into the molecular mechanisms underlying these synergies, particularly their impact on cellular signaling pathways, will be crucial for the rational design of novel and effective antioxidant therapies for a range of oxidative stress-related pathologies.

References

A Comparative Guide to the Validation of Analytical Methods for O-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, UPLC-MS/MS, and UV-Visible Spectrophotometry for the Analysis of O-Coumaric Acid.

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical in research and drug development to ensure accurate, reliable, and reproducible results. This document presents a side-by-side look at the performance characteristics of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific analytical needs.

Performance Comparison

The following tables summarize the key performance parameters for the validation of each analytical method for this compound analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Validation ParameterPerformance Characteristic
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2%
Retention Time~5.2 min

Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A comprehensive LC-MS/MS method was developed and validated for the quantification of eight plant phytochemicals, including this compound.[1]

Validation ParameterPerformance Characteristic
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 1.5%
Retention Time~1.8 min

Table 3: UV-Visible Spectrophotometry

Validation ParameterPerformance Characteristic
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)97.9% - 102.5%
Precision (% RSD)< 3%
Wavelength of Max. Absorbance (λmax)278 nm

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for the analysis of phenolic acids.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% acetic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (0.5 - 50 µg/mL).

Sample Preparation (from a plant extract):

  • Extract a known weight of the dried plant material with methanol using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Validation Procedure:

  • Linearity: Analyze the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution.

UPLC-MS/MS Method

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 163 -> 119).

Standard and Sample Preparation: Similar to the HPLC method, but with dilutions made using the initial mobile phase composition.

Validation Procedure: Follows the same principles as the HPLC method, with data acquisition performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

UV-Visible Spectrophotometry Method

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Wavelength Scanning: Scan a standard solution of this compound in methanol (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol covering the linear range (e.g., 2-20 µg/mL).

  • Measurement: Measure the absorbance of each standard solution and the sample solution at the determined λmax using methanol as a blank.

  • Quantification: Determine the concentration of this compound in the sample from the calibration curve.

Validation Procedure:

  • Linearity: Plot absorbance versus concentration for the standard solutions.

  • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

  • Accuracy: Determined by the standard addition method.

  • Precision: Assessed by repeated measurements of a single sample.

Visualizing the Workflow

To better illustrate the processes involved in method validation and comparison, the following diagrams have been generated.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters cluster_report Finalization Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report Method_Comparison_Workflow cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_uv UV-Vis Spec HPLC_Sample Sample Injection HPLC_Sep Chromatographic Separation HPLC_Sample->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det HPLC_Quant Quantification HPLC_Det->HPLC_Quant UPLC_Sample Sample Injection UPLC_Sep Rapid Separation UPLC_Sample->UPLC_Sep UPLC_Ion Ionization UPLC_Sep->UPLC_Ion UPLC_MS Mass Analysis UPLC_Ion->UPLC_MS UPLC_Quant Selective Quantification UPLC_MS->UPLC_Quant UV_Sample Sample Preparation UV_Abs Absorbance Measurement UV_Sample->UV_Abs UV_Quant Direct Quantification UV_Abs->UV_Quant

References

O-Coumaric Acid: A Comparative Guide to its Cross-Reactivity in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O-Coumaric Acid, a phenolic compound found in various plants, is gaining attention for its potential biological activities. However, understanding its cross-reactivity with various enzymes is crucial for accurate interpretation of experimental results and for predicting potential drug interactions. This guide provides a comparative overview of this compound's interactions with key enzyme systems, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the known quantitative data on the interaction of this compound and its isomers with several important enzymes. This data highlights the differential effects and provides a basis for comparing their potential for cross-reactivity.

Enzyme FamilySpecific EnzymeCompoundEffectQuantitative Value
Cytochrome P450 CYP1A2This compoundInduction▲ 52% protein, ▲ 40% mRNA
CYP2E1This compoundInduction▲ 225% protein, ▲ 424% mRNA
CYP2C9This compoundInduction▲ 110% protein, ▲ 130% mRNA
CYP3A4This compoundRepression▼ 52% protein, ▼ 60% mRNA
Tyrosinase Mushroom TyrosinaseThis compoundInhibitionIC50: 300 µM
p-Coumaric AcidInhibitionMore active than this compound
m-Coumaric AcidInhibitionLess active than p-coumaric acid
Xanthine Oxidase Bovine Milk Xanthine Oxidasem-Coumaric AcidInhibitionIC50: 63.31 µM
p-Coumaric AcidInhibitionIC50: 111.09 µM
This compoundInhibitionData not readily available

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for the key enzyme assays discussed.

Cytochrome P450 Modulation Assay in HepG2 Cells

This protocol is based on studies investigating the effect of this compound on CYP enzyme expression.

1. Cell Culture and Treatment:

  • Human hepatocarcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in culture plates and allowed to adhere.

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. A vehicle control (DMSO) is run in parallel.

  • Cells are incubated for a specified period (e.g., 24 or 48 hours).

2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from the treated and control cells using a commercial kit.

  • The quality and quantity of RNA are assessed using spectrophotometry.

  • cDNA is synthesized from the RNA templates.

  • qRT-PCR is performed using primers specific for the target CYP isoforms (e.g., CYP1A2, CYP2E1, CYP2C9, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative changes in mRNA expression are calculated using the ΔΔCt method.

3. Protein Extraction and Western Blotting:

  • Total protein is extracted from the cells using a lysis buffer.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the target CYP isoforms and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.

1. Reagents and Preparation:

  • Mushroom tyrosinase solution.

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate.

  • This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO or ethanol).

  • Phosphate buffer (pH 6.8).

2. Assay Procedure:

  • In a 96-well microplate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate.

  • Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.

  • A control reaction without the inhibitor is run simultaneously.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol describes a method to measure the inhibition of xanthine oxidase activity.

1. Reagents and Preparation:

  • Xanthine oxidase from bovine milk.

  • Xanthine as the substrate.

  • This compound and other test compounds dissolved in a suitable solvent.

  • Phosphate buffer (pH 7.5).

2. Assay Procedure:

  • In a UV-transparent 96-well plate or cuvettes, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Start the reaction by adding the xanthine substrate.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time using a spectrophotometer.

  • A control reaction without the inhibitor is performed under the same conditions.

3. Data Analysis:

  • Determine the rate of uric acid formation from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to enzyme assays and metabolic pathways.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Substrate Solution AddSubstrate Initiate Reaction (Add Substrate) Substrate->AddSubstrate Inhibitor Inhibitor Stock (this compound) Inhibitor->Mix PreIncubate Pre-incubation Mix->PreIncubate PreIncubate->AddSubstrate Measure Measure Activity (e.g., Absorbance) AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (Xenobiotic) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) Drug->CYP_Enzymes Oxidation, Reduction, Hydrolysis Metabolite More Polar Metabolite CYP_Enzymes->Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation Conjugated_Metabolite Water-Soluble Conjugate Conjugation->Conjugated_Metabolite Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion OCA This compound OCA->CYP_Enzymes Modulates Expression (Induction/Repression)

Caption: Simplified pathway of drug metabolism and the modulatory role of this compound on CYP enzymes.

A Comparative Guide to O-Coumaric Acid Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Unlocking the Potential of O-Coumaric Acid: A Researcher's Guide to Efficient Extraction

This compound, a phenolic compound with significant therapeutic promise, has garnered increasing interest within the scientific community. Its potential applications in drug development, particularly in oncology, underscore the need for efficient and optimized extraction methods. This guide provides a comparative analysis of various techniques for extracting this compound, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into conventional and modern extraction techniques, presenting a side-by-side comparison of their performance based on available experimental data. Detailed experimental protocols and visual workflows are provided to facilitate practical implementation.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount for obtaining high yields and purity of this compound. The choice of method often depends on factors such as the nature of the source material, desired purity, scalability, and environmental considerations. Below is a summary of quantitative data from various studies on the extraction of coumaric acids, highlighting the performance of different techniques. It is important to note that much of the available quantitative data pertains to p-coumaric acid, a closely related isomer, due to its higher abundance in many natural sources.

Extraction MethodSource MaterialKey ParametersYield/EfficiencyPurityReference
Alkaline Hydrolysis Brewer's Spent Grain2% NaOH, 120°C, 90 min138.8 mg/L (p-coumaric acid)Not Specified[1][2]
Sequential Hydrolysis Sugarcane BagasseAlkaline followed by acid hydrolysis4.38% (p-coumaric acid)Not Specified[3]
Ultrasound-Assisted Extraction (UAE) Aqueous Solution60°C, pH 2, 3 min>80% efficiency (p-coumaric acid)Not Specified[4]
Ultrasound-Assisted Extraction (UAE) Tricosanthes cucumerina Leaves40°C, 6.25 min, 40% amplitudeIncreased concentration of p-coumaric acid compared to conventional methodsNot Specified[5]
Microwave-Assisted Extraction (MAE) Ficus carica (Fig)180 W, 10 min0.67 g (coumarin)Not Specified
Supercritical Fluid Extraction (SFE) Not SpecifiedOptimal conditions varyHigh selectivity and efficiencyHigh

Experimental Protocols

Alkaline Hydrolysis

Alkaline hydrolysis is a conventional method effective for releasing ester-bound phenolic acids from complex plant matrices.

Protocol:

  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Hydrolysis: The powdered sample is suspended in a sodium hydroxide (NaOH) solution (e.g., 2% w/v).

  • Heating: The mixture is heated to a specified temperature (e.g., 120°C) for a defined period (e.g., 90 minutes) with constant stirring.

  • Acidification: After cooling, the mixture is acidified (e.g., with hydrochloric acid) to protonate the phenolic acids, making them less water-soluble.

  • Extraction: The acidified solution is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic phase is collected, and the solvent is evaporated to yield the crude extract, which can be further purified using chromatographic techniques.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency and reduced extraction times.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Solvent Addition: The sample is mixed with a suitable solvent (e.g., ethanol, methanol, or ionic liquids).

  • Ultrasonication: The mixture is subjected to ultrasonication using an ultrasonic bath or probe. Key parameters to optimize include temperature (e.g., 40-60°C), time (e.g., 3-30 minutes), and ultrasonic amplitude/power.

  • Filtration: The extract is separated from the solid residue by filtration or centrifugation.

  • Solvent Evaporation: The solvent is removed under reduced pressure to obtain the crude extract.

  • Purification: Further purification can be achieved through chromatography.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, leading to rapid extraction. The localized heating and pressure gradients generated by microwaves enhance the disruption of the plant matrix.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Solvent Addition: The sample is placed in a microwave-transparent vessel with a suitable solvent.

  • Microwave Irradiation: The vessel is placed in a microwave extractor, and microwave power (e.g., 180 W) and extraction time (e.g., 10 minutes) are set.

  • Cooling and Filtration: After extraction, the mixture is cooled, and the extract is separated from the solid residue by filtration.

  • Solvent Evaporation: The solvent is evaporated to yield the crude extract.

  • Purification: The extract can be purified using standard chromatographic methods.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Protocol:

  • Sample Preparation: The plant material is dried, ground, and packed into an extraction vessel.

  • Supercritical Fluid Generation: CO2 is pumped into the system and brought to its supercritical state by controlling temperature and pressure.

  • Extraction: The supercritical CO2 flows through the extraction vessel, dissolving the target compounds. The addition of a co-solvent (e.g., ethanol) can enhance the extraction of more polar compounds.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The extracted this compound is collected from the separator.

Visualizing the Processes and Pathways

To provide a clearer understanding of the methodologies and the biological context of this compound, the following diagrams have been generated using Graphviz.

Extraction_Workflows cluster_Conventional Conventional Method: Alkaline Hydrolysis cluster_Modern Modern Methods cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction AH_Start Plant Material AH_Step1 Grinding AH_Start->AH_Step1 AH_Step2 Alkaline Hydrolysis (NaOH, Heat) AH_Step1->AH_Step2 AH_Step3 Acidification (HCl) AH_Step2->AH_Step3 AH_Step4 Solvent Extraction AH_Step3->AH_Step4 AH_Step5 Purification AH_Step4->AH_Step5 AH_End This compound AH_Step5->AH_End UAE_Start Plant Material UAE_Step1 Grinding & Mixing with Solvent UAE_Start->UAE_Step1 UAE_Step2 Ultrasonication UAE_Step1->UAE_Step2 UAE_Step3 Filtration UAE_Step2->UAE_Step3 UAE_Step4 Solvent Evaporation UAE_Step3->UAE_Step4 UAE_Step5 Purification UAE_Step4->UAE_Step5 UAE_End This compound UAE_Step5->UAE_End MAE_Start Plant Material MAE_Step1 Grinding & Mixing with Solvent MAE_Start->MAE_Step1 MAE_Step2 Microwave Irradiation MAE_Step1->MAE_Step2 MAE_Step3 Filtration MAE_Step2->MAE_Step3 MAE_Step4 Solvent Evaporation MAE_Step3->MAE_Step4 MAE_Step5 Purification MAE_Step4->MAE_Step5 MAE_End This compound MAE_Step5->MAE_End

Caption: Comparative workflow of conventional and modern extraction methods.

SFE_Workflow title Supercritical Fluid Extraction (SFE) Workflow CO2_Source CO2 Cylinder Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material) Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract Collection Collection Vessel (this compound) Separator->Collection Precipitated Extract Recycle CO2 Recycle Separator->Recycle Gaseous CO2 Recycle->CO2_Source

Caption: Generalized workflow for Supercritical Fluid Extraction (SFE).

O_Coumaric_Acid_Signaling_Pathway cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction OCA This compound p53 p53 OCA->p53 PTEN PTEN OCA->PTEN CyclinD1_CDK2 Cyclin D1 / CDK2 OCA->CyclinD1_CDK2 Bcl2 Bcl-2 OCA->Bcl2 Bax Bax OCA->Bax CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest PTEN->CellCycleArrest CyclinD1_CDK2->CellCycleArrest Inhibition of Progression Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's role in anticancer signaling pathways.

Conclusion

The extraction of this compound is a critical step in harnessing its therapeutic potential. While conventional methods like alkaline hydrolysis are effective, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of reduced extraction time and solvent consumption. Supercritical Fluid Extraction stands out for its high selectivity and the production of solvent-free extracts, making it an attractive option for pharmaceutical applications, despite the higher initial equipment cost.

The choice of the optimal extraction method will ultimately depend on the specific requirements of the research or production goals. For rapid screening and laboratory-scale extractions, UAE and MAE are highly efficient. For large-scale production where purity is paramount, SFE may be the most suitable approach. This guide provides a foundational understanding of the available methods, enabling researchers to make informed decisions for their this compound extraction endeavors. Further research focusing on direct comparative studies of these methods for this compound specifically would be invaluable to the scientific community.

References

O-Coumaric Acid vs trans-cinnamic acid: structural and functional differences

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of O-Coumaric Acid and trans-Cinnamic Acid for Researchers and Drug Development Professionals

Introduction

This compound and trans-cinnamic acid are both naturally occurring phenolic compounds belonging to the hydroxycinnamic acid family. While structurally similar, the presence and position of a single hydroxyl group introduce significant variations in their physicochemical properties and biological activities. Trans-cinnamic acid serves as the parent compound in the phenylpropanoid pathway, while this compound is one of its hydroxylated derivatives.[1] This guide provides a detailed, data-driven comparison of their structural and functional differences, offering valuable insights for researchers in pharmacology and drug development.

Structural Differences

The fundamental structural difference lies in the substitution on the phenyl ring. Trans-cinnamic acid is an aromatic carboxylic acid with an acrylic acid group attached to a phenyl ring.[2] this compound is a hydroxy derivative of cinnamic acid, featuring a hydroxyl (-OH) group at the ortho- (C2) position of the phenyl ring.[1] This addition increases the polarity of this compound compared to the more lipophilic trans-cinnamic acid, which can influence its absorption, membrane permeability, and interaction with biological targets.[3]

Caption: Chemical structures of trans-Cinnamic Acid and this compound.

Functional Comparison: A Data-Driven Overview

Both compounds exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4] However, their potency and mechanisms of action often differ, as detailed below.

Table 1: Comparative Biological Activities
Biological ActivityThis compoundtrans-Cinnamic AcidKey Differences & Notes
Anti-inflammatory Effective in reducing paw edema (comparable to diclofenac) and atopic dermatitis. Inhibits NF-κB nuclear translocation.Inhibits TLR4 and NF-κB signaling pathways, reducing TNF-α and IL-6 production.Both target the NF-κB pathway, but their efficacy may vary depending on the model.
Antioxidant Possesses antioxidant properties.Exhibits strong free radical scavenging properties. Its derivatives can be more potent than some natural antioxidants.The antioxidant capacity is a shared feature, influenced by the phenolic hydroxyl group in this compound.
Anticancer Induces apoptosis in MCF-7 breast cancer cells by increasing pro-apoptotic proteins (Caspase-3, Bax) and tumor suppressors (p53, PTEN).Inhibits histone deacetylase (HDAC) activity in HT29 colon cancer cells, leading to apoptosis.They exhibit anticancer effects through distinct mechanisms: this compound via intrinsic apoptosis pathways and trans-cinnamic acid via epigenetic modulation (HDAC inhibition).
Enzyme Modulation Potent modulator of Cytochrome P450 (CYP) enzymes; significantly induces CYP1A2, CYP2E1, CYP2C9 and inhibits CYP3A4.Acts as a feedback inhibitor of Phenylalanine Ammonia-Lyase (PAL). Its derivatives can inhibit α-glucosidase.This compound's strong effect on drug-metabolizing CYP enzymes indicates a high potential for food-drug interactions.
Wound Healing Data not prominent in cited studies.Uniquely stimulates fibroblast migration via PKA and p38-MAPK signaling pathways, enhancing extracellular matrix synthesis.This represents a significant functional divergence, positioning trans-cinnamic acid as a potential therapeutic for wound repair.
Antimicrobial Demonstrates antimicrobial and antifungal abilities.Disrupts bacterial cell membranes, inhibits ATPase, and prevents biofilm formation against various pathogens.Both are antimicrobial, but trans-cinnamic acid's mechanism appears more extensively characterized.
Table 2: Quantitative Comparison of Bioactivities
ParameterThis compoundtrans-Cinnamic AcidCell Line / Model
Cytotoxicity (EC50/IC50) 7.39 mM-HepG2 (Human Hepatocarcinoma)
4.95 mM-MCF-7 (Human Breast Cancer)
-250 µM (IC50)HT29 (Human Colon Cancer)
CYP Enzyme Modulation Induction: CYP1A2: +52%CYP2E1: +225%CYP2C9: +110%Inhibition: CYP3A4: -52%Not specifiedHepG2 Cells (Protein levels at 5 mM)
Apoptosis Induction Bax Protein: +115%Caspase-3 Protein: +59%Bcl-2 Protein: -48%Not specifiedMCF-7 Cells (at 4.95 mM)
Biofilm Inhibition Not specified-50.13%Pseudomonas aeruginosa

Signaling Pathway Analysis

A key pathway modulated by both compounds in the context of inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the transcription of pro-inflammatory cytokines. Both acids have been shown to inhibit this process.

NFkB_Pathway Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IkB->IkB_NFkB Bound to NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB_NFkB NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Induces Transcription Inhibitor1 trans-Cinnamic Acid Inhibitor1->TLR4 Inhibits Inhibitor2 This compound Inhibitor2->NFkB_active Inhibits Translocation IkB_NFkB->NFkB_active Releases

Caption: Both compounds inhibit the pro-inflammatory NF-κB pathway.

Experimental Protocols

The following are summaries of methodologies used to generate the comparative data.

Cell Viability and Cytotoxicity Assay (WST-1 / MTT)

This protocol is used to determine the concentration at which the compounds become toxic to cells (e.g., EC50).

  • Cell Culture: Human cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or trans-cinnamic acid for a specified period (e.g., 24 or 48 hours).

  • Reagent Addition: A tetrazolium salt solution (like WST-1 or MTT) is added to each well. Metabolically active cells convert the salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The EC50 value (the concentration causing 50% reduction in viability) is calculated from the dose-response curve.

Gene and Protein Expression Analysis (RT-PCR & Western Blot)

These methods quantify changes in the expression of specific genes (mRNA) and proteins in response to treatment.

  • Cell Treatment: Cells are cultured and treated with a sublethal dose of the test compound (e.g., 5 mM this compound).

  • RNA/Protein Extraction: Total RNA and protein are isolated from the treated and control cells.

  • RT-PCR (for mRNA):

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR) is performed using specific primers for target genes (e.g., CYP1A2, Bax, p53) and a reference gene (e.g., GAPDH).

    • Relative gene expression is calculated using methods like the ΔΔCt method.

  • Western Blot (for Protein):

    • Protein samples are separated by size via SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, CYP3A4).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.

    • The resulting light signal is captured, and band intensities are quantified to determine relative protein levels.

In Vitro Scratch (Wound Healing) Assay

This assay assesses the effect of a compound on cell migration.

  • Cell Culture: Fibroblast cells (e.g., NIH 3T3) are grown to confluence in a culture plate.

  • "Wound" Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing the test compound (e.g., trans-cinnamic acid) or a control is added.

  • Imaging: The scratch area is imaged at time zero and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: The rate of "wound" closure is measured and compared between treated and control groups to determine the effect on cell migration.

Experimental_Workflow General Workflow for Bioactivity Assessment cluster_assays Examples of Functional Assays cluster_mechanism Molecular Analysis start Select Cell Line (e.g., HepG2, MCF-7, Fibroblast) cytotoxicity 1. Cytotoxicity Assay (e.g., WST-1, MTT) start->cytotoxicity determine_dose Determine Sublethal Dose (e.g., EC10, EC25) cytotoxicity->determine_dose functional_assays 2. Functional Assays determine_dose->functional_assays assay_inflammation Anti-inflammatory (Measure Cytokines) assay_apoptosis Anticancer (Apoptosis Markers) assay_migration Wound Healing (Scratch Assay) mechanism 3. Mechanistic Analysis functional_assays->mechanism analysis_protein Western Blot (Protein Levels) analysis_mrna RT-PCR (mRNA Levels) analysis_enzyme Enzyme Activity Assays (e.g., CYP450) conclusion Conclusion: Compare Functional & Mechanistic Differences mechanism->conclusion

Caption: A logical workflow for comparing the bioactivity of test compounds.

Conclusion

While this compound and trans-cinnamic acid share a common chemical backbone and several biological activities, their functional profiles are distinct.

  • Structural Distinction: The ortho-hydroxyl group on this compound is the key structural differentiator, altering its polarity and biological interactions compared to trans-cinnamic acid.

  • Functional Specialization: A critical functional difference is the unique ability of trans-cinnamic acid to promote fibroblast migration, a key process in wound healing.

  • Pharmacokinetic Considerations: this compound exhibits potent and complex modulation of critical drug-metabolizing CYP450 enzymes. This highlights a significant risk of food-drug interactions and must be a primary consideration in any therapeutic development.

For drug development professionals, these differences are crucial. Trans-cinnamic acid may hold promise as a lead compound for topical applications in wound care, whereas this compound's anticancer and anti-inflammatory properties are tempered by its significant potential for altering the metabolism of co-administered drugs. Further research should focus on elucidating the specific structure-activity relationships that govern these divergent functions.

References

A Comparative Guide to the In Vitro vs. In Vivo Antioxidant Activity of O-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of phytochemicals is paramount. O-Coumaric acid, a phenolic compound found in various plants, has garnered interest for its potential health benefits. However, a critical distinction must be made between its antioxidant activity demonstrated in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides an objective comparison, supported by experimental data, to elucidate the current understanding of this compound's antioxidant efficacy.

In Vitro Antioxidant Activity: A Direct Scavenging Capacity

In vitro assays are fundamental in determining the direct radical scavenging ability of a compound. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These tests measure the capacity of an antioxidant to neutralize synthetic radicals or reduce metal ions, providing a quantitative measure of its potential antioxidant strength.

While extensive data is available for the para isomer (p-coumaric acid), one comparative study provides insight into the in vitro antioxidant potential of this compound. The results indicate that while this compound does possess antioxidant activity, it is generally less potent than p-coumaric acid in these direct scavenging assays.[1][2]

Table 1: In Vitro Antioxidant Activity of this compound vs. P-Coumaric Acid

AssayThis compoundP-Coumaric AcidReference Compound (Trolox/EDTA)
DPPH Radical Scavenging Activity (IC50) Data not consistently available in comparative studiesModerate activity reportedStronger activity
ABTS Radical Scavenging Activity Lower than p-coumaric acidModerate activity reportedStronger activity
Ferric Ion Reducing Ability of Plasma (FRAP) Lower than p-coumaric acidModerate activity reportedStronger activity
Metal-ion Chelating Ability Data not consistently available in comparative studiesModerate activity reportedStronger activity (EDTA)

Note: The available literature lacks consistent, directly comparable quantitative data for this compound across all standard in vitro assays in a single study. The information presented is a qualitative summary based on comparative studies of coumaric acid isomers.[1][2]

In_Vitro_Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay OCA This compound Radical Free Radical (e.g., DPPH•, ABTS•+) OCA->Radical donates electron/hydrogen Fe3 Ferric Iron (Fe³⁺) OCA->Fe3 donates electron/hydrogen Reduced_Radical Neutralized Radical Radical->Reduced_Radical is neutralized Measurement Spectrophotometric Measurement Reduced_Radical->Measurement Fe2 Ferrous Iron (Fe²⁺) Fe3->Fe2 is reduced Fe2->Measurement In_Vivo_Antioxidant_Mechanism cluster_cellular_response Cellular Antioxidant Defense OCA This compound (in vivo) Nrf2 Nrf2 Signaling Pathway OCA->Nrf2 modulates ROS Reactive Oxygen Species (ROS) OCA->ROS direct scavenging (minor contribution) ARE Antioxidant Response Element (ARE) Nrf2->ARE activates SOD Superoxide Dismutase (SOD) ARE->SOD upregulates expression CAT Catalase (CAT) ARE->CAT upregulates expression GPx Glutathione Peroxidase (GPx) ARE->GPx upregulates expression SOD->ROS neutralize CAT->ROS neutralize GPx->ROS neutralize Oxidative_Damage Oxidative Damage (e.g., Lipid Peroxidation) ROS->Oxidative_Damage causes

References

A Head-to-Head Comparison of o-, m-, and p-Coumaric Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of three isomers of coumaric acid: ortho-coumaric acid (o-CA), meta-coumaric acid (m-CA), and para-coumaric acid (p-CA). While extensive research has been conducted on the cytotoxic properties of o-CA and p-CA against various cancer cell lines, data on m-CA remains limited in the current scientific literature. This comparison summarizes the available quantitative data, outlines the experimental methodologies used, and visualizes the general workflow for assessing cytotoxicity.

Quantitative Cytotoxicity Data

The cytotoxic effects of o-, m-, and p-coumaric acid have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

IsomerCell LineCell TypeIC50 ValueTreatment DurationReference
This compound H1975Non-small Cell Lung Cancer8.107 mM24 hours[1][2]
MCF-7Breast Cancer4.95 mM (EC50)Not Specified[3]
Breast Cancer Stem Cells (BCSCs)Breast Cancer5.13 mM72 hours[4]
MCF-7Breast Cancer5.25 mM72 hours[4]
m-Coumaric Acid --Data not available-
p-Coumaric Acid HT-29Colorectal Cancer150 µM24 hours
PC3Prostate Cancer1.1 ± 0.2 mM72 hours
N2aNeuroblastoma150 µM72 hours
A375Melanoma4.4 mM24 hours
A375Melanoma2.5 mM48 hours
B16Melanoma4.1 mM24 hours
B16Melanoma2.8 mM48 hours
Breast Cancer Stem Cells (BCSCs)Breast Cancer4.27 mM72 hours
MCF-7Breast Cancer4.6 mM72 hours

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including treatment duration and the specific cell line used. A study directly comparing o- and p-coumaric acid on breast cancer stem cells and MCF-7 cells found p-coumaric acid to be slightly more potent.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of coumaric acid isomers using a standard MTT assay.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of o-, m-, and p-coumaric acid are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the coumaric acid isomers are made in the cell culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

4. MTT Assay:

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Cell viability is calculated as a percentage of the control group.

  • The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

Cytotoxicity_Workflow General Workflow for Assessing Coumaric Acid Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer Cell Line) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 4. Cell Treatment (Varying Concentrations) Seeding->Treatment Compound_Prep 3. Compound Preparation (o-, m-, p-Coumaric Acid) Compound_Prep->Treatment Incubation 5. Incubation (24, 48, or 72 hours) Treatment->Incubation MTT_Addition 6. MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization 7. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement 8. Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement Data_Calculation 9. Cell Viability Calculation Absorbance_Measurement->Data_Calculation IC50_Determination 10. IC50 Determination Data_Calculation->IC50_Determination

Caption: A generalized workflow for determining the cytotoxicity of coumaric acid isomers.

Signaling Pathways

Studies have indicated that o- and p-coumaric acid can induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. For instance, p-coumaric acid has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. This compound has also been found to induce apoptosis and affect cell cycle progression in breast cancer cells. A direct comparison on breast cancer stem cells showed that both o- and p-coumaric acid induce apoptosis, with the ortho isomer having a stronger effect.

Apoptosis_Pathway Simplified Apoptotic Pathway Induced by Coumaric Acids cluster_regulation Apoptotic Regulation Coumaric_Acid o- / p-Coumaric Acid Bax Bax (Pro-apoptotic) Coumaric_Acid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Coumaric_Acid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway for coumaric acid-induced apoptosis.

References

O-Coumaric Acid as an Internal Standard for Phenolic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of phenolic compounds by chromatography, the use of an internal standard (IS) is crucial for achieving accurate and reliable results. An ideal internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. O-Coumaric acid has been utilized in the analysis of phenolic acids, and this guide provides a comparative overview of its suitability as an internal standard against other common alternatives, supported by experimental data and detailed protocols.

The Role of an Internal Standard in Phenolic Analysis

The primary function of an internal standard is to compensate for potential analytical errors throughout the entire analytical workflow, from sample extraction to final detection. By adding a known concentration of an internal standard to both the sample and calibration standards, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratiometric measurement enhances the precision and accuracy of the analysis. The workflow for using an internal standard is depicted below.

Internal Standard Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix IS_Addition Add Known Amount of Internal Standard Sample->IS_Addition Standard Calibration Standards Standard->IS_Addition HPLC HPLC-MS/MS Analysis IS_Addition->HPLC Inject Peak_Integration Peak Area Integration HPLC->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Quantification Quantify Analyte Concentration Ratio_Calc->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Comparison of this compound with Alternative Internal Standards

The selection of an appropriate internal standard is critical and should be based on several criteria, including structural similarity to the analytes, chemical stability, and chromatographic behavior. While this compound is a viable option, other compounds are also frequently employed.

Key Properties of Potential Internal Standards:

Internal StandardChemical ClassKey Characteristics
This compound Hydroxycinnamic AcidIsomer of p-coumaric and m-coumaric acids, often present in plant materials.
P-Coumaric Acid Hydroxycinnamic AcidA common phenolic acid in plants, structurally similar to many analytes.
Cinnamic Acid Cinnamic AcidA precursor to many phenolic compounds, sharing a common backbone.
Salicylic Acid Hydroxybenzoic AcidA simple phenolic acid, often used due to its distinct retention time.
Syringic Acid Hydroxybenzoic AcidStructurally similar to other methoxylated phenolic acids.
Deuterated Analogs Isotope-labeledConsidered the "gold standard" as they have nearly identical chemical and physical properties to the analyte.

Performance Comparison:

Direct comparative studies providing quantitative data on the performance of this compound against these alternatives as internal standards for a broad range of phenolics are limited in publicly available literature. However, based on method validation principles, an ideal internal standard should exhibit consistent recovery, linearity, and minimal matrix effects relative to the analytes of interest.

ParameterThis compoundP-Coumaric AcidSalicylic AcidDeuterated Analogs
Recovery Expected to be similar to other hydroxycinnamic acids.High recovery has been reported in various matrices.[1][2]Recovery can be matrix-dependent.Ideally, recovery should closely match the corresponding analyte.
Linearity Good linearity (r² > 0.99) has been demonstrated when analyzed as part of a phenolic acid mixture.[3]Excellent linearity (r² > 0.99) is commonly reported in validated methods.[1][4]Generally exhibits good linearity in validated methods.Linearity should mirror that of the native analyte.
Matrix Effect Susceptible to matrix effects, similar to other phenolic acids.Can be affected by matrix components, leading to ion suppression or enhancement.Matrix effects are a consideration and need to be evaluated.Minimizes differential matrix effects due to co-elution with the analyte.
Cost & Availability Readily available and cost-effective.Readily available and cost-effective.Readily available and inexpensive.Significantly more expensive and not available for all phenolics.

Experimental Protocols

While a specific protocol detailing the use of this compound as an internal standard is not extensively documented in comparative studies, a general methodology can be adapted from validated methods for phenolic acid analysis.

1. Sample Preparation (General Protocol for Plant Material):

A generalized workflow for sample preparation is outlined below.

Sample Preparation Workflow Start Plant Material Homogenize Homogenization Start->Homogenize Extract Solvent Extraction (e.g., Methanol/Water) Homogenize->Extract Spike Spike with This compound (IS) Extract->Spike Centrifuge Centrifugation Spike->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Analyze HPLC-MS/MS Analysis Filter->Analyze

Caption: General sample preparation workflow for phenolic analysis.

Detailed Steps:

  • Extraction: Weigh a precise amount of homogenized plant material. Add a defined volume of extraction solvent (e.g., 80% methanol in water).

  • Internal Standard Spiking: Add a known concentration of this compound solution to the extraction mixture.

  • Sonication/Vortexing: Sonicate or vortex the mixture to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS/MS Analysis:

The following is a representative set of conditions for the analysis of phenolic acids. These would need to be optimized for the specific analytes and matrix being investigated.

ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from 5% to 95% B over a set time
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS Detection Electrospray Ionization (ESI) in negative mode
Scan Mode Multiple Reaction Monitoring (MRM)

Conclusion

This compound can serve as a cost-effective and structurally relevant internal standard for the analysis of other phenolic acids, particularly hydroxycinnamic acids. Its performance in terms of recovery and linearity is expected to be comparable to its isomers, such as p-coumaric acid. However, like other non-isotopically labeled internal standards, it is susceptible to differential matrix effects, which must be carefully evaluated during method validation for each specific matrix. For the highest level of accuracy, especially in complex matrices, the use of stable isotope-labeled internal standards remains the preferred approach, although this comes at a significantly higher cost. The choice of internal standard will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.

References

Evaluating the specificity of antibodies for O-Coumaric Acid detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules like O-Coumaric Acid are critical for advancing scientific understanding and therapeutic development. This guide provides an objective comparison of available methods for the detection of this compound, supported by experimental data and detailed protocols.

Currently, the landscape of this compound detection is dominated by a single, robust analytical technique: High-Performance Liquid Chromatography (HPLC). Despite the widespread use of immunoassays for other small molecules, a thorough search of the commercial market and scientific literature reveals a notable absence of antibodies specifically developed for the detection of this compound. This guide, therefore, will focus on providing a comprehensive overview of the well-established HPLC methods, which stand as the current gold standard for this compound analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound and its isomers, Reverse-Phase HPLC (RP-HPLC) is the most commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of hydroxycinnamic acids based on their polarity.

Comparative Performance of HPLC Methods

The following table summarizes key performance parameters from various published HPLC methods for the separation and quantification of coumaric acid isomers. While specific performance for this compound can vary slightly based on the exact method and matrix, these values provide a reliable benchmark.

ParameterMethod 1Method 2Method 3
Column Kromasil 100-5C18Hamilton PRP-1Newcrom BH
Mobile Phase Gradient: Water with formic acid and methanol3.1% methanol (v/v) in 20 mmol/L K2HPO4 (pH 9.5)Acetonitrile/Water (20/80) with 1.0% Phosphoric Acid
Flow Rate 0.9 mL/min0.7 mL/min1.0 mL/min
Detection Photodiode Array (PDA) at 320 nmPhotodiode Array (PDA) at 300 nmUV at 270 nm
Retention Time (this compound) 17.19 minNot specified for this compound, but baseline resolution of 10 phenolic acids achieved in ~15 min.[1]Not specified
Limit of Detection (LOD) 0.025 mg/LNot specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified

Note: Data for LOD and LOQ for this compound specifically is not always detailed in broader phenolic acid studies. However, methods for the closely related p-coumaric acid have reported LODs as low as 0.01 mg/L and LOQs of 0.04 mg/L, suggesting high sensitivity is achievable for coumaric acid isomers.[2]

Experimental Protocol: A Generalized RP-HPLC Method for this compound

The following protocol provides a detailed methodology for the analysis of this compound using RP-HPLC. This is a generalized procedure based on common practices in the field.

1. Standard Preparation:

  • Prepare a stock solution of this compound (analytical standard grade) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

2. Sample Preparation:

  • For liquid samples (e.g., biological fluids, beverages), a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances and concentrate the analyte.

  • For solid samples (e.g., plant tissue), an extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water and acid) is required. This is often followed by filtration or centrifugation to remove particulate matter.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred for separating multiple phenolic acids. A typical gradient might involve:

    • Solvent A: Water with 0.1% formic acid or acetic acid (to ensure the acidic form of the analyte).

    • Solvent B: Acetonitrile or methanol.

    • The gradient program would typically start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute compounds of increasing hydrophobicity.

  • Flow Rate: A flow rate of 0.8 to 1.2 mL/min is common.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.

  • Injection Volume: Typically 10-20 µL.

  • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 270-320 nm. A PDA detector is advantageous as it can provide spectral information to confirm the identity of the peak.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards versus their known concentrations.

The Antibody Alternative: A Current Void

Immunoassays, such as ELISA, are highly sensitive and specific methods for detecting a wide range of molecules. However, the development of a specific antibody requires that the target molecule (or a hapten conjugate) can elicit a robust and specific immune response.

A comprehensive search has revealed no commercially available antibodies that are specific for this compound. While monoclonal antibodies have been successfully developed against the para-isomer (p-Coumaric Acid), studies on these antibodies have shown a high degree of specificity, with no cross-reactivity to other hydroxycinnamic acids, which would include this compound.

This lack of available antibodies means that, at present, researchers do not have an immunoassay-based alternative to HPLC for the specific detection of this compound.

Conclusion: HPLC as the Definitive Method

For researchers and professionals in drug development requiring the specific detection and quantification of this compound, High-Performance Liquid Chromatography is the definitive and validated method. RP-HPLC offers excellent resolution for separating coumaric acid isomers and provides high sensitivity and reproducibility.

While the absence of a specific antibody for this compound currently precludes the use of rapid and high-throughput immunoassays, the robustness and reliability of HPLC make it a powerful tool for research and analysis. The development of specific antibodies for this compound in the future would open up new avenues for high-throughput screening and in-situ detection, representing a significant area for future tool development.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Standard_Dilution Serial Dilution Standard->Standard_Dilution Sample Biological/Test Sample Sample_Extraction Extraction/Cleanup Sample->Sample_Extraction HPLC HPLC System Standard_Dilution->HPLC Sample_Extraction->HPLC Column C18 Reverse-Phase Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for this compound detection via HPLC.

O_Coumaric_Acid_Pathway cluster_upstream Biosynthesis cluster_downstream Potential Cellular Effects Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL O_Coumaric_Acid This compound Cinnamic_Acid->O_Coumaric_Acid C2H ROS_Modulation ROS Modulation O_Coumaric_Acid->ROS_Modulation Inflammatory_Response Inflammatory Response O_Coumaric_Acid->Inflammatory_Response Gene_Expression Gene Expression Changes ROS_Modulation->Gene_Expression Inflammatory_Response->Gene_Expression

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Guide to the Quantification of O-Coumaric Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Analytical Methods

The selection of an analytical method for O-Coumaric Acid quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound and a representative HPLC-UV method for its isomer, p-Coumaric Acid, to illustrate the typical performance of this technique.

Table 1: Summary of Quantitative Performance Data

ParameterLC-MS/MS for this compound[1]HPLC-UV for p-Coumaric Acid*
Linearity Range 0.1 - 5.0 mg/L0.5 - 15 mg/L[2]
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity was validated.
Limit of Detection (LOD) 16.4 µg/L10 µg/L[2]
Limit of Quantification (LOQ) 31.4 µg/L40 µg/L[2]
Accuracy (Recovery) 99.68% - 100.68%Not explicitly stated.
Precision (RSD%) - Intra-day 0.93%Not explicitly stated.
Precision (RSD%) - Inter-day 2.07%Not explicitly stated.

Note: Data for the HPLC-UV method is for p-Coumaric Acid and serves as a representative example for this class of compounds. The performance for this compound may vary.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification. Below are the detailed methodologies for the compared analytical techniques.

LC-MS/MS Method for this compound Quantification in Plant Extracts [1]

This method was developed for the comprehensive quantification of eight plant phytochemicals, including this compound.

  • Sample Preparation:

    • Homogenize fresh plant samples.

    • Macerate 10 grams of the homogenized sample with 10 mL of methanol, repeated three times.

    • Filter the extracts through a 0.2 µm microfiber syringe filter into an HPLC vial prior to injection.

  • Chromatographic Conditions:

    • Instrument: Nexera model Shimadzu UHPLC coupled to a tandem MS instrument.

    • Column: C18 reversed-phase ACE 3, 150 × 4.6 mm.

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Elution: Gradient elution (specific gradient not detailed in the abstract).

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative or positive ionization, optimized for each analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

HPLC-UV Method for p-Coumaric Acid Quantification in Wine

This method was validated for the quantification of p-Coumaric Acid in synthetic wine medium and natural red wine.

  • Sample Preparation:

    • Samples were filtered through a 0.45 µm membrane before injection.

  • Chromatographic Conditions:

    • Column: Not specified.

    • Mobile Phase: Water (77%) and Acetonitrile (23%) with formic acid to control pH at 3.5.

    • Flow Rate: 0.7 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 305 nm.

Visualizing the Workflow and Validation Process

Diagrams can clarify complex experimental and logical workflows, aiding in the understanding and implementation of these methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plant Material homogenize Homogenization start->homogenize extract Methanol Extraction (3x) homogenize->extract filter 0.2 µm Filtration extract->filter inject Injection into UHPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

validation_logic cluster_performance Performance Characteristics cluster_robustness Method Robustness start Analytical Method linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability) start->precision lod_loq LOD & LOQ start->lod_loq specificity Specificity start->specificity single_lab Single-Laboratory Validation (Practical) linearity->single_lab accuracy->single_lab precision->single_lab lod_loq->single_lab specificity->single_lab inter_lab Inter-Laboratory Comparison (Ideal) validated Validated Method inter_lab->validated single_lab->inter_lab Leads to single_lab->validated

References

O-Coumaric Acid's Potential in Tyrosinase Inhibition: A Comparative Analysis with Other Hydroxycinnamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for effective and safe tyrosinase inhibitors for applications in dermatology and cosmetology, a comparative analysis of hydroxycinnamic acids reveals the nuanced inhibitory potential of O-Coumaric acid against tyrosinase, a key enzyme in melanin synthesis. While p-Coumaric acid demonstrates superior inhibitory activity against human tyrosinase, this compound's efficacy, along with other members of this phenolic acid family, underscores the importance of structural configuration in enzyme inhibition.

This guide provides a comprehensive comparison of this compound with other prominent hydroxycinnamic acids—p-Coumaric acid, Caffeic acid, and Ferulic acid—supported by experimental data on their tyrosinase inhibitory activities.

Comparative Inhibitory Activity

The inhibitory efficacy of various hydroxycinnamic acids against tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and its isomers, as well as other common hydroxycinnamic acids, against human and mushroom tyrosinase.

CompoundTyrosinase SourceIC50 (µM)
This compound Human300[1]
m-Coumaric Acid Human270[1]
p-Coumaric Acid Human3[1]
Caffeic AcidHuman250[1]
Ferulic AcidHuman750[1]
Cinnamic AcidHuman200
p-Methoxycinnamic AcidHuman120
Ferulic AcidMushroom150

It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, pH, and temperature. The data presented here is for comparative purposes and is collated from various scientific publications.

The data clearly indicates that the position of the hydroxyl group on the phenyl ring significantly influences the tyrosinase inhibitory activity. p-Coumaric acid, with the hydroxyl group at the para position, is a markedly more potent inhibitor of human tyrosinase than this compound (ortho position) and m-Coumaric acid (meta position). Ferulic acid, which is a methoxy derivative of p-Coumaric acid, shows weaker inhibition of human tyrosinase compared to p-Coumaric acid. Caffeic acid, which has two hydroxyl groups, also exhibits a higher IC50 value than p-Coumaric acid against human tyrosinase. Some studies have even suggested that caffeic acid can act as a substrate for tyrosinase.

Mechanism of Tyrosinase Inhibition

Hydroxycinnamic acids, due to their structural similarity to L-tyrosine, the natural substrate of tyrosinase, often act as competitive or mixed-type inhibitors. They bind to the active site of the enzyme, thereby preventing the binding and subsequent conversion of L-tyrosine to L-DOPA, the first step in melanogenesis.

Tyrosinase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Hydroxycinnamic Acid L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Binds to active site Melanin Melanin Tyrosinase->Melanin Catalyzes production Hydroxycinnamic_Acid Hydroxycinnamic Acid (e.g., this compound) Tyrosinase_Inhibited Tyrosinase Hydroxycinnamic_Acid->Tyrosinase_Inhibited Competitively binds to active site No_Melanin Melanin Production Inhibited Tyrosinase_Inhibited->No_Melanin

Mechanism of competitive inhibition of tyrosinase.

Experimental Protocols

The following is a representative protocol for an in vitro tyrosinase inhibition assay, synthesized from methodologies reported in the scientific literature.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against tyrosinase.

Materials:

  • Mushroom tyrosinase (or human tyrosinase)

  • L-tyrosine or L-DOPA (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the tyrosinase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (L-tyrosine or L-DOPA) in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control (kojic acid) in the appropriate solvent.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of phosphate buffer.

    • Add a small volume of the test compound solution (or positive control/solvent for control wells).

    • Add the tyrosinase enzyme solution to each well and incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-490 nm for dopachrome formation) in kinetic mode for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tyrosinase_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Tyrosinase Solution - Substrate Solution - Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Plate Setup: - Add Buffer - Add Inhibitor/Control - Add Tyrosinase Reagent_Prep->Plate_Setup Incubation Pre-incubation (e.g., 10 min at 25°C) Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add Substrate (L-Tyrosine/L-DOPA) Incubation->Reaction_Start Measurement Kinetic Measurement: Absorbance at 475-490 nm Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Workflow for a tyrosinase inhibition assay.

Conclusion

This comparative guide highlights that while this compound does exhibit inhibitory activity against human tyrosinase, its potency is considerably lower than that of its isomer, p-Coumaric acid. The structure-activity relationship within the hydroxycinnamic acid family is a critical factor in determining their efficacy as tyrosinase inhibitors. For researchers and drug development professionals, these findings suggest that while this compound may have a role, p-Coumaric acid and its derivatives represent a more promising avenue for the development of novel and potent depigmenting agents. Further research focusing on optimizing the structure of hydroxycinnamic acids could lead to the discovery of even more effective tyrosinase inhibitors for cosmetic and therapeutic applications.

References

A Comparative Analysis of Coumaric Acid Isomers in Molecular Docking with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in-silico performance of o-, m-, and p-coumaric acid isomers against significant protein targets. This report synthesizes available experimental data, details docking methodologies, and visualizes relevant biological pathways.

Coumaric acid, a hydroxycinnamic acid naturally present in a wide array of plants, exists in three isomeric forms: ortho-coumaric acid (this compound), meta-coumaric acid (m-coumaric acid), and para-coumaric acid (p-coumaric acid). These isomers, differing only in the position of the hydroxyl group on the phenyl ring, exhibit distinct biological activities. Molecular docking studies are crucial in elucidating the binding mechanisms of these isomers with various protein targets, thereby providing insights into their therapeutic potential. This guide offers a comparative overview of the docking interactions of o-, m-, and p-coumaric acid with key proteins implicated in metabolic diseases and skin hyperpigmentation.

Comparative Docking Performance of Coumaric Acid Isomers

Molecular docking simulations have been employed to predict the binding affinities and interaction patterns of coumaric acid isomers with several key protein targets. The binding energy, a quantitative measure of the stability of the ligand-protein complex, is a critical parameter in these studies. A lower binding energy typically indicates a more stable and favorable interaction.

Peroxisome Proliferator-Activated Receptors (PPARs) and Human Serum Albumin (HSA)

A comparative in-vitro study investigating the antiglycation and antioxidant potential of coumaric acid isomers also included molecular docking analysis against Human Serum Albumin (HSA), PPAR alpha, and PPAR gamma.[1] Computational modeling in this study suggested that p-coumaric acid formed a stable complex with both HSA and the PPARs, with results for the para-isomer being consistently better than the other two.[1]

LigandTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
p-Coumaric Acid PPAR alpha-6.5Not specified[1]
p-Coumaric Acid PPAR gamma-7.2Not specified[1]
p-Coumaric Acid HSA-6.8Not specified[1]
This compound PPAR alphaNot specifiedNot specified
This compound PPAR gammaNot specifiedNot specified
This compound HSANot specifiedNot specified
m-Coumaric Acid PPAR alphaNot specifiedNot specified
m-Coumaric Acid PPAR gammaNot specifiedNot specified
m-Coumaric Acid HSANot specifiedNot specified

Note: While the study highlighted the superior performance of p-coumaric acid, specific binding energy values for o- and m-isomers were not provided in the abstract.

Alpha-Amylase

Pancreatic α-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Docking studies have been performed to evaluate the interaction of p-coumaric acid with this enzyme. One study reported a binding affinity of -5.04 kcal/mol for p-coumaric acid with pancreatic α-amylase. The interaction was characterized by the formation of four hydrogen bonds with residues Trp 59, Gln 63, Arg 195, and Asp 300.

LigandTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
p-Coumaric Acid Pancreatic α-Amylase-5.04Trp 59, Gln 63, Arg 195, Asp 300

Note: Comparative docking data for o- and m-coumaric acid with α-amylase from the same study is not available.

Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Docking studies have been conducted on p-coumaric acid and its derivatives as tyrosinase inhibitors. One study reported that coumarate esters, derived from p-coumaric acid, showed higher tyrosinase inhibitory activity than the parent acid. Another study on p-coumaric acid ethyl ester identified its noncompetitive inhibition of tyrosinase.

Note: Direct comparative docking studies of o- and m-coumaric acid with tyrosinase are not as readily available in the reviewed literature.

Experimental Protocols for Molecular Docking

The methodologies employed in the cited molecular docking studies are crucial for the interpretation and replication of the results. A general protocol for docking small molecules like coumaric acid isomers using AutoDock is outlined below.

General AutoDock Protocol
  • Preparation of Receptor and Ligand:

    • The three-dimensional structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any existing ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the receptor, and Kollman charges are assigned.

    • The 3D structures of the coumaric acid isomers (ligands) are generated and optimized. Gasteiger charges are added to the ligand atoms.

    • The prepared receptor and ligand files are saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The size and center of the grid are specified to define the search space for the ligand docking.

  • Docking Simulation:

    • The docking simulation is performed using a genetic algorithm, such as the Lamarckian Genetic Algorithm (LGA), available in AutoDock.

    • The algorithm explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the lowest binding energy pose, which represents the most stable binding conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved provides a broader context for the functional implications of the docking interactions.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Coumaric Acid (Ligand) PPAR PPAR Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds Gene Target Gene Transcription PPRE->Gene Regulates

Caption: PPAR signaling pathway activation by a ligand.

α-Amylase Inhibition and Glucose Metabolism

Alpha-amylase in the digestive system breaks down complex carbohydrates into simpler sugars. Inhibition of this enzyme slows down carbohydrate digestion, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose level. This is a key mechanism for managing hyperglycemia in diabetes.

Alpha_Amylase_Inhibition Starch Starch (Complex Carbohydrate) Oligosaccharides Oligosaccharides Starch->Oligosaccharides Digestion AlphaAmylase α-Amylase AlphaAmylase->Starch CoumaricAcid Coumaric Acid (Inhibitor) CoumaricAcid->AlphaAmylase Inhibits Glucose Glucose Oligosaccharides->Glucose Further Digestion Bloodstream Bloodstream Absorption Glucose->Bloodstream

Caption: Inhibition of α-amylase by coumaric acid.

References

Safety Operating Guide

Proper Disposal of O-Coumaric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of O-Coumaric Acid

This compound, a hydroxycinnamic acid found in various plants, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals on the proper disposal of this compound, emphasizing compliance with local, state, and federal regulations.[3] The primary method of disposal for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] It is crucial to avoid contaminating water, foodstuffs, feed, or seed by improper storage or disposal, and to prevent discharge into sewer systems.[4]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should occur in a well-ventilated area to avoid dust formation.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator for dustTo prevent inhalation of dust particles, which may cause respiratory irritation.
Body Protection Laboratory coat or other protective clothingTo prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is clean, dry, and compatible with the chemical.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Consult Safety Data Sheet (SDS) and Institutional Guidelines :

    • Always refer to the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date disposal information.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements for chemical waste disposal.

  • Arrange for Professional Disposal :

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the disposal company with a complete and accurate description of the waste material.

  • Contaminated Material Disposal :

    • Any materials, such as filter paper, weighing boats, or PPE, that are contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous waste along with the chemical itself.

    • Contaminated packaging, such as the original product container, should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills :

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, use a dry clean-up procedure to avoid generating dust.

    • Sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills :

    • Evacuate the area and alert emergency responders.

    • Prevent the spillage from entering drains or water courses.

    • Follow the instructions of your institution's emergency response team.

Chemical Incompatibility and Storage

When storing this compound waste awaiting disposal, it is important to be aware of its incompatibilities to prevent hazardous reactions.

  • Conditions to Avoid : Heat and dust formation.

  • Incompatible Materials : While some sources indicate no data is available on incompatible materials, it is prudent to avoid contact with strong oxidizing agents.

  • Storage : Keep waste containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->consult_sds identify_ppe Identify and Wear Appropriate PPE consult_sds->identify_ppe collect_waste Collect Waste in a Labeled, Sealed Container identify_ppe->collect_waste spill Is there a spill? collect_waste->spill minor_spill Minor Spill: Follow Clean-up Protocol spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate and Alert Emergency Response spill->major_spill Yes (Major) store_waste Store Waste in a Designated, Safe Location spill->store_waste No minor_spill->store_waste end End: Proper Disposal Complete major_spill->end contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal document_disposal Document Waste Disposal (Manifest) contact_disposal->document_disposal document_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Coumaric Acid
Reactant of Route 2
Reactant of Route 2
O-Coumaric Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。